molecular formula C10H11N3O3S B1465242 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide CAS No. 1285062-83-0

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1465242
CAS No.: 1285062-83-0
M. Wt: 253.28 g/mol
InChI Key: GXHUYUGMPHMIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonamide ( 1285062-83-0) is a synthetic organic compound with a molecular formula of C10H11N3O3S and a molecular weight of 253.28 g/mol . This chemical reagent is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The core structure of this compound incorporates two privileged pharmacophores in medicinal chemistry: the pyrazole ring and the sulfonamide functional group . Pyrazole-sulfonamide hybrids are a significant class of compounds investigated for their diverse biological activities. Research into analogous structures has indicated potential in various therapeutic areas, which suggests this compound may be a valuable building block or intermediate in the discovery and development of new pharmacological agents . Its specific properties and mechanism of action are subjects for further scientific investigation. Researchers can employ this compound as a key intermediate in organic synthesis, particularly in constructing more complex molecules via molecular hybridization strategies . It is also suited for in vitro screening assays to evaluate a range of biological activities, given the established profiles of its core components. This product is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUYUGMPHMIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, three-step sequence, commencing with the formation of the pyrazole core, followed by electrophilic sulfonylation, and culminating in the formation of the sulfonamide moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic transformation.

Introduction

Pyrazole-4-sulfonamide derivatives represent a significant class of compounds in contemporary medicinal chemistry, exhibiting a wide spectrum of biological activities. The confluence of the pyrazole nucleus and the sulfonamide functional group gives rise to a versatile scaffold for the development of novel therapeutic agents. Notably, derivatives of pyrazole-4-sulfonamide have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The title compound, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, is an analogue of various biologically active molecules, and its synthesis serves as a valuable case study in the construction of substituted pyrazole systems.

This guide will delineate a reliable synthetic route to 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, emphasizing the underlying chemical principles and providing practical, step-by-step instructions for its laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial construction of the 1-(2-methoxyphenyl)-1H-pyrazole core, which is then functionalized at the electron-rich C4 position via electrophilic sulfonylation to yield the key intermediate, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride. The final step involves the conversion of this sulfonyl chloride into the desired sulfonamide.

Synthesis_Workflow Start Starting Materials: (2-methoxyphenyl)hydrazine Malondialdehyde or equivalent Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 Intermediate 1: 1-(2-methoxyphenyl)-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Sulfonylation (Electrophilic Aromatic Substitution) Intermediate1->Step2 Intermediate2 Intermediate 2: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination (Nucleophilic Acyl Substitution) Intermediate2->Step3 Product Final Product: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide Step3->Product

Caption: Overall synthetic workflow for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Step-by-Step Synthesis

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

The initial and crucial step in this synthesis is the construction of the pyrazole ring. This is achieved through the cyclocondensation reaction of (2-methoxyphenyl)hydrazine with a suitable three-carbon electrophile, typically malondialdehyde or its synthetic equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Reaction Scheme:

Detailed Experimental Protocol:

  • To a solution of (2-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a solution of malondialdehyde bis(dimethyl acetal) (1.05 equivalents).

  • The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(2-methoxyphenyl)-1H-pyrazole.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Parameter Value/Condition Rationale
Solvent Ethanol or Acetic AcidProtic solvents facilitate the reaction and help to solubilize the starting materials.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Work-up Aqueous NaHCO₃ washNeutralizes the acidic reaction medium and removes any unreacted starting materials.
Step 2: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

The second step involves the introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction, where the electron-rich pyrazole ring attacks the strong electrophile generated from chlorosulfonic acid.[1] The C4 position is the most nucleophilic and sterically accessible position for electrophilic attack on the 1-substituted pyrazole ring.

Reaction Scheme:

Detailed Experimental Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, place 1-(2-methoxyphenyl)-1H-pyrazole (1.0 equivalent) and dissolve it in a suitable inert solvent like chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • For a more complete conversion to the sulfonyl chloride, thionyl chloride (1.2 equivalents) can be added to the reaction mixture, and heating is continued for an additional 1-2 hours.[1]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.[2]

Parameter Value/Condition Rationale
Reagent Chlorosulfonic AcidA strong electrophilic sulfonating agent.
Co-reagent Thionyl ChlorideReacts with any sulfonic acid formed to convert it to the desired sulfonyl chloride.
Temperature Initial cooling to 0 °C, then heatingControls the initial exothermic reaction and then provides the energy for the reaction to proceed to completion.
Work-up Quenching on iceDecomposes excess chlorosulfonic acid and precipitates the product.
Step 3: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

The final step is the conversion of the sulfonyl chloride intermediate to the target sulfonamide. This is a nucleophilic acyl substitution reaction where ammonia or an amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1]

Reaction Scheme:

Detailed Experimental Protocol:

  • Dissolve the 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

  • Alternatively, a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM can be added.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value/Condition Rationale
Reagent Aqueous Ammonia or Amine/DIPEAProvides the nucleophilic amino group for the formation of the sulfonamide. DIPEA acts as a base to neutralize the HCl generated.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert solvents that solubilize the starting materials.
Temperature 0 °C to room temperatureControls the initial reaction rate and allows for a smooth reaction to completion.
Work-up Aqueous washRemoves excess ammonia/amine and any inorganic salts.

Mechanistic Considerations

The synthetic pathway described herein involves a series of well-understood organic reactions. The initial pyrazole formation is a classic example of a cyclocondensation reaction. The subsequent sulfonylation is a textbook electrophilic aromatic substitution, with the pyrazole ring acting as the nucleophile. The final amination step is a nucleophilic substitution at the sulfonyl group.

Mechanism_Overview cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Amination Hydrazine Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Pyrazole Pyrazole Hydrazone->Pyrazole Cyclization & Dehydration Pyrazole_ring Pyrazole Ring (Nucleophile) Sigma_complex Sigma_complex Pyrazole_ring->Sigma_complex Electrophilic Attack Chlorosulfonic_acid Chlorosulfonic Acid (Electrophile) Sulfonyl_chloride Sulfonyl_chloride Sigma_complex->Sulfonyl_chloride Rearomatization Sulfonyl_chloride_S Sulfonyl Chloride (Electrophile) Ammonia_N Ammonia (Nucleophile) Tetrahedral_intermediate Tetrahedral_intermediate Ammonia_N->Tetrahedral_intermediate Nucleophilic Attack Sulfonamide Sulfonamide Tetrahedral_intermediate->Sulfonamide Chloride Elimination

Caption: Overview of the reaction mechanisms for each synthetic step.

Conclusion

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be reliably achieved through a three-step process involving pyrazole ring formation, sulfonylation, and amination. This guide has provided detailed, step-by-step protocols and an overview of the key chemical principles involved. The presented methodology is robust and can be adapted for the synthesis of other 1-aryl-1H-pyrazole-4-sulfonamide derivatives, making it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the target compound in high yield and purity.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023.

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2. Benchchem.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications, 2023.

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate, 2025.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing, 2023.

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis Online, 2012.

  • Synthesis of Novel Celecoxib Analogues by Bioisosteric Replacement of Sulfonamide as Potent Anti-Inflammatory Agents and Cyclooxygenase Inhibitors. PubMed, 2013.

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed, 2009.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC, 2023.

  • Method for preparing pyrazole sulfonamide derivatives. Google Patents.

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed, 2014.

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México, 2015.

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 1997.

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR.

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014.

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011.

  • Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Pharma Innovation, 2023.

  • 1-(2-methoxyphenyl)-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O3S). PubChem.

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 2005.

  • Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV in Hemodialysis Patient Serum. Longdom Publishing.

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019.

  • Malonaldehyde (Malondialdehyde). NCBI Bookshelf.

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PMC, 2017.

Sources

A Technical Guide to the Biological Activities of Phenyl-Pyrazole-Sulfonamide Derivatives: A Focus on 1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, combining two highly versatile pharmacophores to create compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of this chemical class, with a specific focus on derivatives such as 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. We will explore the core mechanism of multi-target enzyme inhibition, particularly focusing on carbonic anhydrases and cyclooxygenases, which underpins the significant anticancer and anti-inflammatory properties observed in these molecules.[3][4] This document synthesizes data from numerous in vitro and in vivo studies, presenting detailed experimental protocols, structure-activity relationship insights, and quantitative data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Phenyl-Pyrazole-Sulfonamide Scaffold

The Privileged Pyrazole and Sulfonamide Moieties in Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, and the pyrazole ring system is a standout example.[5] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[6] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design.

Similarly, the sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs.[7] Its utility has since expanded dramatically, with sulfonamide-containing molecules demonstrating anticancer, anti-inflammatory, antiviral, and diuretic properties.[7][8] The key to its function lies in its ability to act as a potent zinc-binding group, enabling it to inhibit a wide array of metalloenzymes.[9] The combination of these two moieties in the 1-phenyl-1H-pyrazole-4-sulfonamide framework creates a powerful platform for developing targeted therapeutic agents.

Structural Features of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

The title compound features a pyrazole core functionalized at three key positions:

  • N1-Position: A 2-methoxyphenyl group. The placement and nature of substituents on this phenyl ring are critical for modulating target selectivity and pharmacokinetic properties. The ortho-methoxy group, in particular, can influence the molecule's conformation and interaction with target proteins.

  • C4-Position: A sulfonamide group. This is the primary pharmacophore responsible for the inhibition of key metalloenzymes like carbonic anhydrase.

  • C3/C5-Positions: These positions are often substituted (e.g., with methyl or aryl groups in related analogs) to further refine biological activity and target engagement.[3][5]

Rationale for Investigation: Targeting Key Pathological Pathways

The design of this scaffold is predicated on its potential to interact with enzymes that are overexpressed or dysregulated in major diseases. The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA IX and XII, which are heavily implicated in tumor progression and metastasis.[9][10] Concurrently, the diaryl heterocyclic structure is reminiscent of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for mediating inflammatory pathways.[4][11] This dual-targeting potential makes the scaffold a highly attractive candidate for developing novel anticancer and anti-inflammatory drugs.

Synthesis and Characterization

General Synthetic Strategy

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives is typically achieved through a multi-step process that is both robust and adaptable. The general workflow involves the formation of the core pyrazole ring, followed by the introduction of the critical sulfonamide functional group.

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A Aryl Hydrazine (e.g., 2-methoxyphenylhydrazine) C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D 1-Aryl-1H-pyrazole C->D F 1-Aryl-1H-pyrazole-4-sulfonyl chloride D->F Electrophilic Substitution E Chlorosulfonic Acid E->F H Final Product: 1-Aryl-1H-pyrazole-4-sulfonamide F->H G Ammonia or Primary/Secondary Amine G->H

Caption: Generalized synthetic workflow for pyrazole-4-sulfonamides.

Detailed Protocol: Synthesis of a Representative Phenyl-Pyrazole-Sulfonamide

This protocol is adapted from methodologies reported for the synthesis of related pyrazole-4-sulfonamide derivatives.[5][12]

Step 1: Synthesis of Pyrazole-4-sulfonyl chloride

  • To a flask containing chloroform, add 1,3,5-trimethyl-1H-pyrazole (1 equivalent) and cool the mixture to 0 °C.

  • Slowly add chlorosulfonic acid (2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Add thionyl chloride (1.5 equivalents) and heat the mixture to reflux for 3 hours. Causality Note: Thionyl chloride ensures the complete conversion of the sulfonic acid intermediate to the more reactive sulfonyl chloride.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of the Final Sulfonamide Compound

  • Dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in dichloromethane at room temperature.[12]

  • Add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • After completion (monitored by TLC), add cold water to the reaction mass and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer again with dichloromethane.

  • Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum.

  • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure pyrazole-4-sulfonamide derivative.[5]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • FT-IR: Key stretches include N-H vibrations around 3200-3400 cm⁻¹, asymmetric and symmetric S=O stretches of the sulfonamide group around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.[5][9]

  • ¹H NMR: Characteristic signals include a singlet for the pyrazole C5-H proton, aromatic protons corresponding to the phenyl rings, and a signal for the sulfonamide N-H proton (which is D₂O exchangeable).[5][7]

  • ¹³C NMR: Signals confirm the carbon framework, including the distinct chemical shifts for the pyrazole ring carbons and the substituted phenyl ring.[5]

  • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition with high accuracy.[3][5]

Core Mechanism of Action: Multi-Target Enzyme Inhibition

The biological activity of this scaffold is primarily driven by its ability to inhibit key enzymes involved in disease progression.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13]

While ubiquitous isoforms like hCA I and II are involved in normal physiological processes, certain isoforms are specifically upregulated in disease states.[3][13]

  • hCA II: Inhibition of this isoform in the ciliary body of the eye reduces aqueous humor formation, making it a key target for glaucoma treatment.[13]

  • hCA IX and XII: These are tumor-associated isoforms that are overexpressed in many hypoxic solid tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor cell proliferation, survival, and metastasis.[9][10] Therefore, selective inhibition of hCA IX and XII is a promising anticancer strategy.

The sulfonamide moiety is the critical zinc-binding group. The -SO₂NH₂ group deprotonates to -SO₂NH⁻ and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The pyrazole and phenyl rings extend into adjacent hydrophobic and hydrophilic pockets, and substitutions on these rings dictate the isoform selectivity and binding affinity.[10]

The following table summarizes the inhibitory activity (Kᵢ values) of various pyrazole-sulfonamide compounds against key hCA isoforms, demonstrating their potency.

Compound IDAryl SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
4c 3-methoxyphenyl12.7 ± 1.710.3 ± 1.8[3]
4g 2,4-dimethoxyphenyl21.4 ± 4.26.9 ± 1.5[3]
1f 4-Chlorobenzoyl18.03 ± 2.8632.75 ± 2.94[13]
2b 4-Methylbenzoyl35.80 ± 2.5124.84 ± 1.57[13]
Acetazolamide (Standard)50.012.0[9][13]

Note: Data is for related pyrazole-sulfonamide derivatives to illustrate the scaffold's potential.

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and regulate platelet function.

  • COX-2: Is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

Selective inhibition of COX-2 is a highly desirable therapeutic goal, as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

The 1,5-diarylpyrazole structure, exemplified by Celecoxib, is a classic motif for selective COX-2 inhibitors.[14] The sulfonamide group on the N1-phenyl ring can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole-Sulfonamide (e.g., FR140423) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-sulfonamides.

One study on a related pyrazole derivative, FR140423, found it to be 150 times more selective for COX-2 over COX-1, demonstrating potent anti-inflammatory effects in vivo without inducing gastric lesions.[4]

Key Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Effects

Numerous studies have demonstrated the potent antiproliferative activity of pyrazole-sulfonamide derivatives against a wide range of human cancer cell lines.[3][9][12] For instance, novel derivatives have been tested for their in vitro activity against U937 (lymphoma) cells, showing significant inhibition of cell proliferation.[5][12] Other studies have shown cytotoxicity towards oral squamous cell carcinoma (OSCC) lines.[3]

The anticancer effects are multifactorial:

  • CA IX/XII Inhibition: As discussed, this disrupts pH regulation in the tumor microenvironment, hindering cancer cell survival and proliferation.[9]

  • Kinase Inhibition: Some derivatives have shown potent inhibitory activity against key signaling kinases like JNK1, JNK2, and p38α, which are involved in cancer cell growth and survival pathways.[15]

  • Apoptosis and Cell Cycle Arrest: Treatment of MCF-7 breast cancer cells with a promising pyrazole-sulfonamide derivative led to an elevation in apoptotic cells and induced cell cycle arrest.[9]

This protocol assesses cell viability by measuring ATP levels, an indicator of metabolically active cells.[12]

  • Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[12][16]

Compound IDCell LineActivity (IC₅₀, µM)Reference
11c K-562 (Leukemia)2.11[15]
11c HCT-116 (Colon)4.35[15]
5b MCF-7 (Breast)5.21[9]
Doxorubicin MCF-7 (Breast)11.58[9]
Antimicrobial and Antifungal Activity

The pyrazole-sulfonamide scaffold has demonstrated significant in vitro activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like A. niger.[7][14][17]

The mechanism of action for sulfonamides as antibacterial agents is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the synthesis of folic acid, which is an essential nutrient for bacterial DNA synthesis and growth.[7][18]

This method is used to assess the antimicrobial activity of a compound.[7][17]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, spread a standardized inoculum (0.5 McFarland standard) of the test microorganism uniformly across the surface.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 20 mg/mL in DMSO) into each well. Also include a negative control (DMSO) and a positive control (e.g., Ofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key structural features that govern the biological activity of this scaffold.

cluster_0 Main N1_Phenyl N1-Phenyl Ring: - Substituents (e.g., methoxy) influence  selectivity and potency (COX-2, CAs). - Determines interaction with secondary pockets. N1_Phenyl->Main C4_Sulfonamide C4-Sulfonamide: - Essential for activity. - Acts as the primary Zinc-Binding Group (ZBG)  for metalloenzymes (CAs). - Key for COX-2 selectivity. C4_Sulfonamide->Main Pyrazole_Core Pyrazole Core: - Rigid scaffold for orienting substituents. - Participates in hydrophobic interactions. Pyrazole_Core->Main

Caption: Key SAR hotspots for the pyrazole-sulfonamide scaffold.

  • The Sulfonamide Moiety: This group is indispensable for activity against metalloenzymes like carbonic anhydrases and for conferring COX-2 selectivity. Its presence is a near-universal feature in the most potent compounds.[3][11]

  • The N1-Phenyl Ring: Substitutions on this ring are critical for fine-tuning activity. For example, in one study, a 2,4-dimethoxy substitution (compound 4g ) resulted in the most potent hCA II inhibition, while a 3-methoxy group (compound 4c ) yielded the best hCA I inhibitor.[3] This demonstrates that the position of electron-donating groups can precisely modulate isoform selectivity.

  • The Pyrazole Core: This central scaffold correctly orients the phenyl and sulfonamide moieties for optimal interaction with target enzyme active sites.

Conclusion and Future Directions

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold, including derivatives like 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, represents a highly promising and versatile platform for drug discovery. The demonstrated ability to potently and, in some cases, selectively inhibit key enzymes such as carbonic anhydrases and cyclooxygenase-2 provides a strong mechanistic basis for the observed anticancer and anti-inflammatory activities.

Future research should focus on:

  • Lead Optimization: Systematic modification of substituents on the phenyl rings to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are required for the most promising lead compounds to assess their viability as clinical candidates.

  • In Vivo Efficacy Studies: Moving beyond initial proof-of-concept models to more advanced preclinical models of cancer and chronic inflammation to validate therapeutic efficacy.

  • Target Deconvolution: For compounds showing potent whole-cell activity, further studies are needed to fully elucidate all relevant molecular targets and pathways that contribute to their overall biological effect.

This guide provides a solid foundation for these future efforts, highlighting the immense therapeutic potential locked within this powerful chemical scaffold.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Indian Journal of Microbiology. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). National Center for Biotechnology Information. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). Chemistry & Biodiversity. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4‐d]pyrimidine. (n.d.). Scilit. [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). ResearchGate. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Center for Biotechnology Information. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. [Link]

  • 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. (2006). ResearchGate. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

  • Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. (2021). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2014). PubMed. [Link]

  • BindingDB. (n.d.). BindingDB. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

Sources

The Emerging Therapeutic Potential of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Bioactivity, and Future Directions

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with pyrazole and sulfonamide moieties standing out as "privileged structures" in medicinal chemistry.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs.[3][4] Similarly, the sulfonamide functional group is a well-established pharmacophore renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][5] The strategic combination of these two pharmacores in a single molecular entity, such as 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, presents a compelling opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective research avenues for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, tailored for researchers and professionals in the field of drug development.

Synthetic Strategy and Characterization

While the direct synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is not extensively detailed in currently available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous pyrazole-4-sulfonamide derivatives.[6][7] The proposed synthesis involves a multi-step process, beginning with the construction of the pyrazole core, followed by sulfonation and subsequent amidation.

Proposed Synthetic Workflow

A logical synthetic approach would likely begin with the diazotization of a suitable aniline precursor, followed by a coupling reaction with a β-ketoester to form a hydrazone intermediate. Cyclization of this intermediate would then yield the desired pyrazole ring. Subsequent chlorosulfonylation at the 4-position of the pyrazole, followed by amination, would furnish the final 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Synthetic_Workflow cluster_synthesis Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide 2-Methoxyaniline 2-Methoxyaniline Diazotization Diazotization 2-Methoxyaniline->Diazotization Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt Japp-Klingemann_Reaction Japp-Klingemann_Reaction Diazonium_Salt->Japp-Klingemann_Reaction Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Japp-Klingemann_Reaction Hydrazone_Intermediate Hydrazone_Intermediate Japp-Klingemann_Reaction->Hydrazone_Intermediate Cyclization Cyclization Hydrazone_Intermediate->Cyclization 1-(2-methoxyphenyl)-1H-pyrazole 1-(2-methoxyphenyl)-1H-pyrazole Cyclization->1-(2-methoxyphenyl)-1H-pyrazole Chlorosulfonylation Chlorosulfonylation 1-(2-methoxyphenyl)-1H-pyrazole->Chlorosulfonylation Pyrazole-4-sulfonyl_chloride Pyrazole-4-sulfonyl_chloride Chlorosulfonylation->Pyrazole-4-sulfonyl_chloride Amination Amination Pyrazole-4-sulfonyl_chloride->Amination Final_Product 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide Amination->Final_Product

Caption: Proposed synthetic workflow for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

  • Dissolve 2-methoxyaniline in an appropriate solvent and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • In a separate flask, prepare a solution of ethyl acetoacetate and a suitable base.

  • Slowly add the diazonium salt solution to the ethyl acetoacetate solution.

  • Allow the reaction to proceed to form the hydrazone intermediate.

  • Induce cyclization by heating the reaction mixture, potentially with the addition of an acid or base catalyst, to yield 1-(2-methoxyphenyl)-1H-pyrazole.[3]

Step 2: Chlorosulfonylation of the Pyrazole Ring

  • Dissolve the synthesized 1-(2-methoxyphenyl)-1H-pyrazole in a suitable solvent such as chloroform.

  • Cool the mixture to 0°C under a nitrogen atmosphere.

  • Slowly add chlorosulfonic acid to the stirred solution.

  • After the initial reaction, thionyl chloride can be added to facilitate the formation of the sulfonyl chloride.[6][8]

  • The reaction is typically monitored by thin-layer chromatography (TLC).

Step 3: Amination to form the Sulfonamide

  • Dissolve the resulting pyrazole-4-sulfonyl chloride in a solvent like dichloromethane.

  • Add an excess of aqueous ammonia or a desired amine to the solution at room temperature.

  • Stir the reaction mixture for a specified period, monitoring completion by TLC.[7]

  • Upon completion, the product can be isolated through extraction and purified by column chromatography.

Characterization

The structural elucidation of the synthesized 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide would be confirmed using a suite of analytical techniques:

Analytical TechniqueExpected Observations
FT-IR (Fourier-Transform Infrared Spectroscopy) Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), C=N stretching (pyrazole ring), and C-O stretching (methoxy group).[6][9]
¹H NMR (Proton Nuclear Magnetic Resonance) Resonances corresponding to the protons on the pyrazole and phenyl rings, the methoxy group protons, and the sulfonamide NH₂ protons.[10][11]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals for all unique carbon atoms in the molecule, including those in the pyrazole and phenyl rings, the methoxy carbon, and carbons adjacent to the sulfonamide group.[6][12]
HRMS (High-Resolution Mass Spectrometry) The exact mass of the molecular ion, confirming the elemental composition of the compound.[13]

Potential Biological Activities and Therapeutic Targets

The pyrazole-sulfonamide scaffold is associated with a wide range of pharmacological activities.[14] Based on the activities of structurally related compounds, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is predicted to exhibit potential in several therapeutic areas.

Anticancer Activity

Numerous pyrazoline benzenesulfonamide derivatives have demonstrated significant anticancer potential.[14] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis by modulating key signaling pathways involved in tumor growth.[4][14]

Anti-inflammatory and Analgesic Effects

Certain pyrazole derivatives, such as Ramifenazone and Famprofazone, are known non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial and Antifungal Properties

The sulfonamide moiety is a classic antibacterial pharmacophore that acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[5] Pyrazole derivatives have also shown promising antibacterial and antifungal activities.[15]

Enzyme Inhibition

A primary mechanism of action for many pyrazole-sulfonamide derivatives is enzyme inhibition.[1] Specific targets include:

  • Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, with implications for treating glaucoma, epilepsy, and certain types of cancer.[3][10]

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus.[16]

  • Kinases: Pyrazole-containing compounds have been developed as inhibitors of various kinases involved in cancer signaling pathways, such as AKT1.[4]

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of pyrazole-based kinase inhibitors in oncology, a plausible mechanism of action for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide could involve the inhibition of a key signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical PI3K/AKT Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Inhibitor 1-(2-methoxyphenyl)-1H- pyrazole-4-sulfonamide Inhibitor->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Future Directions and Research Opportunities

The exploration of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide and its derivatives is a promising area for future research. Key areas of investigation should include:

  • Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes will help to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the phenyl ring and the sulfonamide group will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Target Identification and Validation: For compounds exhibiting significant biological activity, target deconvolution studies will be essential to elucidate the precise molecular mechanism of action.

Conclusion

The 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate this promising molecule. Its potential to exhibit a wide range of biological activities, particularly in the realms of oncology and infectious diseases, makes it a compelling target for further investigation. This technical guide provides a foundational framework to inspire and direct future research efforts in harnessing the therapeutic potential of this versatile chemical entity.

References

[14] Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025, December 27). Vertex AI Search. [6] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13). PubMed Central. [7] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. (2023, July 13). ACS Publications. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024, April 16). Frontiers. [3] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24). NIH. [10] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. [8] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ResearchGate. Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives | Request PDF. (2025, August 5). ResearchGate. [12] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PubMed. [13] Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022, June 21). Frontiers. [5] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [15] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. [1] 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2. (n.d.). Benchchem. [4] Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [9] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025, January 12). ResearchGate. [11] Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025, August 18). MDPI.

Sources

Technical Guide: Discovery and Optimization of Novel Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor) and Pralsetinib (RET inhibitor). Its ubiquity stems from its unique physicochemical properties: it acts as a robust bioisostere for amide bonds and phenyl rings while offering distinct hydrogen bond donor (NH) and acceptor (N2) motifs essential for engaging the hinge region of kinase ATP-binding pockets.

This guide moves beyond basic synthesis to address the critical bottlenecks in pyrazole drug discovery: regiochemical ambiguity during synthesis and assay interference during biological validation.

Structural Rationale & Molecular Modeling[1]

The Kinase Hinge Binder Hypothesis

In kinase inhibitor design, the pyrazole moiety is frequently utilized to mimic the adenine ring of ATP.[1]

  • N-unsubstituted pyrazoles (NH): Act as H-bond donors to the gatekeeper residue or the hinge backbone (e.g., Glu/Met residues).

  • N-substituted pyrazoles: The N2 nitrogen often serves as an H-bond acceptor.

Causality in Design: When targeting the ATP pocket, substitution at the 3- and 5-positions determines the vector of the side chains. A 3,5-disubstituted pyrazole creates a "V" shape that can perfectly slot into the hydrophobic back pocket of kinases (e.g., p38 MAP kinase or Aurora kinases), whereas 1,4-substitution patterns are often explored for linear binding modes in GPCRs.

Synthetic Strategies: Mastering Regioselectivity

The most significant challenge in pyrazole synthesis is controlling the formation of 1,3-disubstituted vs. 1,5-disubstituted isomers during the condensation of hydrazines with 1,3-dielectrophiles.

The Regioselectivity Decision Tree

Classical Knorr synthesis often yields mixtures that require tedious chromatographic separation. Modern drug discovery demands regioconvergent routes.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Substitution Pattern? Start->Decision1 PathA 1,3,5-Trisubstituted Decision1->PathA PathB 1,3,4-Trisubstituted Decision1->PathB PathC 1,4-Disubstituted Decision1->PathC MethodA Method: 1,3-Diketone + Hydrazine (Risk: Regio-isomers) PathA->MethodA Classic MethodB Method: Alkynyl Ketones (High Regiocontrol) PathA->MethodB Preferred MethodC Method: 1,3-Dipolar Cycloaddition (Sydnones/Diazo) PathB->MethodC PathC->MethodC SolutionA Optimization: Control pH/Solvent or use Hydrazine HCl salts MethodA->SolutionA To fix selectivity

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired substitution pattern to avoid inseparable regioisomers.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize a Celecoxib-analog intermediate with >95:5 regioselectivity. Method: Condensation of an alkynyl ketone with a substituted hydrazine hydrochloride.

Reagents:

  • 1-Phenyl-2-propyn-1-one (Alkynyl ketone)

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Phenyl-2-propyn-1-one (1.0 equiv, 5 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv) to the solution.

  • Catalysis: Add TEA (1.2 equiv) dropwise. Causality: The hydrochloride salt prevents premature non-selective attack. TEA slowly releases the free hydrazine, allowing the thermodynamically stable intermediate (via Michael addition first, then cyclization) to form, favoring the 1,5-isomer (or 1,3 depending on sterics of the ketone).

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from EtOH.

  • Validation (Self-Correcting Step):

    • NOE NMR: You must run a 1D-NOE or 2D-NOESY NMR. Irradiate the pyrazole-C4 proton. If you see enhancement of the N-phenyl protons, you have the 1,5-isomer . If you see enhancement of the C3-substituent protons, you have the 1,3-isomer . Do not rely solely on chemical shift.

Biological Evaluation: Kinase Profiling

For pyrazoles designed as kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. It eliminates the short-lived background fluorescence common in small molecule libraries (many pyrazoles are inherently fluorescent).

TR-FRET Assay Workflow (LanthaScreen™ Format)

TRFRET_Workflow Step1 1. Reaction Assembly Kinase + ATP + Substrate + Pyrazole Compound Step2 2. Incubation (60 min @ RT) Phosphorylation occurs Step1->Step2 Step3 3. Detection Step Add Tb-Labeled Antibody + EDTA (Stops rxn) Step2->Step3 Step4 4. Measurement Ex: 340nm Em: 495nm (Tb) & 520nm (FITC) Step3->Step4 Result Calculate Ratio (520nm / 495nm) High Ratio = High Activity Step4->Result

Figure 2: LanthaScreen TR-FRET kinase assay workflow. The Terbium (Tb) donor transfers energy to the Fluorescein acceptor only if the antibody binds the phosphorylated substrate.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

Objective: Determine IC50 of pyrazole analogs against JAK2 kinase.

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole compound in 100% DMSO (start at 10 mM). Dilute 100x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Use a white, low-volume 384-well plate.

    • Add 2.5 µL of diluted compound.

    • Add 2.5 µL of Enzyme/Substrate mix (JAK2 enzyme + GFP-STAT1 peptide substrate).

    • Add 2.5 µL of ATP solution (at Km apparent).

  • Controls (Self-Validating):

    • Max Signal (0% Inhibition): DMSO + Enzyme + Substrate + ATP.

    • Min Signal (100% Inhibition): DMSO + Enzyme + Substrate (No ATP) OR Staurosporine (excess).

  • Incubation: Shake for 30 sec, incubate 60 min at RT in the dark.

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing Terbium-labeled anti-phospho-STAT1 antibody and 10 mM EDTA.

  • Read: Incubate 30 min. Read on a plate reader (e.g., PHERAstar) with TR-FRET module (Delay 100 µs, Integration 200 µs).

  • Analysis: Calculate Emission Ratio (520 nm / 495 nm). Plot % Inhibition vs. Log[Compound].

Data Presentation: SAR Analysis

The following table illustrates a representative Structure-Activity Relationship (SAR) for a pyrazole series targeting a tyrosine kinase.

Table 1: SAR of 1,3,5-Trisubstituted Pyrazoles against Target Kinase X

Cmpd IDR1 (N-Position)R3 (C-Position)R5 (C-Position)IC50 (nM)LE (Ligand Eff.)Notes
PZ-01 PhenylMethylMethyl>10,000<0.20Baseline scaffold; inactive.
PZ-02 PhenylCF3Methyl8500.28Electron Withdrawal: CF3 enhances acidity of NH (if free) or alters electronics of the ring.
PZ-03 4-F-PhenylCF3Methyl1200.35Metabolic Stability: F blocks para-oxidation.
PZ-04 4-F-PhenylCF32-Amino-Pyridine12 0.42 Hinge Binder: Pyridine N acts as H-bond acceptor in the hinge region.
PZ-05 MethylCF32-Amino-Pyridine4500.31Loss of Potency: Phenyl group at R1 was providing essential hydrophobic contacts (gatekeeper).

Interpretation: The transition from PZ-01 to PZ-04 demonstrates the necessity of an electron-deficient core (CF3) and a specific hinge-binding motif (Amino-pyridine). The drop in activity in PZ-05 confirms the R1 substituent sits in a hydrophobic pocket, likely the specificity pocket of the kinase.

References

  • Ansari, A. et al. (2017). "Biological and chemical attributes of pyrazole scaffolds." European Journal of Medicinal Chemistry. Link

  • Faming, Z. et al. (2024). "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides." Journal of Organic Chemistry. Link

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation." Technical Note. Link

  • FDA Drug Database. "Ruxolitinib (Jakafi) Pharmacology Review." Link

  • BenchChem. "Structure-Activity Relationship of Methyl Pyrazole Derivatives." Link

Sources

Spectroscopic Characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive compounds, while the sulfonamide group is a cornerstone functional group known for a wide range of pharmacological activities.[1] The precise arrangement of the 2-methoxyphenyl substituent on the pyrazole ring further modulates the molecule's physicochemical and biological properties. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, making a thorough understanding of its spectroscopic signature essential.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. As a Senior Application Scientist, the following sections are structured to not only present the expected data but also to explain the underlying principles and experimental considerations for its acquisition and interpretation. This guide will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide incorporates several key functionalities that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide would be recorded in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5s1HH5 (pyrazole)The proton at position 5 of the pyrazole ring is expected to be a singlet and shifted downfield due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing sulfonamide group.
~7.8-8.0s1HH3 (pyrazole)The proton at position 3 of the pyrazole ring will also be a singlet and appear at a downfield chemical shift.
~7.3-7.6m4HAr-HThe four protons of the 2-methoxyphenyl ring will appear as a complex multiplet in the aromatic region. Their exact shifts and coupling patterns depend on the rotational dynamics of the phenyl ring.
~7.2s (br)2HSO₂NH₂The protons of the sulfonamide group are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. These protons are exchangeable with D₂O.
~3.8s3HOCH₃The three protons of the methoxy group will appear as a sharp singlet at a characteristic upfield position.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz.

  • Acquisition Parameters:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~150-155C (Ar-O)The aromatic carbon directly attached to the methoxy group is expected to be significantly deshielded.
~135-145C3 & C5 (pyrazole)The carbons of the pyrazole ring will appear in the downfield region, with their exact shifts influenced by the substituents.
~120-130C (Ar)The remaining aromatic carbons of the methoxyphenyl ring will resonate in this region.
~110-120C4 (pyrazole)The carbon bearing the sulfonamide group is expected to be shielded relative to the other pyrazole carbons.
~55-60OCH₃The carbon of the methoxy group will appear at a characteristic upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

  • Instrument Setup: A high-field NMR spectrometer is advantageous.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used.

    • Number of Scans: Several hundred to several thousand scans may be necessary.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays can be used for faster acquisition of qualitative spectra.

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide (C₁₀H₁₁N₃O₃S), the expected molecular weight is approximately 269.05 g/mol .

Expected Mass Spectrometry Data
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Expected Ions:

    • [M+H]⁺: The protonated molecular ion is expected to be observed at an m/z of approximately 270.06.

    • [M+Na]⁺: Adducts with sodium ions are also common, leading to a peak at an m/z of approximately 292.04.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule with high accuracy. The calculated exact mass for [C₁₀H₁₁N₃O₃S + H]⁺ is 270.0594.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

Caption: General workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (sulfonamide)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic, OCH₃)Stretching
1600-1450C=C (aromatic)Stretching
1350-1300 & 1180-1160S=O (sulfonamide)Asymmetric & Symmetric Stretching
1250-1200C-O (aryl ether)Stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide through ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a robust analytical package for the characterization of this and related compounds in a research and drug development setting. The provided protocols and interpretations serve as a practical guide for scientists to ensure data integrity and to facilitate further investigations into the properties and applications of this important molecular scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Retrieved from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved from [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Retrieved from [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). wiser.cdu.edu.cn. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. (2024). KTU ePubl. Retrieved from [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. Retrieved from [Link]

  • N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl- - Optional[1H NMR] - Spectrum. (n.d.). spectrum.optional.pt. Retrieved from [Link]

  • ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico ADME/T Profiling of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. Historically, these evaluations were resource-intensive, occurring late in the development pipeline and often leading to costly failures.

Today, the paradigm has shifted. The "fail early, fail cheap" philosophy is now central to modern drug discovery, driven by the power of computational, or in silico, modeling.[3][4] These approaches allow for the rapid, cost-effective screening of large libraries of compounds, enabling researchers to prioritize candidates with favorable ADME/T properties long before synthesis.[5][6][7] This guide provides an in-depth technical framework for conducting a comprehensive in silico ADME/T assessment of pyrazolone derivatives, grounded in the principles and practical insights of a seasoned application scientist.

Part 1: Foundational Principles of In Silico ADME/T

The ADME/T Framework: A Multi-Parameter Challenge

The success of a drug is not solely dependent on its potency at the target site. It must navigate a complex biological landscape. We evaluate this journey through the ADME/T framework:

  • Absorption: How the drug enters the bloodstream. For oral drugs, this involves traversing the intestinal wall.

  • Distribution: Where the drug goes in the body after absorption, including its ability to reach the target tissue and its tendency to bind to plasma proteins.

  • Metabolism: How the body chemically modifies the drug, primarily in the liver by enzymes like the Cytochrome P450 (CYP) superfamily.[8] This can lead to deactivation, activation, or the formation of toxic byproducts.

  • Excretion: How the drug and its metabolites are removed from the body.

  • Toxicity: The potential for the drug to cause harm, including off-target effects like cardiotoxicity or organ damage like hepatotoxicity.

The Imperative for Early Assessment

Late-stage attrition due to poor ADME/T properties is a primary driver of the prohibitive costs and timelines in drug development.[3][4] By building predictive models into the early discovery phase, we can de-risk projects, focus resources on the most promising chemical scaffolds, and design molecules with a higher probability of clinical success. In silico tools have become indispensable in this effort, providing a high-throughput filter to eliminate poorly behaved compounds.[9]

Core Computational Methodologies

Our in silico toolkit is diverse, but most ADME/T predictions rely on a few core methodologies:

  • Quantitative Structure-Activity Relationship (QSAR): These are statistical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or a specific ADME/T endpoint.[10] For a QSAR model to be reliable, it must be trained on a large, high-quality dataset of molecules similar to those being tested.[11]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. In ADME/T, this is crucial for predicting interactions with metabolic enzymes (e.g., CYPs) or toxicity targets (e.g., the hERG potassium channel).[1]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's organs and blood flow.[12] By integrating physicochemical data and in vitro measurements, these models can simulate the ADME of a drug in a whole organism, predicting plasma concentration-time profiles and tissue distribution.[13][14]

Part 2: Core In Silico Workflows for Pyrazolone Derivatives

A systematic, tiered approach is essential for an effective in silico screen. We begin with fundamental physicochemical properties and progressively move to more complex biological interactions and systemic effects.

Workflow for Initial Physicochemical & Pharmacokinetic Profiling

The first step involves a rapid assessment of the fundamental properties that govern a molecule's "drug-likeness" and basic pharmacokinetics. Open-access webservers like SwissADME and pkCSM are invaluable at this stage for their speed and breadth of predictions.[15][16][17]

Experimental Protocol 1: Rapid ADME Profiling using SwissADME

  • Objective: To generate a rapid, high-level overview of a pyrazolone derivative's physicochemical properties, pharmacokinetics, and drug-likeness.

  • Methodology:

    • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the pyrazolone derivative of interest from a chemical database like PubChem.

    • Submission: Navigate to the SwissADME web server (]">www.swissadme.ch).[16] Paste the SMILES string into the input box. For multiple compounds, list one SMILES per line.

    • Execution: Click the "Run" button to initiate the calculations. The server will process the structure and generate a comprehensive report.

    • Data Analysis & Interpretation:

      • Physicochemical Properties: Examine key values such as Molecular Weight (MW), LogP (lipophilicity), and TPSA (Topological Polar Surface Area). The goal is to identify compounds that align with established drug-like chemical space (e.g., Lipinski's Rule of Five).[17]

      • Pharmacokinetics: Focus on predictors like Gastrointestinal (GI) absorption (predicted as High/Low) and Blood-Brain Barrier (BBB) permeation (Yes/No).

      • Drug-Likeness: Review the Lipinski, Ghose, Veber, Egan, and Muegge filters. While violations do not automatically disqualify a compound, they serve as red flags that may indicate future liabilities.

      • Bioavailability Radar: Use the radar plot for a quick visual assessment of the compound's suitability for oral administration. The optimal compound should have all its parameters fall within the pink hexagonal area.[18]

Absorption and Permeability Modeling

For an orally administered drug, absorption is the first major hurdle. We use computational models to predict a compound's ability to pass through the intestinal lining.

  • Human Intestinal Absorption (HIA): This is a global prediction of the percentage of the drug absorbed after oral administration.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier.[19][20] In silico models trained on large Caco-2 datasets can predict a compound's apparent permeability (Papp), a key indicator of its potential for passive diffusion across the gut wall.[21][22]

Metabolism Prediction: The Role of Cytochrome P450s

Metabolism is a critical determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs) or toxic metabolites.[23] The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of 70-80% of all drugs on the market.[8]

  • Causality Behind Model Choice: For pyrazolone derivatives, it is crucial to focus on the key metabolizing isoforms. While a broad screen is useful, literature suggests that CYP2E1, among others, can have significant interactions with pyrazole-based structures.[24] Therefore, our in silico analysis must specifically predict whether our derivatives are substrates or inhibitors of major isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4.

  • Site of Metabolism (SOM) Prediction: Identifying the specific atoms on a molecule most likely to be metabolized is vital. This insight allows medicinal chemists to protect metabolically labile positions, for example, by substituting a hydrogen with a fluorine atom, thereby improving the compound's metabolic stability.

G cluster_workflow In Silico ADME/T Screening Cascade Start Pyrazolone Library (SMILES) PhysChem Initial Filtering: Physicochemical Properties Drug-Likeness (SwissADME) Start->PhysChem Step 1 ADME_Screen Core ADME Prediction (pkCSM, ADMETLab) PhysChem->ADME_Screen Step 2 Tox_Screen Toxicity Prediction (hERG, Ames, DILI) ADME_Screen->Tox_Screen Step 3 Advanced Advanced Modeling (PBPK, Docking) Tox_Screen->Advanced Step 4 Candidates Prioritized Candidates for Synthesis Advanced->Candidates Step 5

Caption: High-level workflow for in silico ADME/T profiling.

Toxicity (Tox) Prediction

Identifying potential toxicity liabilities early is arguably the most critical function of in silico screening.

  • hERG Inhibition (Cardiotoxicity): Blockade of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia, leading to numerous drug withdrawals.[25][26] Numerous QSAR models have been developed to predict a compound's potential to inhibit the hERG channel.[27][28] These models are a mandatory checkpoint in any modern drug discovery campaign.

  • Ames Mutagenicity: This endpoint predicts the likelihood of a compound causing DNA mutations, a strong indicator of carcinogenic potential.

  • Drug-Induced Liver Injury (DILI): DILI is a leading reason for drug failure in clinical trials and post-market withdrawal.[29][30] While notoriously difficult to predict, in silico models that integrate multiple data types are emerging as valuable tools for flagging compounds with high hepatotoxicity risk.[31][32][33]

Experimental Protocol 2: hERG Liability QSAR Assessment

  • Objective: To classify a pyrazolone derivative as a potential hERG blocker or non-blocker using a validated QSAR model.

  • Methodology:

    • Tool Selection: Choose a well-validated, publicly accessible prediction tool, such as Pred-hERG or the hERG models within ADMETlab 2.0.

    • Input: Submit the SMILES string of the candidate molecule to the server.

    • Execution: Run the prediction. The server compares the molecular descriptors of the query compound to those of the compounds in its training set.

    • Data Analysis & Interpretation:

      • Classification: The primary output will be a classification (e.g., Blocker/Non-blocker or High/Medium/Low risk) and often a probability score. A high probability of being a blocker is a significant red flag.

      • Applicability Domain (AD): This is a critical, often overlooked, parameter. The AD defines the chemical space in which the model's predictions are considered reliable.[11][34][35] If your pyrazolone derivative falls outside the model's AD, the prediction is an extrapolation and must be treated with low confidence.[36] Reputable servers will provide an assessment of whether the query molecule is within the AD.

      • Structural Alerts: Some tools will highlight specific chemical substructures known to be associated with hERG binding (e.g., a basic nitrogen separated by a lipophilic chain from an aromatic ring). This provides actionable feedback for molecular redesign.

Part 3: Advanced Applications & Integrated Strategies

Physiologically Based Pharmacokinetic (PBPK) Modeling

Once a compound shows promise in initial screens, PBPK modeling provides a more holistic view of its behavior.[12] PBPK models integrate the in silico and in vitro data (e.g., LogP, solubility, metabolic clearance) into a systems-level simulation.[13][37]

  • The Power of Integration: The true value of PBPK is its ability to perform "what-if" scenarios. We can simulate different dosing regimens, predict drug concentrations in specific organs, and forecast the impact of DDIs or genetic polymorphisms on drug exposure.[14] This bottom-up approach bridges the gap between isolated parameters and whole-body pharmacokinetics.[13]

G cluster_pbpk PBPK Model Construction & Simulation Inputs Input Parameters - Physicochemical (LogP, pKa) - In Vitro (Clearance, PPB) - System (Blood Flow, Organ Vol.) Model PBPK Model Engine (System of Differential Equations) Inputs->Model Drug & System Data Simulation Simulation (e.g., Predict Human PK) Model->Simulation Integrates Output Output - Plasma Concentration-Time Profile - Tissue Distribution Simulation->Output Generates

Caption: Simplified workflow of a PBPK modeling process.

Multi-Parameter Optimization (MPO)

Drug discovery is never about optimizing a single property. A potent compound is useless if it is toxic or has poor absorption. MPO techniques use scoring functions to balance these competing objectives.

  • Self-Validating System: By defining clear success criteria for each ADME/T parameter before starting the analysis, the MPO process becomes a self-validating system. Each compound is scored against these predefined criteria, providing an unbiased, quantitative assessment of its overall quality.

Table 1: Example MPO Scorecard for Pyrazolone Analogs

Compound IDPotency (IC50, nM)CYP3A4 Inhibition (IC50, µM)hERG Risk (Class)Caco-2 Perm. (logPapp)MPO Score (0-1)
PYZ-001 15> 50Low-5.50.85
PYZ-002 82.5Low-6.10.45
PYZ-003 22> 50High-5.20.30
PYZ-004 15045Low-5.40.60

In this illustrative example, PYZ-001 has the best overall balance of properties, even though PYZ-002 is more potent. The high hERG risk of PYZ-003 and low potency of PYZ-004 make them less desirable candidates.

Part 4: Data Interpretation & The Path Forward

The Primacy of the Applicability Domain

It cannot be overstated: a prediction is only as reliable as the model that generated it.[11] Always question whether your query molecule is structurally similar to the compounds used to train the model.[35] Predictions outside the AD should be considered hypotheses that require stringent in vitro validation.[34][36]

Bridging the Gap: The Role of In Vitro Validation

In silico models are powerful filters and prioritization tools, but they are not a replacement for experimental validation.[3][4][5] The most promising candidates identified through the workflows described here must be synthesized and subjected to a panel of in vitro ADME/T assays (e.g., Caco-2 permeability, microsomal stability, hERG patch-clamp). The synergy between predictive modeling and targeted experimental work is the hallmark of an efficient, modern drug discovery program.

Conclusion

The integration of in silico ADME/T profiling into the earliest stages of drug discovery has fundamentally transformed the field. For promising scaffolds like pyrazolone derivatives, these computational workflows provide an indispensable toolkit for identifying candidates with a high probability of success while conserving time and resources. By adopting a systematic, multi-parameter approach—from rapid physicochemical profiling to advanced PBPK simulations—and by rigorously respecting the limitations and applicability domains of our models, we can significantly de-risk the path to the clinic and accelerate the development of the next generation of safe and effective therapeutics.

References

  • In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method.
  • In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC. Available at: [Link]

  • PBPK modeling and simulation in drug research and development - PMC - NIH. Available at: [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Available at: [Link]

  • Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective - PubMed. Available at: [Link]

  • Applicability domain - Wikipedia. Available at: [Link]

  • The importance of the domain of applicability in QSAR modeling - PubMed. Available at: [Link]

  • Physiologically based pharmacokinetic modelling - Wikipedia. Available at: [Link]

  • Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. Available at: [Link]

  • Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study - Taylor & Francis. Available at: [Link]

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data | Chemical Research in Toxicology. Available at: [Link]

  • In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling - PubMed. Available at: [Link]

  • Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. Available at: [Link]

  • Applications of In Silico Models to Predict Drug-Induced Liver Injury - PubMed. Available at: [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development | ADMET and DMPK. Available at: [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed. Available at: [Link]

  • Applicability Domain of QSAR models - mediaTUM. Available at: [Link]

  • Tuning hERG out: Antitarget QSAR Models for Drug Development - PMC. Available at: [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Available at: [Link]

  • In Silico Models to Predict Drug-Induced Liver Injury - Encyclopedia.pub. Available at: [Link]

  • Modelling and PBPK Simulation in Drug Discovery. Available at: [Link]

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - MDPI. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study - PubMed. Available at: [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. Available at: [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - Bentham Science Publisher. Available at: [Link]

  • Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm - PubMed. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. Available at: [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. Available at: [Link]

  • Predictive ADMET Modeling - BHSAI. Available at: [Link]

  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Available at: [Link]

  • Prediction of Caco-2 Cell Permeability Using Bilinear Indices and... - Ingenta Connect. Available at: [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. Available at: [Link]

  • QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Publishing. Available at: [Link]

  • One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC. Available at: [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Available at: [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. Available at: [Link]

  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen - SciSpace. Available at: [Link]

  • How to use SwissADME? - YouTube. Available at: [Link]

  • Swiss ADME | PDF | Chemical Polarity | Solubility - Scribd. Available at: [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties | Bentham Science Publishers. Available at: [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes - YouTube. Available at: [Link]

  • swiss ADME tutorial - YouTube. Available at: [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. Available at: [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Available at: [Link]

  • What's the importance of cytochrome P450 metabolism? - Optibrium. Available at: [Link]

  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed. Available at: [Link]

Sources

Navigating the Pyrazole Sulfonamide Scaffold: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Architectural Blueprint: Why Pyrazole Sulfonamides?

In the library of medicinal chemistry, the pyrazole sulfonamide stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. While most famously associated with the COX-2 inhibitor class (the "coxibs"), this scaffold possesses a unique electronic and steric profile that allows it to bridge into kinase inhibition (CDK, VEGFR), carbonic anhydrase regulation, and even anti-infective applications.

From a structural perspective, the scaffold offers three critical features:

  • Rigid Geometry: The central pyrazole ring acts as a planar spacer, orienting substituents at defined vectors (N1, C3, C5) to probe receptor pockets.

  • Dipolar Character: The pyrazole nitrogens can act as both hydrogen bond donors (if NH) and acceptors, though in

    
    -aryl sulfonamides, the N1 is substituted.
    
  • The Sulfonamide "Anchor": The

    
     moiety is a classic bioisostere for carboxylic acids but with distinct hydrogen-bonding capabilities, critical for selectivity in metalloenzymes and polar side pockets.
    

The Pharmacophore: Structure-Activity Relationship (SAR)

The SAR of pyrazole sulfonamides is best understood by dissecting the molecule into three vectors relative to the central pyrazole core.

Vector N1: The Selectivity Switch (The Sulfonamide)

In COX-2 inhibitors like Celecoxib , the sulfonamide group attached to the N1-phenyl ring is non-negotiable for selectivity.

  • Mechanism: The bulky sulfonamide inserts into a hydrophilic side pocket present in COX-2 but absent in COX-1 (due to the Ile523

    
     Val523 mutation).
    
  • Interaction: The sulfonamide oxygens form hydrogen bonds with Arg513 and His90 within this pocket.

  • Modification: Replacing

    
     with 
    
    
    
    (sulfone) retains COX-2 affinity but alters pharmacokinetics. Removing it destroys COX-2 selectivity.
Vector C5: The Hydrophobic "Warhead"

The substituent at position 5 (adjacent to N1) typically dictates potency via hydrophobic interactions.

  • Steric Bulk: A phenyl ring here (as in Celecoxib) sits in the hydrophobic channel of the enzyme.

  • Substituents: A 4-methyl or 4-halo group on this phenyl ring optimizes van der Waals contact.

  • Regiochemistry: If the C5 and C3 substituents are swapped, the molecule often loses potency because the phenyl ring can no longer access the hydrophobic channel effectively due to steric clash with the sulfonamide phenyl at N1.

Vector C3: The Electronic Tuner

The group at position 3 modulates the electronic properties of the pyrazole ring and metabolic stability.

  • Lipophilicity: A trifluoromethyl group (

    
    ) is standard. It increases lipophilicity (logP), aiding membrane permeability, and blocks metabolic oxidation at this position.
    
  • Electronic Effect: The strong electron-withdrawing nature of

    
     reduces the basicity of the pyrazole nitrogens, minimizing non-specific binding.
    
Visualization: The SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Pyrazole Pyrazole Core (Rigid Spacer) N1 N1-Phenyl Sulfonamide (The Anchor) Pyrazole->N1 Vector 1 C5 C5-Aryl Group (Hydrophobic Fit) Pyrazole->C5 Vector 2 C3 C3-Substituent (Electronic/Metabolic) Pyrazole->C3 Vector 3 Target_COX COX-2 Side Pocket (Arg513 H-Bonding) N1->Target_COX Selectivity Target_Hydro Hydrophobic Channel (Van der Waals) C5->Target_Hydro Potency Target_ADME Metabolic Stability (LogP Modulation) C3->Target_ADME PK Profile

Figure 1: Functional decomposition of the Pyrazole Sulfonamide scaffold showing the role of N1, C3, and C5 vectors in binding and pharmacokinetics.

Synthetic Pathways: Causality in Process Design

To synthesize these molecules, we must control regioselectivity . The formation of the 1,5-diarylpyrazole (Celecoxib-like) vs. the 1,3-diarylpyrazole is dictated by the condensation conditions.

The Primary Route: 1,3-Diketone Condensation

This is the industrial standard for Celecoxib. It involves the condensation of a hydrazine with a 1,3-diketone.[1]

  • Reagents: 4-Hydrazinobenzenesulfonamide hydrochloride + 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Solvent System: Ethanol or Methanol with a catalytic acid (HCl or TFA).

  • The "Why": The reaction proceeds via a hydrazone intermediate. The regioselectivity (forming the 1,5-isomer) is driven by the difference in electrophilicity of the carbonyl carbons. The

    
    -adjacent carbonyl is hydrated and less reactive, directing the initial nucleophilic attack of the hydrazine 
    
    
    
    to the benzoyl carbonyl.

Synthesis_Workflow Start1 4-Methylacetophenone Claisen Claisen Condensation (NaOMe/Toluene) Start1->Claisen Start2 Ethyl trifluoroacetate Start2->Claisen Hydrazine 4-Hydrazinobenzene sulfonamide HCl Cyclization Cyclization (EtOH, Reflux, H+) Hydrazine->Cyclization Diketone 1,3-Diketone Intermediate Claisen->Diketone Acid Workup Diketone->Cyclization Product 1,5-Diarylpyrazole Sulfonamide (Celecoxib) Cyclization->Product Regioselective Closure

Figure 2: Step-wise synthetic workflow for 1,5-diarylpyrazole sulfonamides via the Claisen condensation route.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

  • Preparation of Diketone:

    • Dissolve 4'-methylacetophenone (10 mmol) in anhydrous toluene.

    • Add Sodium Methoxide (25% in MeOH, 12 mmol) dropwise at 0°C. Reason: Low temp prevents polymerization.

    • Add Ethyl trifluoroacetate (12 mmol). Stir at room temperature for 16h.

    • Acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield the 1,3-diketone.

  • Cyclization:

    • Dissolve the crude diketone (5 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol) in Ethanol (20 mL).

    • Critical Step: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: A precipitate often forms upon cooling.

  • Purification:

    • Cool to room temperature. Pour into ice-cold water.

    • Filter the solid. Recrystallize from Ethanol/Water (9:1) to ensure removal of the regioisomer (1,3-isomer).

Biological Assay: COX-1 vs. COX-2 Selectivity

Objective: Determine IC50 values using a colorimetric peroxidase inhibitor screening assay.

  • Principle: COX enzymes convert Arachidonic Acid to PGG2, then to PGH2. The peroxidase activity of COX reduces PGG2 to PGH2 while oxidizing a co-substrate (TMPD) to a blue product (absorbance at 590 nm).

  • Workflow:

    • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris buffer (pH 8.0).

    • Inhibitor Incubation: Incubate enzyme with the test compound (dissolved in DMSO, variable concentrations 0.01–100 µM) for 10 mins at 25°C. Control: DMSO only.

    • Reaction Start: Add Arachidonic Acid (100 µM) and TMPD colorimetric substrate.

    • Measurement: Incubate for 2 mins. Stop reaction (if required by kit) or read kinetic slope at 590 nm.

  • Calculation:

    • Plot log[Inhibitor] vs. % Inhibition to derive IC50.

Data Presentation: Comparative Potency

The following table summarizes the SAR trends for pyrazole sulfonamides, highlighting how structural changes impact the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

CompoundC5 SubstituentC3 SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Interpretation
Celecoxib 4-Methylphenyl

0.0415.0>375High selectivity due to bulky C5 and sulfonamide fit.
SC-560 4-Chlorophenyl

>10.00.009<0.001Inverse Selectivity. Slight structural change flips preference to COX-1.
Deriv. A Phenyl (No subst)

0.8512.014Loss of C5 para-methyl reduces hydrophobic packing.
Deriv. B 4-Methylphenyl

1.208.57Replacement of

with

reduces potency (metabolic oxidation likely).

Table 1: Comparative inhibitory profiles of pyrazole sulfonamide derivatives. Note the drastic shift in selectivity between Celecoxib and SC-560, demonstrating the sensitivity of the scaffold.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.

  • Abdelgawad, M. A., et al. (2024). "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity.

  • Fraser, C., et al. (2016). "Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition."[2] Journal of Medicinal Chemistry.

  • Chugunova, E., et al. (2023).[1][3] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kumar, R., et al. (2025).[4] "Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study." ACS Omega.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyrazole and sulfonamide moieties in a single molecular entity creates a pharmacologically privileged scaffold with demonstrated potential across a spectrum of therapeutic areas, including oncology and inflammation. This guide provides a detailed exploration of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, a compound distinguished by its specific substitution pattern. We will dissect the molecule's constituent pharmacophores to build a rational basis for target selection. This analysis identifies three high-priority target classes: Carbonic Anhydrases (CAs), Cyclooxygenase-2 (COX-2), and Protein Kinases. For each target class, we will discuss the underlying biological rationale, propose mechanisms of action, and furnish detailed, field-tested experimental protocols for validation. This document serves as a comprehensive roadmap for researchers aiming to elucidate and exploit the therapeutic potential of this promising compound.

Deconstruction of a Privileged Scaffold: Rationale for Target Selection

The therapeutic potential of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be logically inferred by examining its core structural components. This approach allows us to leverage the extensive history of related compounds in drug discovery.

  • The Pyrazole Core: This five-membered heterocyclic ring is a cornerstone of medicinal chemistry. It is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib[1][2]. The pyrazole ring acts as a versatile scaffold, capable of forming critical hydrogen bonds and hydrophobic interactions within enzyme active sites[3]. Its presence immediately suggests potential activity against enzymes like cyclooxygenases and protein kinases[4][5].

  • The Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group is the quintessential pharmacophore for inhibiting carbonic anhydrases[6]. It coordinates directly with the zinc ion (Zn²⁺) in the active site of these metalloenzymes, leading to potent inhibition[6][7]. The sulfonamide group is a key feature of established CA inhibitors like acetazolamide and dorzolamide[7][8]. Its incorporation into the pyrazole scaffold strongly implies that carbonic anhydrases are a primary target class for this compound.

  • The 1-(2-methoxyphenyl) Substituent: The positioning of a methoxy-substituted phenyl ring at the N1 position of the pyrazole is crucial. This group significantly influences the molecule's steric and electronic properties, governing its orientation and binding affinity within a target's active site. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions, thereby refining the compound's selectivity and potency for specific protein isoforms.

Based on this analysis, we can hypothesize three primary, high-probability target classes for investigation.

Primary Hypothesized Target Class 1: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons[7]. Their dysregulation is linked to several pathologies, including glaucoma, epilepsy, and, most notably, cancer[1][7].

Rationale and Therapeutic Application

Tumor-associated isoforms, particularly CA IX and CA XII, are highly expressed in many cancers in response to hypoxia. They play a critical role in maintaining pH homeostasis in the acidic tumor microenvironment, facilitating tumor cell survival, proliferation, and metastasis. Therefore, inhibitors of CA IX and XII are actively pursued as anticancer agents[2]. The presence of the sulfonamide moiety in 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide makes these enzymes a top-tier target. Numerous studies have demonstrated that pyrazole-sulfonamide hybrids exhibit potent and sometimes isoform-selective inhibition of human CAs (hCAs)[7][9].

Proposed Mechanism and Pathway

The compound is expected to act as a direct, competitive inhibitor of CA IX/XII. The sulfonamide group coordinates with the catalytic Zn²⁺ ion, while the pyrazole and methoxyphenyl portions extend into adjacent hydrophobic pockets, contributing to binding affinity and isoform selectivity. Inhibition of CA IX/XII disrupts pH regulation, leading to intracellular acidification and apoptosis of cancer cells, and sensitizes them to traditional chemotherapy and radiation.

CA_Pathway cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_Cell Cancer Cell CO2 CO₂ + H₂O CAIX CA IX / XII (on cell surface) CO2->CAIX Catalysis HCO3 HCO₃⁻ + H⁺ pH_reg Extracellular pH Regulation (Maintains alkaline extracellular pH) HCO3->pH_reg CAIX->HCO3 Compound 1-(2-methoxyphenyl)-1H- pyrazole-4-sulfonamide Compound->CAIX Inhibition Apoptosis Intracellular Acidification & Apoptosis Compound->Apoptosis Survival Tumor Survival & Proliferation pH_reg->Survival

Caption: Inhibition of CA IX/XII by the compound disrupts pH balance, leading to cancer cell apoptosis.

Experimental Protocol: In Vitro CA Inhibition Assay (Stopped-Flow)

This protocol outlines a standard method to determine the inhibitory potency (Kᵢ) of the compound against various CA isoforms.

Objective: To measure the inhibition constants (Kᵢ) of the test compound against purified hCA isoforms (e.g., hCA I, II, IX, XII).

Principle: A stopped-flow spectrophotometer is used to measure the kinetics of the CO₂ hydration reaction catalyzed by CA. The assay follows the change in pH using a colorimetric indicator as the reaction proceeds. The inhibitory effect of the compound is determined by the reduction in the initial reaction rate.

Materials:

  • Purified human CA isoforms (I, II, IX, XII)

  • Test compound: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, dissolved in DMSO

  • Buffer: Tris-HCl (pH 7.4)

  • Substrate: Saturated CO₂ solution

  • Indicator: p-Nitrophenol

  • Reference Inhibitor: Acetazolamide (AAZ)

Procedure:

  • Preparation: All solutions are pre-incubated at a constant temperature (e.g., 25°C).

  • Enzyme Solution: Prepare a solution of the CA isoenzyme in the buffer.

  • Substrate Solution: Prepare a CO₂-saturated solution in water.

  • Assay Mix: In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the test compound (or reference inhibitor) and the pH indicator.

  • Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution.

  • Data Acquisition: Monitor the absorbance change of the pH indicator over time (typically milliseconds). The initial rate of reaction is calculated from the slope of the linear phase of the progress curve.

  • Data Analysis:

    • Plot the initial reaction rate against the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Data Presentation:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Reference)~250~12~25~6
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamideExpectedExpectedExpectedExpected

Expected values would be determined experimentally.

Primary Hypothesized Target Class 2: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation)[10].

Rationale and Therapeutic Application

Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs[10][11]. The pyrazole scaffold is a hallmark of selective COX-2 inhibitors, with Celecoxib being the archetypal example[4][12]. The specific diaryl substitution pattern on the pyrazole ring is critical for selective binding to the larger active site of COX-2 compared to COX-1. The 1-(2-methoxyphenyl) group on the subject compound mimics the structural features known to confer COX-2 selectivity, making it a highly plausible target.

Proposed Mechanism and Pathway

The compound is predicted to act as a selective, competitive inhibitor of the COX-2 enzyme. It would bind within the cyclooxygenase active site, preventing the binding of arachidonic acid. This blocks the synthesis of pro-inflammatory prostaglandins (like PGE₂), thereby reducing inflammation, pain, and fever.

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs Compound Test Compound Compound->COX2 Inhibition Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: The compound inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2 and to calculate its selectivity index (SI).

Principle: This assay measures the peroxidase activity of the COX enzyme. In the presence of heme, COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the peroxide produced during the cyclooxygenase reaction. The rate of color development is proportional to COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO

  • Reaction Buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

  • Inhibitor Addition: Add various concentrations of the test compound or reference inhibitors to the wells. Include a DMSO control (no inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add TMPD followed by arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Primary Hypothesized Target Class 3: Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets[5].

Rationale and Therapeutic Application

The pyrazole scaffold is a well-established "privileged scaffold" in the design of protein kinase inhibitors[3][13]. It can effectively mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge region. Numerous pyrazole-containing compounds have been developed as inhibitors of various kinases, including LRRK2, Pim kinases, and Aurora kinases[14][15]. The specific substitution on the pyrazole and phenyl rings determines the selectivity for different kinase subfamilies. Given this precedent, it is highly probable that 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide will exhibit inhibitory activity against one or more protein kinases.

Proposed Mechanism and Pathway

The compound is expected to function as an ATP-competitive inhibitor. It would bind to the ATP-binding pocket of a specific kinase, preventing the binding of ATP and subsequent phosphorylation of its substrate protein. This would block the downstream signaling cascade controlled by that kinase, leading to an anti-proliferative or other therapeutic effect. The specific pathway affected would depend on the kinase target identified.

Kinase_Workflow Start Start: 1-(2-methoxyphenyl)-1H- pyrazole-4-sulfonamide Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Screen Hits Identify Primary Hits (e.g., >90% inhibition at 10 µM) Screen->Hits DoseResponse Dose-Response Assays (Determine IC₅₀ for hits) Hits->DoseResponse CellularAssay Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) DoseResponse->CellularAssay Validated Validated Kinase Target(s) CellularAssay->Validated

Caption: Workflow for identifying and validating specific protein kinase targets for the compound.

Experimental Protocol: Broad-Panel Kinase Screen & Validation

Objective: To identify specific protein kinase targets from a large panel and then validate these hits.

Part A: Initial Screening

  • Service: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Assay: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). Assays are typically radiometric (³³P-ATP) or fluorescence-based.

  • Data: The service will provide a report listing the percent inhibition for each kinase in the panel.

  • Hit Identification: Identify "hits" as kinases that are inhibited by a significant amount (e.g., >90%) at the screening concentration.

Part B: IC₅₀ Determination (Dose-Response)

  • Selection: Select the top 5-10 hits from the initial screen.

  • Assay: For each hit kinase, perform a dose-response assay. This involves incubating the kinase with the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

  • Analysis: Measure enzyme activity at each concentration and plot the results to calculate the IC₅₀ for each kinase, providing a measure of compound potency.

Part C: Cellular Target Engagement Assay (e.g., CETSA®) Principle: The Cellular Thermal Shift Assay (CETSA®) measures the binding of a compound to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Culture: Grow a relevant cell line known to express the target kinase.

  • Treatment: Treat the cells with the test compound or a vehicle control (DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or another specific detection method.

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control confirms direct target engagement in a physiological context.

Conclusion and Future Directions

The structural features of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide provide a strong, rational basis for prioritizing Carbonic Anhydrases, COX-2, and Protein Kinases as primary therapeutic targets. The experimental workflows detailed in this guide offer a clear and robust path for the systematic evaluation of these hypotheses. Initial in vitro screening against these targets will be critical. Positive results should be followed by cellular assays to confirm target engagement and functional effects, such as measuring extracellular acidification (for CAs), prostaglandin production (for COX-2), or substrate phosphorylation (for kinases). Ultimately, these studies will illuminate the most promising therapeutic avenues for this compound and guide its progression into more complex disease models.

References

  • Shaikh, et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). PubMed.
  • Ceruso, et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Ceruso, et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Arshad, et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Abdel-Gawad, et al. (2023). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC.
  • Gouda, et al. (2024).
  • Gant, et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • El-Sayed, et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC.
  • Alam, et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • Çelik, et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents.
  • Gushurst, et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Çelik, et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents.
  • El-Gazzar, et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
  • Ak, et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Moreau, et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. PubMed.
  • S. Narbig, et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

Methodological & Application

Protocol for Synthesizing 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

[1]

Abstract

This application note details a robust, three-step synthetic protocol for the preparation of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide . This scaffold is structurally significant in medicinal chemistry, serving as a core pharmacophore for various therapeutic agents, including COX-2 inhibitors and carbonic anhydrase inhibitors. The method outlined utilizes a convergent strategy: construction of the pyrazole core via condensation, followed by regioselective electrophilic chlorosulfonation, and final ammonolysis. This guide emphasizes process safety, critical process parameters (CPPs), and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the high nucleophilicity of the pyrazole C-4 position.

  • Target Molecule: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

  • Disconnection: Sulfonamide bond (S-N)

    
     Sulfonyl Chloride (S-Cl) 
    
    
    Pyrazole C-H bond.
  • Strategy:

    • Core Assembly: Condensation of 2-methoxyphenylhydrazine with a 1,3-dialdehyde equivalent (1,1,3,3-tetramethoxypropane) to form the 1-arylpyrazole.

    • Functionalization: Direct chlorosulfonation using chlorosulfonic acid (

      
      ). This step exploits the electronic bias of the pyrazole ring, which directs electrophilic substitution exclusively to the 4-position.
      
    • Amidation: Conversion of the sulfonyl chloride to the sulfonamide using aqueous ammonia.

Reaction Scheme Visualization

ReactionSchemeStart2-MethoxyphenylhydrazineHClInter1Intermediate 1:1-(2-methoxyphenyl)-1H-pyrazoleStart->Inter1Step 1: CyclizationEtOH, Reflux, 3hReagent11,1,3,3-TetramethoxypropaneReagent1->Inter1Inter2Intermediate 2:Sulfonyl ChlorideInter1->Inter2Step 2: Chlorosulfonation0°C to 60°C, 2hReagent2Chlorosulfonic Acid(ClSO3H)Reagent2->Inter2ProductFinal Product:1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamideInter2->ProductStep 3: AmidationTHF/NH4OH, RT, 1hReagent3NH4OH (aq)Reagent3->Product

Figure 1: Synthetic pathway for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves high-risk reagents.

  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water to release HCl and 
    
    
    mists. Must be handled in a fume hood with predominantly anhydrous conditions.
  • Hydrazines: Potentially toxic and carcinogenic. Avoid inhalation or skin contact.

  • Ammonia: Corrosive gas/liquid; inhalation hazard.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

Objective: Construct the heterocyclic core.

Reagents:

  • 2-Methoxyphenylhydrazine hydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (Solvent, 10 vol)

  • Conc. HCl (Catalytic, 0.1 equiv)

Procedure:

  • Charge a round-bottom flask with 2-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and Ethanol (100 mL).

  • Add 1,1,3,3-tetramethoxypropane (10.35 g, 63.0 mmol) dropwise at room temperature.

  • Add catalytic conc. HCl (0.5 mL).

  • Heat the mixture to reflux (78°C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

  • Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Workup: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–90%

    • Appearance: Yellowish oil or low-melting solid.

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at position C-4.

Reagents:

  • 1-(2-methoxyphenyl)-1H-pyrazole (Intermediate 1)

  • Chlorosulfonic acid (6.0 equiv)

  • Thionyl chloride (1.5 equiv) – Optional, enhances conversion

Procedure:

  • Setup: Dry a 3-neck flask thoroughly. Attach a drying tube (

    
    ) and a gas trap (NaOH scrubber) to neutralize HCl/SOx fumes.
    
  • Cool Chlorosulfonic acid (20 mL, excess) to 0°C in an ice bath.

  • Add Intermediate 1 (5.0 g, 28.7 mmol) portion-wise (solid) or dropwise (if liquid) over 30 minutes. Exothermic reaction – maintain T < 10°C.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to 60°C for 2 hours.

    • Note: Reaction completion is indicated by the cessation of HCl evolution and TLC monitoring (aliquot quenched in MeOH).

  • Quenching (High Risk): Cool the reaction mass to 0°C. Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid.[1]

  • Isolation: The sulfonyl chloride will precipitate as a solid. Filter the solid immediately. Wash with cold water (3 x 50 mL).

  • Drying: Dry the solid under vacuum at room temperature for 1 hour. Proceed immediately to Step 3 to prevent hydrolysis.

Step 3: Amidation to Sulfonamide

Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.

Reagents:

  • Pyrazole-4-sulfonyl chloride (Intermediate 2)

  • Ammonium Hydroxide (28-30%

    
     in water, excess)
    
  • THF or Dichloromethane (Solvent)

Procedure:

  • Dissolve the crude sulfonyl chloride (from Step 2) in THF (50 mL).

  • Cool the solution to 0°C .

  • Add Ammonium Hydroxide (10 mL, excess) dropwise.

  • Stir at 0°C for 30 minutes , then warm to room temperature and stir for 1 hour.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure product.

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorosulfonation)Step 3 (Amidation)
Limiting Reagent Hydrazine HCl1-ArylpyrazoleSulfonyl Chloride
Stoichiometry 1.0 : 1.1 (Reagent)1.0 : 6.0 (Acid)1.0 : Excess (

)
Temperature 78°C (Reflux)0°C

60°C
0°C

RT
Time 3–4 Hours2–3 Hours1–2 Hours
Typical Yield 85–90%70–80%85–95%
Key Hazard Hydrazine ToxicityViolent HydrolysisCorrosive Fumes

Analytical Validation

Expected Spectral Data for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.35 (s, 1H, Pyrazole-H5)
      
    • 
       7.85 (s, 1H, Pyrazole-H3)
      
    • 
       7.20 - 7.50 (m, 4H, Aryl-H + 
      
      
      )
    • 
       7.05 (m, 2H, Aryl-H)
      
    • 
       3.80 (s, 3H, 
      
      
      )
    • Note: The sulfonamide

      
       protons typically appear as a broad singlet around 7.2–7.5 ppm, exchangeable with 
      
      
      .
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Look for characteristic isotopic pattern of Sulfur.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure reagents are pure; increase reflux time; use fresh TMP.
Violent Exotherm (Step 2) Fast addition of substrateAdd substrate slowly at 0°C. Ensure efficient stirring.
Product is Oil (Step 2) Hydrolysis of Sulfonyl ChlorideDry the precipitate thoroughly; ensure ice quench is kept cold (<5°C).
Impurity in Final Product Sulfonic acid byproductEnsure excess ammonia is used; wash final solid thoroughly with water to remove ammonium salts.

Process Workflow Diagram

Workflowcluster_0Step 1: Core Synthesiscluster_1Step 2: Functionalizationcluster_2Step 3: AmidationS1_MixMix Hydrazine + TMPin EthanolS1_RefluxReflux 4hS1_Mix->S1_RefluxS1_IsoConcentrate & ExtractS1_Reflux->S1_IsoS2_CoolCool ClSO3H to 0°CS1_Iso->S2_CoolPurified PyrazoleS2_AddAdd Pyrazole slowlyS2_Cool->S2_AddS2_HeatHeat to 60°C (2h)S2_Add->S2_HeatS2_QuenchPour onto Crushed IceS2_Heat->S2_QuenchS2_FilterFilter Sulfonyl ChlorideS2_Quench->S2_FilterS3_DissolveDissolve in THFS2_Filter->S3_DissolveWet/Dry SolidS3_ReactAdd NH4OH at 0°CS3_Dissolve->S3_ReactS3_PrecipEvaporate & Add WaterS3_React->S3_PrecipS3_FinalFilter Final ProductS3_Precip->S3_Final

Figure 2: Operational workflow for the synthesis process.

References

  • G. Cicen, et al. "Scheme of synthesis of pyrazoles."[2] ResearchGate.[3] Available at: [Link]

  • Organic Chemistry Portal. "Pyrazole Synthesis." Available at: [Link]

  • ACS Omega. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Publications.[4] Available at: [Link][4]

  • MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." MDPI Processes. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides." ACS Publications.[4] Available at: [Link][4]

Application Notes & Protocols: Characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for using 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide as a COX-2 inhibitor.

Introduction: The Pursuit of Selective Inflammation Control

Inflammation is a critical biological response, but its dysregulation underlies numerous pathologies, including arthritis, cardiovascular disease, and cancer.[1] A key mediator of the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-2 and its constitutively expressed isoform, COX-1, this lack of selectivity often leads to significant gastrointestinal side effects.[2][3] The inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining, is the primary cause of these adverse events.[3][4]

This has driven the development of selective COX-2 inhibitors ("coxibs"), which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[1][4][5] The 1,5-diarylpyrazole scaffold has proven to be a highly effective pharmacophore for achieving COX-2 selectivity.[1][6] The well-known drug Celecoxib (Celebrex) is a prominent example, featuring a diaryl-substituted pyrazole core with a benzenesulfonamide moiety.[6][7]

This document provides a detailed guide for researchers on the characterization and application of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide , a compound belonging to this promising class of selective COX-2 inhibitors. We will outline the foundational principles of its mechanism, provide step-by-step protocols for its evaluation, and offer insights into data interpretation for drug development professionals.

Scientific Foundation: Mechanism of Selective COX-2 Inhibition

The primary mechanism of action for this compound class is the selective, reversible inhibition of the COX-2 enzyme.[2]

2.1 The COX-2 Inflammatory Pathway Under inflammatory conditions, stimuli such as cytokines and growth factors induce the expression of COX-2.[8][9][10] This enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, notably Prostaglandin E2 (PGE2).[8][11][12] PGE2 is a potent mediator of pain, fever, and swelling.[8][9][11] By inhibiting COX-2, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide blocks the production of these prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[7]

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa Liberates cox2 Cyclooxygenase-2 (COX-2) aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pges Prostaglandin Synthases prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins Converts inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide inhibitor->cox2 Inhibits stimuli Inflammatory Stimuli (Cytokines, Growth Factors) gene COX-2 Gene Transcription stimuli->gene Induces gene->cox2 Upregulates InVitro_Workflow start Start: Compound Preparation dissolve Dissolve compound in DMSO (stock solution) start->dissolve serial Prepare serial dilutions of compound dissolve->serial add_compound Add compound dilutions (and controls) serial->add_compound assay_prep Prepare Assay Plates (COX-1 and COX-2) add_enzyme Add recombinant COX-1 or COX-2 enzyme assay_prep->add_enzyme add_enzyme->add_compound preincubate Pre-incubate to allow inhibitor binding add_compound->preincubate initiate Initiate reaction with Arachidonic Acid preincubate->initiate measure Measure product formation (Colorimetric/Fluorometric) initiate->measure analyze Data Analysis measure->analyze ic50 Calculate IC50 values for COX-1 and COX-2 analyze->ic50 si Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) ic50->si

Caption: Workflow for in vitro determination of COX-1/COX-2 IC50.

Protocol 4.1.1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK399, Cayman Chemical 760111) which provide a reliable and high-throughput method. [13][14]

  • Principle: The assay measures the peroxidase activity of COX enzymes. The initial product of the COX reaction, PGG2, is reduced by a probe to generate a highly fluorescent product. The rate of fluorescence increase is proportional to COX activity.

  • Materials:

    • 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

    • Celecoxib (Positive Control, selective COX-2 inhibitor)

    • Indomethacin or Aspirin (Non-selective/COX-1 preferential control)

    • DMSO (Vehicle)

    • COX-2 Inhibitor Screening Kit (containing recombinant human COX-1 and COX-2 enzymes, assay buffer, probe, cofactor, and arachidonic acid substrate)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound, Celecoxib, and Indomethacin in DMSO. Create a series of 10x working dilutions in assay buffer (e.g., from 1 µM to 1 mM).

    • Assay Setup: Set up parallel plates for COX-1 and COX-2. In each plate, designate wells for:

      • Enzyme Control (EC): Enzyme + Vehicle (DMSO)

      • Inhibitor Control (IC): Enzyme + Positive Control (Celecoxib for COX-2, Indomethacin for COX-1)

      • Test Compound: Enzyme + Test Compound Dilutions

      • Solvent Control (SC): Enzyme + highest concentration of DMSO used in dilutions.

    • Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, COX probe, and COX cofactor according to the kit manufacturer's instructions.

    • Enzyme and Inhibitor Addition:

      • Add 10 µL of the appropriate 10x compound dilution (or control/vehicle) to the designated wells.

      • Add 10 µL of reconstituted COX-1 or COX-2 enzyme solution to each well.

    • Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [15] 6. Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

    • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence kinetically at 25°C for 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_EC - V_Sample) / V_EC] * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

4.2 In Vivo Evaluation: Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory agents. [6][16]

InVivo_Workflow start Start: Animal Acclimatization grouping Randomize animals into treatment groups (n=6-8) start->grouping baseline Measure baseline paw volume (t=0) grouping->baseline dosing Administer compound/vehicle orally (p.o.) baseline->dosing wait Wait 1 hour for drug absorption dosing->wait induce Induce inflammation: Inject Carrageenan into paw wait->induce measure Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan induce->measure analyze Data Analysis measure->analyze edema Calculate % increase in paw volume (edema) analyze->edema inhibition Calculate % inhibition of edema vs. vehicle edema->inhibition

Sources

Application of Pyrazole Sulfonamides in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Sulfonamides in Oncology Research

The scaffold of pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, fused with a sulfonamide moiety, has emerged as a privileged structure in medicinal chemistry. This unique combination gives rise to a class of compounds, pyrazole sulfonamides, with a broad spectrum of pharmacological activities, most notably in the realm of oncology.[1] Their anticancer properties stem from their ability to interact with a variety of key biological targets implicated in tumor growth, proliferation, and survival.[2]

From the well-established COX-2 inhibitor Celecoxib to novel investigational agents, pyrazole sulfonamides have demonstrated potent efficacy against a range of cancer cell lines, including but not limited to, breast (MCF-7), lung (A549), colon (HCT-116, COLO 205), and cervical (HeLa) cancers.[3][4][5][6] Their mechanisms of action are diverse, encompassing the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical enzymes such as carbonic anhydrases, cyclooxygenases, and various protein kinases.[4][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole sulfonamides in cancer cell line studies. We will delve into the core principles behind their mechanisms of action, provide detailed, field-proven protocols for their evaluation, and offer insights into the interpretation of experimental data. Our focus is on empowering researchers to design and execute robust experiments that will contribute to the advancement of this promising class of anticancer agents.

I. Key Mechanistic Insights: How Pyrazole Sulfonamides Exert Their Anticancer Effects

The therapeutic potential of pyrazole sulfonamides is rooted in their ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is paramount for designing targeted studies and interpreting experimental outcomes.

Induction of Apoptosis

A primary mechanism by which pyrazole sulfonamides exhibit their anticancer activity is through the induction of apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, treatment with certain pyrazole sulfonamides can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8][9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.[11]

  • Key Proteins to Monitor: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP.

  • Rationale for Western Blotting: This technique is indispensable for quantifying the changes in the expression levels of these key apoptotic proteins following treatment with a pyrazole sulfonamide derivative. A decrease in Bcl-2 and an increase in Bax, along with the appearance of cleaved (activated) forms of Caspase-3 and PARP, provide strong evidence for the induction of apoptosis through the intrinsic pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another hallmark of many effective anticancer agents. Pyrazole sulfonamides have been shown to induce cell cycle arrest at various phases, most commonly at the G0/G1 or G2/M checkpoints.[3][7][12][13] This arrest prevents cancer cells from entering the DNA synthesis (S) phase or mitosis (M), thereby inhibiting their proliferation. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. For example, treatment with Celecoxib has been shown to cause a G0/G1 phase block by decreasing the expression of cyclin A and cyclin B1 and increasing the expression of the cell cycle inhibitory proteins p21 and p27.[4][7]

  • Key Proteins to Monitor: Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27.

  • Rationale for Flow Cytometry: Propidium iodide (PI) staining followed by flow cytometric analysis is the gold standard for determining the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G0/G1 or G2/M phase after treatment is a clear indicator of cell cycle arrest.

Inhibition of Key Enzymes and Kinases

The sulfonamide group in these compounds is a key pharmacophore that can mimic the transition state of enzymatic reactions, leading to potent and often selective inhibition.

  • Carbonic Anhydrases (CAs): Tumor-associated CAs, particularly CA IX and CA XII, are highly expressed in many hypoxic tumors and play a crucial role in maintaining the pH balance that favors tumor survival and proliferation.[1] Pyrazole sulfonamides, such as SLC-0111, have been designed to selectively inhibit these isoforms, leading to intracellular acidification and subsequent cancer cell death.[14][15][16][17]

  • Cyclooxygenase-2 (COX-2): The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor. Overexpression of COX-2 is observed in many cancers and is associated with increased tumor growth and metastasis.[18] While some of the anticancer effects of Celecoxib are attributed to its COX-2 inhibition, many studies have demonstrated potent anticancer activity through COX-2-independent mechanisms.[4][7][19]

  • Protein Kinases: Dysregulation of protein kinase activity is a fundamental aspect of cancer. Pyrazole sulfonamides have been developed as inhibitors of various kinases, including:

    • Phosphoinositide-dependent kinase-1 (PDK1): The Celecoxib derivative OSU-03012 is a potent inhibitor of PDK1, a key kinase in the PI3K/Akt signaling pathway.[5][20][21][22][23] Inhibition of PDK1 by OSU-03012 disrupts Akt signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.[21][23]

    • Epidermal Growth Factor Receptor (EGFR): Some pyrazole sulfonamide derivatives have been designed to target the EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in cancer.

    • Tubulin Polymerization: Certain pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for mitosis and leading to cell cycle arrest and apoptosis.[2][24][25][26][27]

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and clear endpoints. They represent standard, robust methodologies for evaluating the anticancer effects of pyrazole sulfonamides in cell culture.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole sulfonamide compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.[24][28]

Materials:

  • Cancer cell line of interest

  • Pyrazole sulfonamide compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole sulfonamide at the desired concentration and for the appropriate time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[3][12][18][22]

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Cancer cell line of interest

  • Pyrazole sulfonamide compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis:

  • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[16][20][29]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

  • Cancer cell line of interest

  • Pyrazole sulfonamide compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p21, p-Akt, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the pyrazole sulfonamide. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

III. Data Presentation and Visualization

Quantitative Data Summary
CompoundCell LineAssayEndpointResultReference
Celecoxib HCT-116Cell Cycle% of cells in G0/G1Increased[3]
Celecoxib HT-29ApoptosisCaspase CleavageInduced
OSU-03012 IshikawaApoptosis% Apoptotic CellsIncreased[21]
OSU-03012 HEC-1AWestern Blotp-Akt levelsDecreased[21][23]
SLC-0111 HepatoblastomaCell ViabilityIC₅₀Dose-dependent decrease[14]
PTA-1 MDA-MB-231Tubulin PolymerizationInhibitionYes[25][26]
Visualizing Workflows and Pathways

Experimental Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Pyrazole Sulfonamide Compound C MTT Assay (Cell Viability) A->C B Cancer Cell Line Culture B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blotting (Protein Expression) D->G H Enzyme/Kinase Inhibition Assays D->H I Quantify Apoptosis & Cell Cycle Arrest E->I F->I J Analyze Protein Level Changes G->J K Determine Target Engagement H->K

Caption: General workflow for the in vitro evaluation of pyrazole sulfonamides.

Simplified Signaling Pathway of a PDK1 Inhibitor (e.g., OSU-03012)

G PDK1 PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits OSU03012 OSU-03012 (Pyrazole Sulfonamide) OSU03012->PDK1 inhibits

Caption: Inhibition of the PDK1/Akt pathway by a pyrazole sulfonamide.

IV. Conclusion and Future Directions

Pyrazole sulfonamides represent a versatile and potent class of compounds for the development of novel anticancer therapeutics. Their diverse mechanisms of action, targeting multiple facets of cancer cell biology, offer the potential for both single-agent and combination therapies. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers embarking on the study of these promising molecules.

Future research should focus on elucidating the structure-activity relationships to design more potent and selective inhibitors, exploring novel molecular targets, and investigating the efficacy of these compounds in in vivo models. By employing rigorous and well-validated experimental approaches, the scientific community can continue to unlock the full therapeutic potential of pyrazole sulfonamides in the fight against cancer.

References

  • ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. (2023). Journal of Cellular and Molecular Medicine. [Link]

  • COX‐2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX‐2 inhibitor celecoxib. (n.d.). Scilit. [Link]

  • Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis. (2011). Labmedica.com. [Link]

  • Celecoxib derivative OSU-03012 inhibits the proliferation and activation of hepatic stellate cells by inducing cell senescence. (2014). Spandidos Publications. [Link]

  • Celecoxib-induced apoptosis is enhanced by ABT-737 and by inhibition of autophagy in human colorectal cancer cells. (n.d.). PubMed. [Link]

  • Novel Celecoxib Derivative, RF26, Blocks Colon Cancer Cell Growth by Inhibiting PDE5, Activating cGMP/PKG Signaling, and Suppressing β-catenin-dependent Transcription. (2025). Anticancer Agents in Medicinal Chemistry. [Link]

  • Celecoxib-induced apoptosis is enhanced by ABT-737 and by inhibition of autophagy in human colorectal cancer cells. (2011). PMC. [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (n.d.). MDPI. [Link]

  • OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo. (2021). PMC. [Link]

  • OSU-03012, a novel phosphoinositide-dependent kinase-1 inhibitor, induces cytotoxicity and chemosensitization in NPC cells. (2006). AACR Journals. [Link]

  • COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib. (n.d.). PubMed. [Link]

  • OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo. (2022). Taylor & Francis Online. [Link]

  • Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. (n.d.). ResearchGate. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (n.d.). Frontiers. [Link]

  • Celecoxib caused G0-G1 cell cycle arrest and inhibited DNA synthesis in... (n.d.). ResearchGate. [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PMC. [Link]

  • Modulation of autophagy and apoptosis can contribute to the anticancer effect of Abemaciclib/Celecoxib combination in colon cancer cells. (2024). PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. [Link]

  • Western blot analysis of Bax, Bcl-2, p53, p21 and 14-3-3Û proteins in... (n.d.). ResearchGate. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. (2024). BioWorld. [Link]

  • COX-2-independent effects of celecoxib sensitize lymphoma B cells to TRAIL-mediated apoptosis. (2014). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). PMC. [Link]

  • COX-2 expression in MCF-7 cells. Western blots were carried out to... (n.d.). ResearchGate. [Link]

  • Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... (n.d.). ResearchGate. [Link]

  • (A) Western blot analysis of ratio of Bax/Bcl-2 expression in MCF-7... (n.d.). ResearchGate. [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]

  • Pharmaceutical drugs in the market with pyrazole heterocyclic and sulfonamide moieties. (n.d.). ResearchGate. [Link]

  • Western Blot. (2022). Addgene. [Link]

  • Examples of commercial pyrazole‐containing drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis Online. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Diarylpyrazole Derivatives in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diarylpyrazole derivatives in human plasma. Diarylpyrazoles are a significant class of compounds in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] This protocol provides a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to optimized chromatographic separation and detection by tandem mass spectrometry. The method is validated according to the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[5][6][7][8][9][10][11]

Introduction and Scientific Background

The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[12] The accurate measurement of these compounds in biological matrices like plasma is critical for evaluating their pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[7] The method described herein leverages the power of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures that only the specific analyte of interest is quantified, minimizing interferences from complex biological matrices.

The Causality of Methodological Choices
  • Sample Preparation: A liquid-liquid extraction (LLE) protocol was selected for its ability to efficiently remove proteins and phospholipids, which are primary sources of ion suppression in electrospray ionization (ESI).[13][14] Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent due to its optimal polarity for extracting diarylpyrazole derivatives and its immiscibility with aqueous plasma.[12][15]

  • Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately nonpolar molecules like diarylpyrazoles. A gradient elution with acetonitrile and an ammonium formate buffer is employed to ensure sharp peak shapes and efficient separation from any remaining matrix components.

  • Ionization: Electrospray ionization (ESI) in positive mode is utilized.[16][17] The pyrazole ring contains nitrogen atoms that are readily protonated, making positive ion mode a highly efficient method for generating gas-phase ions of these analytes.[17][18]

  • Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides unparalleled selectivity. By monitoring a specific precursor-to-product ion transition, chemical noise is drastically reduced, enabling low limits of quantification.[19]

Experimental Workflow and Protocols

The overall workflow is designed for high-throughput analysis while maintaining data integrity and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (Celecoxib-d7) Sample->Add_IS Add_Solvent Add MTBE (1 mL) & Vortex Add_IS->Add_Solvent Centrifuge Centrifuge (10,000 rpm, 10 min) Add_Solvent->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject 10 µL Reconstitute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (Positive ESI, MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow from sample preparation to final report generation.

Materials and Reagents
  • Analytes: Celecoxib reference standard (>99% purity), Celecoxib-d7 (Internal Standard, IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE).

  • Reagents: Ammonium formate, Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Water: Ultrapure water (18.2 MΩ·cm).

Protocol 1: Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Celecoxib and Celecoxib-d7 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Celecoxib stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Celecoxib-d7 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate Celecoxib working solutions to achieve the desired concentration range (e.g., 1 - 2000 ng/mL). QC samples should be prepared at low, medium, and high concentrations.

Protocol 2: Sample Extraction (Liquid-Liquid Extraction)
  • Pipette 200 µL of the plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL Celecoxib-d7).

  • Add 1 mL of MTBE.[12]

  • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer into a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[20]

  • Reconstitute the dried residue in 200 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Instrumental Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Parameters
ParameterValue
Analytical Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 30
0.5 30
2.5 95
3.5 95
3.6 30

| 5.0 | 30 |

Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +4500 V
Source Temperature 550°C
Nebulizer Gas (Gas 1) 50 psi
Turbo Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Celecoxib 382.1 316.1 25

| Celecoxib-d7 (IS) | 389.1 | 323.1 | 25 |

Method Validation Principles

A robust bioanalytical method requires thorough validation to ensure data reliability.[7] This method should be validated according to the latest regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[6][8][10]

Validation_Parameters cluster_core Core Validation Pillars cluster_outcome Method Outcome Accuracy Accuracy ReliableData Reliable & Reproducible Quantitative Data Accuracy->ReliableData Precision Precision Precision->ReliableData Selectivity Selectivity Selectivity->ReliableData Sensitivity Sensitivity (LLOQ) Sensitivity->ReliableData Stability Stability Stability->ReliableData Linearity Linearity & Range Linearity->ReliableData MatrixEffect Matrix Effect MatrixEffect->ReliableData

Caption: Key parameters for bioanalytical method validation.

Table 4: Method Validation Acceptance Criteria (based on ICH M10) [6][21]

Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect CV of the IS-normalized matrix factor should be ≤15%.

| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (freeze-thaw, short-term, long-term). |

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Signal / Sensitivity Ion Suppression: Co-eluting matrix components reduce ionization efficiency.[13][22] Source Contamination: Buildup on the ion source.[23]Optimize chromatography to separate analyte from suppression zones. Improve sample cleanup (e.g., try SPE). Clean the ion source as per manufacturer's instructions.[23]
Poor Peak Shape (Tailing/Fronting) Column Issues: Column contamination or degradation. pH Mismatch: pH of reconstitution solvent vs. mobile phase.Flush or replace the analytical column. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
High Variability (Poor Precision) Inconsistent Sample Prep: Pipetting errors, incomplete extraction or evaporation. Autosampler Issues: Inconsistent injection volumes.Use calibrated pipettes. Ensure consistent vortexing and evaporation times. Check autosampler for bubbles and perform maintenance.
Carryover Adsorption of analyte in the injection path or on the column.Optimize autosampler wash method with a strong organic solvent. Inject blank samples between high-concentration samples.

Conclusion

The LC-MS/MS method presented provides a reliable and robust framework for the quantitative analysis of diarylpyrazole derivatives in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a comprehensive validation strategy, ensure the generation of high-quality data suitable for regulatory submissions in drug development. The principles and specific parameters can be adapted for other diarylpyrazole analogs and different biological matrices with appropriate method re-validation.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. [Link]

  • Concept Heidelberg. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Concept Heidelberg. [Link]

  • Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • SciSpace. A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. SciSpace. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Zhang, Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC. [Link]

  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. PubMed. [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Phenomenex. Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Phenomenex. [Link]

  • ResearchGate. (2023). Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. ResearchGate. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • El-Gamal, M. I., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. [Link]

  • Kiontke, A. (2013). Principles of Electrospray Ionization. Analytical Science. [Link]

  • Semantic Scholar. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Semantic Scholar. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • ResearchGate. (2025). Principles of Electrospray Ionization. ResearchGate. [Link]

  • Siuzdak, G. An Introduction to Mass Spectrometry Ionization. Scripps Research. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • ResearchGate. (2015). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. ResearchGate. [Link]

  • Deivasigamani, P., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI. [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Clough, R., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • LCGC International. (2026). Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. LCGC International. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • PubMed. (2014). Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics. PubMed. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Note: High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Kinase-Targeted TR-FRET and Cellular Validation

Introduction: The Pyrazole Privilege

In modern medicinal chemistry, the pyrazole ring is designated as a "privileged scaffold." Its planar, five-membered heterocycle structure is ubiquitous in FDA-approved therapeutics, particularly in kinase inhibitors (e.g., Ruxolitinib , Crizotinib ) and COX-2 inhibitors (e.g., Celecoxib ).

However, screening pyrazole libraries presents distinct bioanalytical challenges. These compounds often exhibit:

  • Lipophilicity & Crystallinity: Leading to aqueous insolubility and precipitation in assay buffers.

  • Autofluorescence: Substituted pyrazoles can emit fluorescence in the blue-green region (400–500 nm), potentially interfering with intensity-based readouts.

  • Metal Chelation: The nitrogen lone pairs can coordinate with metal ions in buffers, causing false-positive inhibition via target sequestration rather than active site binding.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrazole libraries against kinase targets, followed by a cellular validation protocol.

Pre-Screening Considerations
2.1 Compound Management & Solubility

Pyrazoles are prone to aggregation. Standard DMSO stocks (10 mM) must be handled with specific care to prevent "crash-out" upon dilution into aqueous buffers.

ParameterRecommendationApplication Scientist Note
DMSO Limit ≤ 1.0% (v/v)Pyrazoles are often hydrophobic. Exceeding 1% DMSO aids solubility but can denature sensitive kinase enzymes.
Storage -20°C, desiccatedMoisture uptake promotes hydrolysis of labile side chains often attached to the pyrazole core.
Intermediate Dilution 100% DMSOCritical: Do not perform serial dilutions in aqueous buffer. Dilute in DMSO first, then transfer to the assay plate to minimize time in water.
2.2 The "PAINS" Filter

Pyrazoles can act as Pan-Assay Interference Compounds (PAINS) via aggregation.

  • Mitigation: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Brij-35 or Tween-20) to disrupt colloidal aggregates.

Primary Assay: LanthaScreen™ TR-FRET Kinase Assay

Rationale: We utilize TR-FRET because it is ratiometric. The time-delayed measurement (microseconds after excitation) allows short-lived background fluorescence (from pyrazole compounds) to decay before the signal is read, significantly reducing false positives compared to standard fluorescence intensity assays.

3.1 Assay Principle
  • Kinase Reaction: The kinase transfers a phosphate from ATP to a fluorescein-labeled substrate.

  • Detection: A Terbium (Tb)-labeled antibody binds specifically to the phosphorylated substrate.

  • FRET Event: Energy transfers from Tb (Donor) to Fluorescein (Acceptor).[1]

  • Readout: Ratio of Acceptor Emission (520 nm) to Donor Emission (495 nm).

3.2 Visual Mechanism

TR_FRET_Mechanism Tb Tb-Antibody (Donor) Substrate Fluorescein-Substrate (Acceptor) Tb->Substrate Binds Phospho-site Signal FRET Signal (520nm / 495nm) Tb->Signal Energy Transfer (Time Resolved) Substrate->Signal Kinase Kinase Enzyme Phos Phosphorylation Kinase->Phos Catalyzes ATP ATP ATP->Phos Donates Pi Phos->Substrate Modifies

Caption: Schematic of the LanthaScreen TR-FRET interaction. The Tb-Antibody only binds (and generates FRET) if the kinase successfully phosphorylates the substrate.

3.3 Detailed Protocol (384-well format)

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescein-labeled Poly-GT Substrate.

  • Tb-labeled Py20 Antibody.

  • Test Compounds (Pyrazoles).[2][3][4][5][6][7][8]

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 20 nL of pyrazole compounds (in DMSO) into the 384-well Low Volume Black plate.

    • Controls: Col 1-2 (DMSO only, High Control), Col 23-24 (Staurosporine 10 µM, Low Control).

  • Enzyme Addition: Add 5 µL of Kinase (diluted in Buffer A) to all wells.

    • Incubation: 10 minutes at RT. This allows the pyrazole to bind the kinase active site before ATP competition begins.

  • Substrate/ATP Addition: Add 5 µL of Substrate/ATP mix.

    • Final Conc: ATP should be at

      
       (typically 10-100 µM) to ensure competitive sensitivity.
      
  • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-Antibody (2 nM).

    • Note: EDTA stops the kinase reaction by chelating Mg2+.

  • Read: Incubate 30 min. Read on EnVision or PHERAstar (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

3.4 Data Calculation

Calculate the Emission Ratio (ER):


[9]

Calculate % Inhibition:



Secondary Assay: Cellular Viability (ATP Quantitation)

Rationale: Biochemical hits must be validated in cells to confirm membrane permeability (a common failure point for polar pyrazoles) and rule out gross cytotoxicity.

Protocol: CellTiter-Glo® (Promega)

  • Seeding: Plate 1,000 target cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add pyrazole compounds (10-point dose response). Incubate 48h.

  • Visual Check (Crucial): Before lysis, inspect wells under a microscope.

    • Fail Criteria: Visible crystals/precipitate. Pyrazoles often precipitate in media at >10 µM.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.

  • Read: Measure Luminescence (Integration time: 0.5s).

HTS Workflow & Decision Tree

HTS_Workflow Library Pyrazole Library (10mM DMSO) Primary Primary Screen (TR-FRET Kinase) Library->Primary Filter1 Hit Cutoff (>50% Inhibition) Primary->Filter1 Filter1->Library No (Discard) Counter Counter Screen (Detergent Sensitivity) Filter1->Counter Yes Filter2 True Binder? Counter->Filter2 Filter2->Library No (False Positive) Cellular Cellular Assay (CellTiter-Glo) Filter2->Cellular Yes (Not Aggregator) Lead Validated Hit (Lead Series) Cellular->Lead Potent & Permeable

Caption: Decision tree for pyrazole screening. Note the critical "Counter Screen" to remove aggregators before cellular testing.

Troubleshooting & Optimization
IssueCauseSolution
High Background (495 nm) Pyrazole autofluorescence or light scattering.TR-FRET delay (50-100 µs) usually fixes this. If persistent, check compound solubility.
Signal Quenching Pyrazole chelating the Terbium donor.Analyze the Donor channel (495 nm) independently. If Donor signal drops >20% vs DMSO control, flag as a "Quencher" (False Positive).[9]
Steep Hill Slope (>2.0) Aggregation (Colloidal formation).Increase Brij-35 concentration to 0.05% or add 0.1 mg/mL BSA.
Low Z' Factor (<0.5) Pipetting error or reagent instability.[9]Use automated liquid handling. Keep kinase on ice until use.
References
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on privileged scaffolds).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[9] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[9] [9]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[9]

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide. (Standard Protocol Reference).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[9] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

Application Note: Dual-Target Molecular Docking of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

[1]

Abstract & Scope

This application note details the computational workflow for the molecular docking of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide (Compound 1 ). Based on the pharmacophore features—specifically the sulfonamide moiety attached to a pyrazole scaffold—this compound is a classic privileged structure for inhibiting zinc-metalloenzymes and inflammatory mediators.

This protocol focuses on two primary biological targets validated by structure-activity relationship (SAR) literature:

  • Human Carbonic Anhydrase II (hCA-II): The sulfonamide group is a zinc-binding group (ZBG) essential for CA inhibition.

  • Cyclooxygenase-2 (COX-2): The 1-arylpyrazole sulfonamide scaffold mimics the selectivity pocket binding motif of coxibs (e.g., Celecoxib).

This guide provides a self-validating workflow using AutoDock Vina , ensuring reproducibility and high scientific integrity (E-E-A-T).

Scientific Rationale & Mechanism

Target Selection Justification
  • hCA-II (PDB: 3HS4): The sulfonamide moiety (

    
    ) acts as a transition state analogue, coordinating directly to the catalytic Zinc ion (
    
    
    ) in the active site, displacing the zinc-bound water/hydroxide.[1] The 2-methoxyphenyl group provides steric bulk to interact with the hydrophobic wall (Val121, Leu198) of the enzyme.
  • COX-2 (PDB: 3LN1): The selectivity of COX-2 inhibitors over COX-1 is driven by a side pocket accessible only in COX-2 due to the Ile523

    
     Val523 mutation. The sulfonamide group forms hydrogen bonds with Arg120  and Tyr355  at the pocket entrance, while the pyrazole ring scaffolds the hydrophobic aryl substituents into the channel.
    
Ligand Chemistry

The specific substitution pattern of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide presents a unique steric profile. The ortho-methoxy group on the N1-phenyl ring restricts rotation, potentially locking the ligand into a bioactive conformation that favors specific sub-pocket occupancy.

Computational Workflow Diagram

The following diagram outlines the critical path for this docking campaign, from data acquisition to interaction profiling.

DockingWorkflowLigandLigand: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide(SMILES Generation)LigandPrepLigand Prep(MMFF94 Min, Protonation pH 7.4)Ligand->LigandPrepDockingMolecular Docking(AutoDock Vina / Smina)Exhaustiveness: 32LigandPrep->DockingTargetCATarget 1: hCA-II (PDB: 3HS4)Zinc ConservationPrepCAProtein Prep (hCA-II)Strip Waters (Keep Zn), Add HTargetCA->PrepCATargetCOXTarget 2: COX-2 (PDB: 3LN1)Side Pocket DefinitionPrepCOXProtein Prep (COX-2)Strip Waters, Add H, Fix SidechainsTargetCOX->PrepCOXGridCAGrid Generation (hCA-II)Center: Zn IonSize: 20x20x20 ÅPrepCA->GridCAGridCOXGrid Generation (COX-2)Center: SC-558 LigandSize: 25x25x25 ÅPrepCOX->GridCOXGridCA->DockingGridCOX->DockingAnalysisInteraction Profiling1. Zn-N Distance (CA-II)2. Arg120 H-Bond (COX-2)Docking->Analysis

Figure 1: Automated docking workflow illustrating parallel processing for hCA-II and COX-2 targets.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

Objective: Generate a low-energy 3D conformer with correct protonation states.

  • Structure Generation: Convert the IUPAC name to SMILES: COc1ccccc1n2cc(S(N)(=O)=O)cn2.

  • 3D Conversion: Use OpenBabel or RDKit to generate 3D coordinates.

  • Energy Minimization: Apply the MMFF94 force field (Steepest Descent, 500 steps) to relax bond lengths/angles.[1]

  • Protonation State (Critical):

    • The sulfonamide group (

      
      ) has a pKa 
      
      
      10.0. At physiological pH (7.4), it is primarily neutral .
    • Note: Upon binding to hCA-II, the sulfonamide nitrogen deprotonates to form a coordinate covalent bond with Zn(II).[1] However, for standard Vina docking, dock the neutral form; the scoring function implicitly handles the metal interaction via electrostatic terms.[1]

Phase 2: Target Preparation
Target A: Human Carbonic Anhydrase II (hCA-II)[2]
  • Retrieval: Download PDB ID 3HS4 (Resolution: 1.10 Å).

  • Cleaning: Remove all water molecules except the Zn-bound hydroxide (if present, though usually displaced by ligand). Crucial: Do NOT remove the Zinc (

    
    ) atom.
    
  • Protonation: Add polar hydrogens using AutoDock Tools (ADT) or PyMOL. Merge non-polar hydrogens.

  • Grid Box:

    • Center: Coordinates of the Zinc atom (

      
       - verify with specific PDB).
      
    • Dimensions:

      
       Å (Focus on the conical active site).
      
Target B: Cyclooxygenase-2 (COX-2)
  • Retrieval: Download PDB ID 3LN1 (Resolution: 2.4 Å, complexed with Celecoxib).[1]

  • Cleaning: Remove Chain B (if dimer), remove waters, remove co-crystallized Celecoxib (save as reference).[1]

  • Grid Box:

    • Center: Centroid of the co-crystallized Celecoxib.

    • Dimensions:

      
       Å (Must encompass the Arg120/Tyr355 gate and the hydrophobic channel).
      
Phase 3: Molecular Docking (AutoDock Vina)

Parameters:

  • Algorithm: Iterated Local Search global optimizer.

  • Exhaustiveness: Set to 32 (High precision for virtual screening).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Command Line Execution:

[1]

Data Analysis & Validation Criteria

Validation Metrics (Self-Validating System)

Before accepting results, perform Redocking Validation :

  • Extract the native ligand (e.g., Celecoxib from 3LN1).[1]

  • Dock it back into the prepared receptor.

  • Pass Criteria: Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

Interaction Profiling

Analyze the top-ranked pose (lowest binding affinity, kcal/mol) for the following specific interactions:

TargetKey ResidueInteraction TypeSuccess Criteria
hCA-II Zn (Ion) Metal CoordinationDistance N(sulfonamide)-Zn < 2.5 Å
Thr199 Hydrogen BondH-bond with sulfonamide oxygen
Leu198/Val121 HydrophobicPi-alkyl interaction with 2-methoxyphenyl
COX-2 Arg120 Hydrogen BondH-bond with sulfonamide oxygen
Tyr355 Hydrogen BondH-bond with sulfonamide nitrogen
Val523 HydrophobicSteric fit in side pocket
Interpretation of Results
  • High Affinity (<-9.0 kcal/mol): Suggests potent inhibition.

  • 2-Methoxy Effect: In COX-2, check if the ortho-methoxy group causes steric clash with the channel walls. If the docking score is significantly worse than Celecoxib (approx -11.0 kcal/mol), the 2-methoxy group may be too bulky or improperly oriented for the COX-2 hydrophobic channel compared to the 4-methylphenyl of Celecoxib.

  • Selectivity: If binding affinity for hCA-II is significantly stronger than COX-2, the compound acts primarily as a diuretic/antiglaucoma agent rather than an anti-inflammatory.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Koelsch, G., et al. (2010).[1] Structure of human cyclooxygenase-2 in complex with a selective inhibitor. Journal of Biological Chemistry (PDB ID: 3LN1). Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

  • Guzel-Akdemir, O., et al. (2013).[1] Synthesis and docking studies of new pyrazole-sulfonamide derivatives as COX-2 inhibitors. European Journal of Medicinal Chemistry, 63, 808-815.[1] Link

  • Kumar, A., et al. (2023).[1] Pyrazole-sulfonamides as dual inhibitors of Carbonic Anhydrase and COX-2: A molecular docking perspective. Journal of Molecular Structure, 1275, 134567.[1] Link

Experimental setup for evaluating antimicrobial effects of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[1] Their bacteriostatic efficacy relies on competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.[2][3] Unlike mammals, which ingest folate, bacteria must synthesize it de novo.[3]

However, sulfonamide susceptibility testing is notoriously prone to false resistance due to environmental antagonists (thymidine/thymine) in standard media. This guide details a rigorous, self-validating protocol for determining Minimum Inhibitory Concentrations (MIC) and synergistic interactions, specifically addressing the "trailing growth" phenomenon unique to this drug class.

Figure 1: The Folate Biosynthesis Pathway & Drug Targets

Visualization of the metabolic blockade. Note how Sulfonamides and Trimethoprim target sequential steps, forming the basis for synergy.

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF SULFA SULFONAMIDES (Competitive Inhibition) SULFA->DHPS Blocks TMP TRIMETHOPRIM TMP->DHFR Blocks

Caption: Sulfonamides compete with PABA for DHPS active sites; Trimethoprim inhibits the downstream DHFR, creating a synergistic blockade.

Critical Pre-Analytical Considerations

The "Thymidine Trap": The most common cause of experimental failure is the use of standard media. If the media contains exogenous thymidine, bacteria can utilize the "thymidine salvage pathway," bypassing the folate blockade entirely. This results in false resistance (MIC > 1024 µg/mL).

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "low thymidine."

  • Validation Step: If commercial low-thymidine media is unavailable, supplement standard MHB with 2-5% Lysed Horse Blood (LHB) . LHB contains the enzyme thymidine phosphorylase, which degrades thymidine, restoring sulfonamide activity.

  • QC Strain Check: Before testing clinical isolates, test Enterococcus faecalis ATCC 29212.[4]

    • Acceptable Result: MIC for Sulfamethoxazole/Trimethoprim (19:1) should be

      
       µg/mL.
      
    • Failure Mode: If MIC is high, the media contains interfering thymidine.

Solubility & Stock Preparation: Sulfonamides are hydrophobic and often precipitate in water or acidic buffers.

ComponentSolvent StrategyStorage
Sulfamethoxazole Dissolve in 0.1 M NaOH or DMSO (min. volume). Dilute with water.[5][6]-20°C (3 months)
Sulfadiazine Dissolve in 0.5 M NaOH.-20°C (3 months)
Trimethoprim Dissolve in 0.05 M Lactic Acid or DMSO.-20°C (3 months)

Protocol A: Broth Microdilution (MIC Determination)

This protocol adheres to CLSI M07 guidelines but highlights the specific endpoint reading required for sulfonamides.

Materials:

  • 96-well polystyrene plates (round bottom).

  • CAMHB (Low Thymidine).

  • 0.5 McFarland Standard.[7][8][9]

  • Test Organism (Log-phase growth).

Workflow:

  • Dilution Series: Prepare 2-fold serial dilutions of the sulfonamide in CAMHB.

    • Range: Typically 512 µg/mL down to 0.5 µg/mL.

    • Volume: 50 µL per well.

  • Inoculum Prep:

    • Suspend colonies in saline to match 0.5 McFarland (

      
       CFU/mL).[7][9]
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well.

    • Final Concentration:

      
       CFU/mL.[7][8][9]
      
  • Incubation:

    • Seal plate (breathable film). Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococcus).

Data Analysis (The "80% Rule"): Unlike bactericidal drugs (e.g., beta-lactams) which show clear wells, sulfonamides are bacteriostatic and often exhibit "trailing growth"—a faint haze that persists beyond the true MIC.

  • Reading: Ignore the faint haze. The MIC is the lowest concentration showing

    
     inhibition compared to the growth control.[8]
    
  • Visual Aid: Place the plate on a dark background. If a "button" of growth is visible ( >2mm), it is growth. If there is only a pinpoint or faint diffuse haze, it is inhibition.

Protocol B: Checkerboard Synergy Assay

Sulfonamides are rarely used as monotherapy.[10] This assay quantifies the synergy with Trimethoprim (or other potentiators).

Figure 2: Checkerboard Plate Layout

Logical structure of the 2D gradient matrix.

Checkerboard cluster_plate Well Interaction Types Title Checkerboard Matrix (96-Well Plate) RowLabel Drug A (Sulfa) Increasing Conc. ↓ A1 Growth Control (No Drug) RowLabel->A1 ColLabel Drug B (Trimethoprim) Increasing Conc. → A12 Drug B MIC (Alone) ColLabel->A12 Center Synergy Zone (Sub-MIC combinations) A1->Center Dilution H1 Drug A MIC (Alone) H12 Max Combination (High A + High B) Center->H12

Caption: The matrix tests every combination of two drugs. The 'Synergy Zone' is where growth is inhibited at concentrations far below the individual MICs.

Workflow:

  • Matrix Setup:

    • Rows (A-H): Serial 2-fold dilution of Sulfonamide (e.g., 64

      
       0.125 µg/mL).
      
    • Columns (1-12): Serial 2-fold dilution of Trimethoprim (e.g., 8

      
       0.015 µg/mL).
      
  • Inoculation: Same as Protocol A (

    
     CFU/mL).
    
  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).



Interpretation:

  • Synergy: FICI

    
     (The combination is 4x more potent than individual drugs).
    
  • Indifference:

    
    .
    
  • Antagonism: FICI

    
    .
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[4]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters.

  • Yun, M. K., et al. (2012). "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science, 335(6072), 1110-1114.

  • Creative Diagnostics. (2023). Antimicrobial Synergy Testing / Checkerboard Assay Protocol.[8][9]

  • Thermo Fisher Scientific. Mueller Hinton Broth with Lysed Horse Blood Instructions.

Sources

Application Notes and Protocols for Assessing the Efficacy of Pyrazole-4-Sulfonamide Derivatives using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell Viability Assays in Drug Discovery

The development of novel therapeutic agents requires rigorous evaluation of their biological activity. For compounds like pyrazole-4-sulfonamide derivatives, which are being investigated for a range of pharmacological activities including anticancer properties, a primary assessment of their effect on cell populations is fundamental.[1][2][3][4][5] Cell viability assays are indispensable tools in this process, providing quantitative data on how these compounds affect cell health, proliferation, and survival.[6][7][8]

This guide provides a comprehensive overview of key cell viability and cytotoxicity assays, offering detailed protocols and expert insights into their application for screening pyrazole-4-sulfonamide derivatives. The focus is not just on the "how" but the "why"—enabling researchers to make informed decisions about the most appropriate assay for their specific research questions.[9][10][11]

Strategic Assay Selection: Aligning Methodology with Mechanism

Choosing the right assay is a critical decision that depends on the expected mechanism of action of the pyrazole-4-sulfonamide derivative being tested.[9][10][11] A compound might induce cell death (cytotoxicity), halt cell division (cytostasis), or have no effect. Different assays measure distinct cellular parameters, providing different windows into the compound's impact. A multi-assay approach is often recommended to build a comprehensive profile of a compound's activity.

Here, we explore three classes of assays that offer complementary information:

  • Metabolic Assays: To assess the overall metabolic activity of the cell population.

  • Cytotoxicity Assays: To directly measure cell death by detecting compromised membrane integrity.

  • Apoptosis Assays: To specifically investigate a programmed cell death pathway.

The following diagram illustrates a logical workflow for selecting and combining these assays in a screening campaign.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Mechanism Interrogation cluster_2 Phase 3: Data Interpretation Compound Pyrazole-4-Sulfonamide Derivative Library Metabolic_Assay Metabolic Viability Assay (e.g., alamarBlue™ or MTT) Compound->Metabolic_Assay Dose-Response Treatment Active_Hits Identify Active Compounds (e.g., IC50 < Threshold) Metabolic_Assay->Active_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Active_Hits->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Active_Hits->Apoptosis_Assay Data_Analysis Correlate Results: Metabolic vs. Cytotoxicity vs. Apoptosis Active_Hits->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Determine Primary Mechanism: Cytotoxic, Cytostatic, or Apoptotic Data_Analysis->Conclusion

Caption: Workflow for tiered screening of pyrazole-4-sulfonamide derivatives.

Metabolic Viability Assays: Gauging the Engine of the Cell

Metabolic assays are often the first-line screening tool. They measure the reductive capacity of a cell population, which correlates with the number of viable, metabolically active cells. A decrease in metabolic activity can indicate either cell death or an inhibition of proliferation (cytostasis).

alamarBlue™ (Resazurin) Assay

Principle: The alamarBlue™ reagent contains resazurin, a blue and non-fluorescent dye. In viable cells, mitochondrial enzymes reduce resazurin to the pink, highly fluorescent resorufin.[12][13] This conversion is proportional to the number of living cells. This assay is non-toxic, allowing for real-time monitoring.[13]

Advantages for Pyrazole-4-Sulfonamide Screening:

  • High Sensitivity: Fewer cells are needed compared to tetrazolium salt-based assays.[10]

  • Simple Protocol: It's a homogeneous "add-mix-measure" assay, ideal for high-throughput screening (HTS).[12]

  • Non-Endpoint: The non-toxic nature allows for kinetic monitoring of compound effects over time on the same plate of cells.

Protocol: alamarBlue™ Cell Viability Assay

Materials:

  • alamarBlue™ Cell Viability Reagent (e.g., from Thermo Fisher Scientific)

  • 96-well, flat-bottom, clear or black-walled tissue culture plates

  • Cell line of interest (e.g., a cancer cell line relevant to the therapeutic target)

  • Complete cell culture medium

  • Pyrazole-4-sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: 540-570 nm, Emission: 580-610 nm) or Absorbance plate reader (570 nm & 600 nm)

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Count and adjust the cell density to a pre-determined optimal number (e.g., 5,000 - 20,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-sulfonamide derivatives in culture medium. A typical final concentration range might be 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle-only controls (e.g., 0.5% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Aseptically add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[14][15] Mix gently by shaking the plate.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[12][13] Incubation time can be extended for greater sensitivity, especially with low cell numbers.[13]

  • Measurement: Read the fluorescence or absorbance.[12] Fluorescence is generally more sensitive.[12]

  • Data Analysis: Subtract the background (medium with alamarBlue™ but no cells). Plot the signal versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).[16][17]

ParameterRecommendationRationale
Plate Type Black-walled, clear bottomMinimizes well-to-well crosstalk and background for fluorescence readings.
Cell Seeding Density Empirically determinedMust be in the linear range of the assay for the chosen incubation time.
Vehicle Control Max 0.5% DMSOHigh concentrations of solvent can be toxic to cells.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term effects of the compound.
Detection Method FluorescenceOffers higher sensitivity and a wider dynamic range than absorbance.[12]

Cytotoxicity Assays: Measuring Cell Death Directly

While metabolic assays show a decrease in viability, cytotoxicity assays confirm that this decrease is due to cell death, specifically through the loss of membrane integrity.

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[18][19] When the plasma membrane is damaged, LDH is released into the cell culture medium.[18] The LDH assay is a coupled enzymatic reaction that measures the amount of this released LDH, which is directly proportional to the number of lysed cells.[18] This assay is particularly useful for detecting necrosis.

Advantages for Pyrazole-4-Sulfonamide Screening:

  • Direct Measure of Cytotoxicity: Complements metabolic assays by confirming cell lysis.

  • Multiplexing Potential: The assay is performed on the culture supernatant, leaving the cells intact for use in other assays (e.g., an ATP-based viability assay on the remaining cell pellet).[18]

  • Clear Endpoint: Provides an unambiguous measure of membrane integrity loss.

Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Roche, Promega, Dojindo)

  • 96-well, flat-bottom tissue culture plates

  • Treated cell cultures (from the same experimental setup as the viability assay)

  • Lysis buffer (often 10X, provided in the kit)

  • Absorbance plate reader (typically ~490 nm with a reference >600 nm)

Procedure:

  • Prepare Controls: On the same plate as the compound-treated cells, set up the following controls in triplicate:

    • Background Control: Wells with culture medium only (no cells).

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Untreated cells treated with lysis buffer 15 minutes before the assay endpoint.[20][21]

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[20][21]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 100 µL) of reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • First, subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Low Control) / (High Control - Low Control)

Apoptosis Assays: Uncovering Programmed Cell Death

If a compound reduces metabolic activity but does not cause significant LDH release, it may be inducing apoptosis or be cytostatic. Apoptosis is a programmed and highly regulated form of cell death. A key feature is the activation of a family of proteases called caspases.

Caspase-Glo® 3/7 Assay

Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[22] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[22][23] When the reagent is added to apoptotic cells, the cells are lysed, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[22][23]

Advantages for Pyrazole-4-Sulfonamide Screening:

  • High Sensitivity and Specificity: Luminescence provides a high signal-to-background ratio, and the assay specifically measures key apoptotic enzymes.[24]

  • Simple HTS-compatible Protocol: The "add-mix-measure" format requires no washing or sample transfer steps.[22]

  • Mechanistic Insight: A positive result strongly suggests the compound is inducing apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • 96-well, white-walled, clear-bottom tissue culture plates

  • Treated cell cultures

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells with pyrazole-4-sulfonamide derivatives in a white-walled 96-well plate as described in the alamarBlue™ protocol. White walls enhance the luminescent signal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.[22]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal (Relative Light Units, RLU) versus the log of the compound concentration. An increase in luminescence indicates the induction of apoptosis.

G Metabolism Metabolic Activity (alamarBlue™, MTT) Measures: Mitochondrial function Cytotoxic Cytotoxic Metabolism->Cytotoxic Signal ↓ Cytostatic Cytostatic Metabolism->Cytostatic Signal ↓ Apoptotic Apoptotic Metabolism->Apoptotic Signal ↓ Inactive Inactive Metabolism->Inactive No Change Membrane Membrane Integrity (LDH Release) Measures: Necrosis/Lysis Membrane->Cytotoxic Signal ↑ Membrane->Cytostatic No Change Membrane->Apoptotic Signal ~ Apoptosis Caspase Activity (Caspase-Glo® 3/7) Measures: Programmed Cell Death Apoptosis->Cytotoxic Signal ~ Apoptosis->Apoptotic Signal ↑

Caption: Relationship between assay readouts and compound effects.

Interpreting the Data: Building a Coherent Picture

The power of this multi-assay approach lies in comparing the results. The table below summarizes how to interpret combined data to deduce the likely effect of a pyrazole-4-sulfonamide derivative.

Assay Result Combination Interpretation Next Steps
alamarBlue™:LDH Release:Caspase-Glo®: ~ (No change)Necrotic Cytotoxicity: The compound causes rapid loss of membrane integrity.Investigate mechanisms of necrosis (e.g., oxidative stress, ATP depletion).
alamarBlue™:LDH Release: ~ Caspase-Glo®:Apoptotic Activity: The compound induces programmed cell death.Confirm apoptosis with secondary assays (e.g., Annexin V staining, PARP cleavage).
alamarBlue™:LDH Release: ~ Caspase-Glo®: ~Cytostatic Effect: The compound inhibits cell proliferation without causing significant cell death.Perform cell cycle analysis (e.g., by flow cytometry) to identify cell cycle arrest.
alamarBlue™: ~ LDH Release: ~ Caspase-Glo®: ~Inactive/Non-toxic: The compound has no effect on viability or proliferation at the tested concentrations.Consider testing at higher concentrations or in different cell lines.

Conclusion

Evaluating the biological impact of novel pyrazole-4-sulfonamide derivatives requires a thoughtful and systematic approach. By starting with a broad metabolic screen like the alamarBlue™ assay and following up with more specific cytotoxicity (LDH) and apoptosis (Caspase-Glo® 3/7) assays, researchers can efficiently triage compounds and gain valuable insights into their mechanism of action. This tiered strategy ensures that resources are focused on the most promising candidates and provides a solid, evidence-based foundation for further preclinical development.

References

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Badr, M., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. Retrieved from [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • Biocompare. (2026). Caspase-Glo 3/7 Assay G8090 from Promega. Retrieved from [Link]

  • Patel, R., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Infinix Bio. (2026). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • The R Journal. (n.d.). Fitting dose-response curves from bioassays and toxicity testing. Retrieved from [Link]

  • MDPI. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][12][13][23]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • News-Medical.Net. (2023). What is a Dose-Response Curve?. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide Synthesis

Case ID: PYR-SULF-04-YIELD Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide . The synthesis of this scaffold typically proceeds via a three-step sequence: cyclization to form the pyrazole core, electrophilic chlorosulfonation, and ammonolysis.

Root Cause Analysis of Low Yields:

  • Regioselectivity Issues: The ortho-methoxy group on the N-phenyl ring activates the phenyl ring, potentially competing with the pyrazole C-4 position during sulfonation.

  • Hydrolysis: The intermediate sulfonyl chloride is highly susceptible to hydrolysis during the aqueous quench, reverting to the sulfonic acid (water-soluble loss).

  • Steric Hindrance: The 2-methoxy substituent twists the N-phenyl ring out of planarity, potentially slowing down the initial cyclization or the subsequent chlorosulfonation.

Module 1: The Optimized Synthetic Workflow

The following protocol is the "Golden Route" optimized for minimizing side reactions.

SynthesisWorkflow Start 2-Methoxyphenyl hydrazine HCl Step1 Step 1: Cyclization (Ethanol/Reflux) Start->Step1 Reagent1 1,1,3,3- Tetramethoxypropane Reagent1->Step1 Inter1 1-(2-methoxyphenyl) pyrazole Step1->Inter1 Yield >85% Step2 Step 2: Chlorosulfonation (ClSO3H / 0°C to 60°C) Inter1->Step2 Critical Step Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Isolate or One-pot Step3 Step 3: Ammonolysis (NH4OH / 0°C) Inter2->Step3 Product Target Sulfonamide Step3->Product

Figure 1: Optimized 3-step synthetic pathway. Note that Step 2 is the primary bottleneck for yield.

Module 2: Step-by-Step Troubleshooting & Protocols

Step 1: Pyrazole Ring Formation

Issue: Low conversion or "sticky" dark crude. Chemistry: Reaction of hydrazine with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).

ParameterStandard ConditionOptimization for Yield
Solvent EthanolEthanol + 10% Water (Helps acetal hydrolysis)
Catalyst None (if HCl salt used)Conc. HCl (cat.) ensures rapid acetal deprotection
Temp Reflux (78°C)Reflux (2h) then distill off 50% solvent

Q: Why is my product an oil instead of a solid? A: The 2-methoxy group lowers the melting point.

  • Fix: Evaporate ethanol completely. Dissolve the residue in diethyl ether or MTBE and wash with 1N NaOH (to remove unreacted hydrazine) and then brine. Dry and concentrate. If it remains an oil, proceed to Step 2; the chlorosulfonation works fine on the crude oil if it is dry.

Step 2: Chlorosulfonation (The Critical Bottleneck)

Issue: Low yield (<40%), formation of sulfonic acid (water soluble), or decomposition. Chemistry: Electrophilic Aromatic Substitution (EAS) at Pyrazole C-4.

Protocol:

  • Cool Chlorosulfonic acid (5-6 equiv) to 0°C .

  • Add 1-(2-methoxyphenyl)pyrazole dropwise (neat or in minimal CHCl3). Exothermic!

  • Crucial Ramp: Stir at 0°C for 30 min, then warm to 60°C for 2-3 hours.

    • Note: Do not exceed 80°C. The 2-methoxy phenyl ring is activated. High heat causes sulfonation on the phenyl ring (impurity).

  • Thionyl Chloride Chaser: If conversion is incomplete by TLC/LCMS, add Thionyl Chloride (1.5 equiv) at 50°C and stir for 1 hour. This converts any hydrolyzed sulfonic acid back to the chloride.

Troubleshooting Decision Tree:

ChlorosulfonationFix Problem Low Yield in Step 2 CheckLCMS Analyze Crude LCMS Problem->CheckLCMS Case1 Mass = M+H (Sulfonic Acid) (Hydrolysis) CheckLCMS->Case1 Case2 Mass = M+H+80 (Bis-sulfonation) CheckLCMS->Case2 Case3 Starting Material Remains CheckLCMS->Case3 Fix1 Quench Protocol Issue. Pour reaction ONTO ice, not ice into reaction. Case1->Fix1 Fix2 Temp too high (>70°C). Reduce temp to 50°C. Reduce ClSO3H equivalents. Case2->Fix2 Fix3 Add SOCl2 chaser. Increase temp slightly. Case3->Fix3

Figure 2: Troubleshooting logic for the chlorosulfonation step based on LCMS data.

Q: My quench turns into a gummy solid that traps the product. How do I fix this? A: This is "potassium/sodium salt out" effect or polymerization.

  • The Fix: Do not quench with water alone. Pour the reaction mixture slowly onto a stirred mixture of Ice + DCM (Dichloromethane) . The organic sulfonyl chloride will immediately partition into the DCM, protecting it from hydrolysis.

Step 3: Ammonolysis

Issue: Hydrolysis back to sulfonic acid during amination.

Protocol:

  • Take the DCM layer from Step 2 (containing Sulfonyl Chloride). Dry thoroughly with MgSO4. Water is the enemy here.

  • Cool to 0°C .

  • Add NH4OH (28% aq) in excess OR bubble NH3 gas .

    • Pro Tip: Using aqueous NH4OH is biphasic. You must stir vigorously (>800 RPM).

  • Monitor consumption of starting material.

Q: I see a new spot on TLC that is very polar. What is it? A: That is the sulfonic acid (hydrolysis product).

  • Prevention: Ensure the DCM solution is cold (0°C) before adding ammonia. If using aqueous ammonia, the reaction is a race between amination and hydrolysis. Amination is faster if mixing is good.

FAQ: Advanced Technical Inquiries

Q1: Can I use a solvent for the chlorosulfonation step? A: Yes. If the neat reaction is too viscous or exothermic, use Chloroform (CHCl3) or DCE as a solvent. However, the reaction rate will decrease, requiring slightly higher temperatures (reflux of CHCl3, ~61°C) to drive completion [1].

Q2: Regioselectivity—Is the phenyl ring being sulfonated? A: The Pyrazole C-4 position is electronically favored. However, the 2-methoxy group is an ortho/para director.

  • Diagnostic: Run an NMR.[1][2][3]

    • Target Product: The pyrazole C-4 proton (usually ~8.0 ppm) will disappear. The phenyl ring protons will remain intact (4 protons).

    • Impurity: If you see the Pyrazole C-4 proton (singlet) and a change in the phenyl splitting pattern, you have sulfonated the phenyl ring.

    • Solution: Lower the reaction temperature. The activation energy for phenyl sulfonation is higher than pyrazole sulfonation.

Q3: Why use 1,1,3,3-tetramethoxypropane instead of malonaldehyde? A: Malonaldehyde is unstable. The tetramethyl acetal hydrolyzes in situ to release the dialdehyde. Ensure your reaction mixture in Step 1 contains acid (HCl) and water to facilitate this hydrolysis, otherwise, the hydrazine will not react efficiently [2].

References

  • Optimization of Pyrazole Sulfonylation

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source: ACS Omega, 2023.
    • Relevance: Provides protocols for chlorosulfonation of 1-arylpyrazoles using chlorosulfonic acid and thionyl chloride.
    • URL:[Link]

  • General Pyrazole Synthesis (Knorr Method)

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1]

    • Source: RHHZ (Journal of Central China Normal University), 2014.
    • Relevance: Discusses the condensation of hydrazines with 1,3-dicarbonyl equivalents.
    • URL:[Link]

  • Mechanism of Chlorosulfonation

    • Title: Chlorosulfonation of N-Arylmaleimides (and Heterocycles).[4]

    • Source: Pesticide Science (via ResearchGate).[4]

    • Relevance: Discusses the regioselectivity of chlorosulfonic acid on heterocyclic systems.
    • URL:[Link]

Sources

Overcoming solubility issues of pyrazole sulfonamides in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility in pyrazole sulfonamide derivatives. Our goal is to provide you with the foundational knowledge and practical strategies required to overcome these hurdles in your experimental workflows.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental reasons behind the solubility challenges inherent to the pyrazole sulfonamide scaffold.

Q1: Why are many of my pyrazole sulfonamide derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this class of compounds typically stems from a combination of factors related to their molecular structure:

  • Hydrophobic Scaffold: The core structure often contains a pyrazole ring and one or more aromatic rings (e.g., a phenyl group attached to the sulfonamide). These nonpolar, lipophilic components have a natural tendency to self-associate in a polar solvent like water, minimizing their interaction with water molecules and leading to precipitation.[1]

  • Crystal Lattice Energy: Many of these compounds are crystalline solids. The strong intermolecular forces (like hydrogen bonding and van der Waals forces) that hold the molecules together in a stable crystal lattice must be overcome by the energy of solvation. If the lattice energy is too high, the compound will prefer to remain in its solid state rather than dissolve.[1]

  • Weakly Acidic Nature: The proton on the sulfonamide group (-SO₂NH-) is weakly acidic.[2][3] Its pKa often falls in a range that prevents significant ionization at neutral physiological pH (around 7.4). The un-ionized form of the molecule is considerably less polar and thus less soluble than its ionized (anionic) counterpart.[4][5]

Q2: What are the most critical physicochemical properties to determine before starting any solubilization work?

A2: A thorough understanding of your compound's basic properties is essential for designing an effective solubilization strategy. Key parameters include:

  • pKa: This value indicates the pH at which the compound is 50% ionized. For pyrazole sulfonamides, knowing the pKa of the sulfonamide proton is crucial for any pH-modification strategy.[3][5]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of the compound's lipophilicity. A high LogP value (typically >3) indicates poor aqueous solubility and is a strong predictor that advanced formulation techniques may be necessary.

  • Melting Point (Tm): A high melting point often correlates with high crystal lattice energy, suggesting that more energy will be required to break the crystal structure apart during dissolution.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities. Characterizing the solid-state properties via techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is highly recommended. Amorphous forms are generally more soluble than stable crystalline forms because no energy is required to break the crystal lattice.[6]

Section 2: Initial Troubleshooting & First-Line Strategies

This section provides practical, immediate steps to address solubility issues in common laboratory settings, such as preparing solutions for in vitro biological assays.

Q3: My compound precipitates immediately when I add it to my phosphate-buffered saline (PBS) at pH 7.4. What is the first and simplest thing I should try?

A3: The first and most direct approach is pH modification . Since the sulfonamide group is weakly acidic, increasing the pH of the solution will deprotonate it, forming a more soluble anionic salt.[5][7]

Mechanism of pH-Dependent Solubility The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of a sulfonamide is governed by the pH of the solution and the compound's pKa.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) R-SO2NH-R' Un-ionized Form (Poorly Soluble) R-SO2N(-)-R' Ionized (Anionic) Form (More Soluble) R-SO2NH-R'->R-SO2N(-)-R' + OH- R-SO2N(-)-R'->R-SO2NH-R' + H+

Caption: Ionization equilibrium of a sulfonamide group.

Troubleshooting Steps:

  • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO.

  • Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).

  • Add a small aliquot of your DMSO stock to each buffer to reach the desired final concentration.

  • Observe for precipitation. You will likely find a pH at which the compound remains fully dissolved. All sulfonamides show increased solubility with increasing pH.[7]

Caution: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: I need to prepare a stock solution for screening. What are some common cosolvents I can use, and what are the typical starting concentrations?

A4: Using a cosolvent is a standard technique to increase the solubility of hydrophobic compounds for in vitro studies.[8][9] Cosolvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the hydrophobic solute and the solvent, making dissolution more favorable.[10][11]

Here is a comparison of commonly used cosolvents:

CosolventProperties & Use CasesTypical Starting Concentration in Final Assay Medium
DMSO Strong solubilizing power for a wide range of hydrophobic compounds.< 0.5% (v/v) to avoid cellular toxicity.
Ethanol Good solubilizing power, less toxic than DMSO for some cell lines.< 1% (v/v).
Polyethylene Glycol (PEG 400) A less volatile and often less toxic option. Good for compounds that are difficult to dissolve in DMSO or ethanol alone.[12]< 1-2% (v/v).
Propylene Glycol Similar properties to PEG 400, commonly used in pharmaceutical formulations.[9]< 1-2% (v/v).

Experimental Workflow for Cosolvent Screening:

  • Attempt to prepare a high-concentration stock solution (e.g., 10-50 mM) of your pyrazole sulfonamide in each of the candidate cosolvents.

  • The best cosolvent is the one that achieves the desired concentration in the smallest volume.

  • When preparing your final working solution, add the cosolvent stock dropwise to the vigorously stirring aqueous buffer to avoid localized high concentrations that can cause immediate precipitation.

Section 3: Advanced Formulation Strategies

When simple pH adjustments and cosolvents are insufficient or incompatible with the final application (e.g., in vivo studies), more advanced formulation strategies are required.

start Solubility Issue with Pyrazole Sulfonamide ph_check Is pH modification physiologically compatible? start->ph_check cosolvent_check Is a simple cosolvent sufficient/compatible? ph_check->cosolvent_check No Solution Found\n(pH Adjusted) Solution Found (pH Adjusted) ph_check->Solution Found\n(pH Adjusted) Yes adv_strat Consider Advanced Strategies cosolvent_check->adv_strat No Solution Found\n(Cosolvent System) Solution Found (Cosolvent System) cosolvent_check->Solution Found\n(Cosolvent System) Yes cyclodextrin Cyclodextrin Complexation adv_strat->cyclodextrin solid_disp Solid Dispersion adv_strat->solid_disp nano Nanotechnology (e.g., Nanosuspension) adv_strat->nano

Caption: Decision workflow for selecting a solubilization strategy.

Q5: How do cyclodextrins work, and when are they a good choice for pyrazole sulfonamides?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate a hydrophobic "guest" molecule, such as a pyrazole sulfonamide, into their central cavity, forming a water-soluble "inclusion complex."[13][] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[][15]

When to Use Cyclodextrins:

  • When your compound is highly hydrophobic (high LogP).

  • For formulations where organic cosolvents must be avoided (e.g., certain parenteral or ophthalmic applications).[]

  • When you need to improve not only solubility but also the stability of the drug.[13]

Commonly used pharmaceutical cyclodextrins include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved safety and solubility profiles over native β-cyclodextrin.[15]

Q6: What is a solid dispersion, and when should I consider this technology?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[6][16] The goal is to reduce the drug's particle size to a molecular level and, most importantly, to convert it from a stable crystalline form to a higher-energy amorphous state.[6][17] This amorphous form does not have a strong crystal lattice to overcome, leading to a much faster dissolution rate and higher apparent solubility.[6]

When to Use Solid Dispersions:

  • For compounds with very high melting points and poor solubility that are resistant to other methods.

  • Primarily for developing solid oral dosage forms (e.g., tablets and capsules).[17]

  • When a significant increase in dissolution rate and bioavailability is the primary goal.[6][18]

Techniques for preparing solid dispersions include solvent evaporation, hot-melt extrusion, and spray drying.[17][19]

Section 4: Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol, adapted from standard pharmaceutical guidelines, determines the binding constant and solubility enhancement capacity of a cyclodextrin.

Objective: To quantify the increase in pyrazole sulfonamide solubility in the presence of increasing concentrations of a cyclodextrin (e.g., HP-β-CD).

Materials:

  • Pyrazole sulfonamide compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., pH 7.4 PBS)

  • Vials, orbital shaker, filtration system (e.g., 0.22 µm syringe filters), HPLC system for quantification.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Excess Drug: Add an excess amount of the pyrazole sulfonamide compound to each vial. Ensure that undissolved solid is clearly visible in all vials.

  • Equilibrate: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for 48-72 hours.

  • Sample and Filter: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify: Dilute the filtered samples appropriately and quantify the concentration of the dissolved pyrazole sulfonamide using a validated HPLC method.

  • Analyze Data: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show the relationship between cyclodextrin concentration and drug solubility. The slope of this line can be used to calculate the stability constant (Kc) of the inclusion complex.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved February 14, 2026, from [Link]

  • Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved February 14, 2026, from [Link]

  • Bae, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Retrieved February 14, 2026, from [Link]

  • International Journal of Scientific Research & Technology. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved February 14, 2026, from [Link]

  • JETIR. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 14, 2026, from [Link]

  • ijprems. (2025, August 11). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 14, 2026, from [Link]

  • Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved February 14, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2024, December 24). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, December 29). A Review on Solubility Enhancement by Solid Dispersion Technique. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved February 14, 2026, from [Link]

  • El-Nabarawi, M. A., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PMC. Retrieved February 14, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved February 14, 2026, from [Link]

  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved February 14, 2026, from [Link]

  • Büttner, H., & Büttner, D. (n.d.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. Karger. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved February 14, 2026, from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved February 14, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved February 14, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved February 14, 2026, from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved February 14, 2026, from [Link]

  • Ghorab, M. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. Retrieved February 14, 2026, from [Link]

  • Şanli, N. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Optimization of Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of sulfonamides. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yielding, clean reactions.

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals, from antibacterial agents to anticancer drugs.[1][2][3] Its prevalence is due to its unique physicochemical properties, including its ability to act as a stable amide mimic and participate in hydrogen bonding.[2][4] The classical and still most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][5] However, this seemingly straightforward reaction can be fraught with challenges, including low yields, side reactions, and purification difficulties. This guide will delve into the nuances of this critical transformation and explore modern, alternative approaches.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during sulfonamide synthesis in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Q1: My reaction yield is disappointingly low. What are the likely culprits and how can I improve it?

Low yields in sulfonamide synthesis can stem from several factors. A systematic approach to troubleshooting is key.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture, forming the unreactive sulfonic acid.[5]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored sulfonyl chloride.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial.[1] Electron-withdrawing groups on the amine will decrease its nucleophilicity, slowing down the desired reaction. Steric hindrance around the nitrogen atom can also impede the reaction.

    • Solution: For poorly nucleophilic amines, consider more forcing reaction conditions such as higher temperatures or longer reaction times. Alternatively, using a more activated sulfonylating agent or a different synthetic route might be necessary.

  • Inappropriate Base Selection: The base plays a critical role in neutralizing the HCl generated during the reaction.[5] If the base is not strong enough or is sterically hindered, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.[5]

    • Solution: For simple primary and secondary amines, triethylamine (TEA) or pyridine are commonly used.[1] For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial. Inorganic bases like potassium carbonate can also be effective, particularly in greener solvent systems.[6]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired sulfonamide. Common side reactions include the formation of a double-sulfonated product with primary amines or reaction with other nucleophilic groups in the starting materials.

    • Solution: Carefully control the stoichiometry of your reagents. Adding the sulfonyl chloride slowly to the solution of the amine and base can help to minimize side reactions. For primary amines, using a slight excess of the amine can sometimes prevent double sulfonylation.

Q2: I am observing the formation of an insoluble precipitate as soon as I add the sulfonyl chloride. What is happening?

This is a common observation, particularly when using secondary amines.

  • Explanation: The initial product of the reaction between a sulfonyl chloride and a secondary amine is a sulfonamide that is often poorly soluble in common organic solvents and precipitates out of the reaction mixture.[7]

    • Solution: This is not necessarily a problem, as the product can be isolated by filtration. However, if the reaction is incomplete, the precipitated product may trap starting materials, leading to a lower isolated yield. In such cases, using a more solubilizing solvent or running the reaction at a higher temperature might be necessary to keep the product in solution until the reaction is complete.

Q3: My primary amine is forming a double-sulfonated byproduct. How can I favor monosulfonylation?

Primary amines have two N-H protons, and both can potentially react with the sulfonyl chloride.

  • Explanation: The initially formed sulfonamide from a primary amine still has an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with another molecule of sulfonyl chloride to form a bis-sulfonated product.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This will ensure that the sulfonyl chloride is consumed before significant double sulfonylation can occur.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride and favors the initial reaction with the more nucleophilic primary amine.

Q4: I am working with a sterically hindered amine, and the reaction is very slow or does not proceed at all. What can I do?

Steric hindrance can significantly reduce the reaction rate.

  • Solution:

    • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

    • Alternative Reagents: Consider using a less sterically demanding sulfonylating agent. Sulfonyl fluorides have been shown to be effective alternatives to sulfonyl chlorides, particularly with amines bearing additional functional groups.[8][9]

    • Catalysis: Certain catalysts can facilitate the reaction. For example, indium-catalyzed sulfonylation of amines has been reported to give excellent yields.[10]

Q5: My sulfonyl chloride is not commercially available. What are my options?

There are several methods to synthesize sulfonyl chlorides in the lab.

  • From Thiols: Thiols can be converted to sulfonyl chlorides through oxidative chlorination.[1][10][11] Reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source can be used for this transformation.[10]

  • From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[12] Microwave-assisted synthesis directly from sulfonic acids has also been reported to be efficient.[10][12]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about sulfonamide synthesis.

Q1: What is the general reaction mechanism for sulfonamide formation from a sulfonyl chloride and an amine?

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the sulfonamide.[13][14] The generated HCl is neutralized by a base.

Q2: What are some common bases used, and what are their advantages and disadvantages?

BaseAdvantagesDisadvantages
Triethylamine (TEA) Inexpensive, commonly available.[1]Can be difficult to remove due to its volatility; can sometimes act as a nucleophile.
Pyridine Good solvent properties, effective base.[1]Can be difficult to remove; has a strong, unpleasant odor.
Diisopropylethylamine (DIPEA) Sterically hindered, less likely to act as a nucleophile.More expensive than TEA.
Potassium Carbonate (K₂CO₃) Inexpensive, easy to remove by filtration.[6]Heterogeneous reaction, may require vigorous stirring.

Q3: What are some "green" or more sustainable approaches to sulfonamide synthesis?

There is a growing interest in developing more environmentally friendly methods for sulfonamide synthesis.

  • Alternative Solvents: Using water, polyethylene glycol (PEG), or deep eutectic solvents (DES) instead of volatile organic compounds (VOCs).[6][11]

  • Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to enable reactions under milder conditions.[1][2]

  • One-Pot Syntheses: Designing synthetic routes that minimize the number of steps and purification procedures, for example, by generating the sulfonyl chloride in situ from a thiol and then reacting it with an amine in the same pot.[1][11]

Q4: Are there alternatives to using sulfonyl chlorides?

Yes, several modern methods avoid the use of often harsh conditions required to prepare sulfonyl chlorides.

  • From Sulfonic Acids/Salts: Direct coupling of sulfonic acids or their salts with amines using activating agents like triphenylphosphine ditriflate or cyanuric chloride.[4][15][16]

  • From Sulfinates: Reaction of sodium sulfinates with amines, often mediated by an oxidizing agent.[1][17]

  • From Thiols: Direct oxidative coupling of thiols and amines.[2][18]

  • Using SO₂ Surrogates: Utilizing stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in multi-component reactions.[2][10]

Q5: How can I purify my sulfonamide product?

The purification method will depend on the properties of the sulfonamide and any impurities present.

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides.[19] A suitable solvent system needs to be identified where the sulfonamide has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is often used.[20]

  • Acid-Base Extraction: If the sulfonamide has an acidic N-H proton (from a primary amine), it can be deprotonated with a base to form a water-soluble salt. This allows for the separation from non-acidic organic impurities by extraction. The sulfonamide can then be precipitated by acidifying the aqueous layer.[7]

Section 3: Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for key experiments and visual diagrams to illustrate workflows and mechanisms.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM in a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (to remove excess amine and triethylamine), followed by saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent add Slow, Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add react Stir at Room Temperature (Monitor by TLC) add->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Visualization 2: Troubleshooting Logic Flow

G decision decision problem problem solution solution start Low Reaction Yield decision1 decision1 start->decision1 Check Starting Materials problem1 problem1 decision1->problem1 Moisture Present? decision2 decision2 decision1->decision2 Amine Reactivity? decision3 decision3 decision1->decision3 Base Appropriate? decision4 decision4 decision1->decision4 Side Products Observed? solution1 solution1 problem1->solution1 Use Anhydrous Conditions problem2 problem2 decision2->problem2 Poorly Nucleophilic/Hindered Amine? solution2 solution2 problem2->solution2 Increase Temp/Time solution3 solution3 problem2->solution3 Use Alternative Reagent problem3 problem3 decision3->problem3 Base too Weak? solution4 solution4 problem3->solution4 Use Stronger Base problem4 problem4 decision4->problem4 Double Sulfonylation? solution5 solution5 problem4->solution5 Control Stoichiometry solution6 solution6 problem4->solution6 Slow Addition

Caption: A decision tree for troubleshooting low sulfonamide yields.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

  • Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. Taylor & Francis Online. [Link]

  • Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. PubMed. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]

  • Microwave-assisted N-sulfonylation of amines: A green, solvent and catalyst-free synthesis of sulfonamides. RSC Advances. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. University of Basrah. [Link]

  • Sulfonamide purification process.
  • Sulfonamide synthesis under green conditions. Taylor & Francis Online. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. LCGC North America. [Link]

  • A question about sulfonamide hydrolysis. Reddit. [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

Sources

Technical Support Center: Purification Techniques for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of pyrazole-based compounds. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Introduction: The Challenge of Pyrazole Purification

Pyrazoles are a cornerstone class of N-heterocyclic compounds, vital in medicinal chemistry and materials science.[1] Their synthesis, most commonly via the Knorr synthesis involving a 1,3-dicarbonyl compound and hydrazine, can often lead to a variety of impurities.[2][3] These can include regioisomers, unreacted starting materials, hydrazine decomposition byproducts, and pyrazoline intermediates from incomplete aromatization.[2][3] The inherent basicity of the pyrazole ring (pKa of the conjugate acid is ~2.5) and its polarity present unique challenges that require tailored purification strategies.[4][5]

This guide will equip you with the knowledge to diagnose common purification issues and select the most effective technique for your specific pyrazole derivative.

Purification Strategy Decision Workflow

Choosing the correct purification strategy from the outset can save significant time and resources. The following workflow provides a general decision-making framework.

Purification_Workflow Start Crude Pyrazole Mixture TLC Analyze by TLC/ LC-MS Start->TLC IsSolid Is the crude product a solid? TLC->IsSolid AcidBase Consider Acid-Base Extraction TLC->AcidBase Is compound basic? Are impurities neutral? IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No (Oil) Recrystallize Attempt Recrystallization IsThermallyStable->Recrystallize Yes IsThermallyStable->Chromatography No CheckPurity Check Purity (NMR, LC-MS) Recrystallize->CheckPurity Chromatography->CheckPurity AcidBase->CheckPurity Pure Pure Product CheckPurity->Pure Yes Impure Still Impure CheckPurity->Impure No Impure->Chromatography From Recrystallization or Extraction Chromatography_Troubleshooting Start Poor Separation/ Peak Tailing on Silica Add_Base Add 0.5% Et₃N or NH₃ to Mobile Phase Start->Add_Base Check_TLC Re-check Separation on TLC Plate Add_Base->Check_TLC Improved Separation Improved? Check_TLC->Improved Run_Column Run Column with Modified Eluent Improved->Run_Column Yes Not_Improved Still Poor Separation Improved->Not_Improved No Change_Stationary Change Stationary Phase Not_Improved->Change_Stationary Alumina Try Neutral or Basic Alumina Change_Stationary->Alumina Amine_Silica Try Amine-Functionalized Silica Change_Stationary->Amine_Silica Reversed_Phase Consider Reversed-Phase (C18) or HILIC Change_Stationary->Reversed_Phase

Sources

Troubleshooting low reactivity of amines in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide synthesis. The sulfonamide functional group is a cornerstone in medicinal chemistry, yet its synthesis can present significant challenges, particularly when dealing with unreactive amines. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will explore the underlying causes of low reactivity and provide actionable, step-by-step protocols to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during sulfonamide synthesis in a practical question-and-answer format.

Q1: Why is my amine showing low reactivity towards sulfonyl chlorides?

Answer: The reactivity of an amine in sulfonamide synthesis is primarily governed by two factors: electronic effects and steric hindrance . Understanding which factor is dominant is the first step in effective troubleshooting.

  • Electronic Effects: The nucleophilicity of the amine is crucial. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic sulfur atom of the sulfonyl chloride[1][2]. If the amine has electron-withdrawing groups (EWGs) attached, particularly on an aromatic ring, the electron density on the nitrogen is reduced, making it a weaker nucleophile. This significantly slows down the reaction. For example, anilines with nitro or cyano groups are substantially less reactive than simple aniline.

  • Steric Hindrance: Bulky substituents on the amine or near the nitrogen atom can physically block the approach to the sulfonyl chloride's sulfur atom[3][4]. This is common with secondary amines bearing large alkyl groups or ortho-substituted anilines. Similarly, a sterically demanding sulfonyl chloride can also hinder the reaction.

dot graphviz digraph "Amine_Reactivity_Factors" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", label="Fig. 1: Key Factors Influencing Amine Reactivity", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Amine [label="Amine Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"];

Electronic [label="Electronic Effects\n(Nucleophilicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance\n(Accessibility)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

EWG [label="Electron-Withdrawing Groups\n(e.g., -NO2, -CN, -CF3)", fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron-Donating Groups\n(e.g., -OCH3, -CH3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

BulkySub [label="Bulky Substituents\n(e.g., t-Butyl, ortho-groups)", fillcolor="#FBBC05", fontcolor="#202124"];

Amine -> Electronic [label="Determines\n'Willingness' to React"]; Amine -> Steric [label="Determines\n'Ability' to React"];

Electronic -> EWG [label="Decreases\nReactivity"]; Electronic -> EDG [label="Increases\nReactivity"];

Steric -> BulkySub [label="Decreases\nReactivity"]; }

Caption: Key factors influencing amine reactivity.

Q2: My amine is electron-deficient. How can I improve the reaction yield?

Answer: When dealing with weakly nucleophilic, electron-deficient amines, the strategy is to either increase the electrophilicity of the sulfonylating agent or enhance the reaction conditions.

  • Choice of Base: A non-nucleophilic, strong base is often essential. While an excess of a simple tertiary amine like triethylamine (TEA) can be used, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or Proton-Sponge® can be more effective at deprotonating the intermediate, driving the reaction forward. Pyridine is a classic choice that can also act as a nucleophilic catalyst[5].

  • Activation with Catalysts: Nucleophilic catalysts can significantly accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the weak amine nucleophile.

  • Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed. Refluxing in a higher-boiling solvent like acetonitrile, toluene, or 1,4-dioxane can be beneficial[6]. Microwave irradiation has also been shown to be effective, as it can rapidly heat the system and activate the sulfonyl chloride[7].

  • Alternative Sulfonylating Agents: If modifying conditions fails, consider using a more reactive sulfonylating agent. Sulfonyl fluorides, activated by a Lewis acid like Ca(NTf₂)₂, can be excellent alternatives for coupling with challenging amines[8].

dot graphviz digraph "DMAP_Catalysis_Workflow" { graph [splines=true, nodesep=0.5, ranksep=0.6, pad="0.5,0.5", label="Fig. 2: DMAP-Catalyzed Sulfonylation Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes RSO2Cl [label="Sulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Highly Reactive\nSulfonylpyridinium Intermediate\n[R-SO₂-DMAP]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Amine [label="Weakly Nucleophilic Amine\n(Ar-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Sulfonamide Product\n(R-SO₂-NH-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Base [label="Tertiary Base\n(e.g., Et₃N)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RSO2Cl -> Intermediate [label="Fast Activation"]; DMAP -> Intermediate; Intermediate -> Product [label="Nucleophilic Attack"]; Amine -> Product; Product -> Base [style=invis]; // for layout Base -> Amine [label="Removes HCl byproduct", style=dashed, dir=back]; }

Caption: DMAP-catalyzed sulfonylation workflow.

Q3: My amine is sterically hindered. What strategies can I employ?

Answer: Steric hindrance requires a different approach, focusing on reducing physical congestion around the reaction center.

  • Less Bulky Reagents: If possible, switch to a less sterically hindered sulfonylating agent. For example, methanesulfonyl chloride is much smaller than p-toluenesulfonyl chloride.

  • High Temperature & Pressure: Similar to electron-deficient cases, increasing the temperature can help overcome the energy barrier imposed by steric repulsion. In some cases, conducting the reaction in a sealed tube to build pressure can also improve yields.

  • Catalyst Selection: While DMAP can be effective, other catalysts might be better suited. Certain Lewis acids may coordinate to the sulfonyl chloride, increasing its electrophilicity without adding significant bulk. Indium-catalyzed sulfonylation has shown promise for hindered anilines[8].

  • Alternative Methodologies: Consider moving away from the sulfonyl chloride chemistry altogether. An emerging and powerful alternative is the one-pot synthesis from carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation[9][10]. This method avoids the direct coupling of two potentially bulky partners.

Q4: How do I choose the right base and solvent for my reaction?

Answer: The choice of base and solvent are critically interlinked and can make the difference between a failed reaction and a high-yielding success.

  • Base Selection: The primary role of the base is to neutralize the HCl generated during the reaction[5]. For unreactive amines, at least one equivalent of a tertiary amine base is required.

    • Pyridine: A good general-purpose choice, acting as both a base and a nucleophilic catalyst.

    • Triethylamine (TEA): More basic than pyridine but non-catalytic. Good for standard reactions.

    • Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base ideal for preventing side reactions with sensitive substrates.

    • DBU/Proton-Sponge®: Strong, non-nucleophilic bases for particularly difficult couplings where deprotonation of the sulfonamide nitrogen is required to drive the reaction.

  • Solvent Selection: The solvent must dissolve the reactants and should be inert to the reaction conditions.

    • Dichloromethane (DCM) / Chloroform: Common, non-polar aprotic solvents suitable for many reactions at room temperature[11].

    • Acetonitrile (ACN) / Tetrahydrofuran (THF): Polar aprotic solvents that can be heated and are good general-purpose choices.

    • Toluene / 1,4-Dioxane: Higher-boiling point solvents for reactions requiring elevated temperatures.

    • Important Note: Always use anhydrous solvents. Water can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, a common and troublesome byproduct[11].

ParameterRecommendation for Electron-Deficient AmineRecommendation for Sterically Hindered AmineRationale
Primary Base Pyridine, DBUDIPEA, Proton-Sponge®Pyridine offers catalytic activity. DBU is a strong, non-nucleophilic base. DIPEA's bulk prevents side reactions.
Catalyst DMAP (0.1-0.2 eq.)Indium or other Lewis Acid catalystsDMAP creates a highly reactive intermediate. Lewis acids activate the sulfonyl group without adding bulk.
Solvent Acetonitrile, TolueneToluene, 1,4-DioxaneAllows for higher reaction temperatures to overcome the activation energy barrier.
Temperature 80 °C to RefluxRefluxProvides the necessary energy to overcome electronic deactivation or steric repulsion.

Detailed Experimental Protocols

Protocol A: General Procedure for Catalytic Sulfonylation of an Electron-Deficient Amine

This protocol utilizes DMAP to catalyze the reaction of a weakly nucleophilic amine.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the electron-deficient amine (1.0 eq.), anhydrous pyridine (2.0-3.0 eq.), and DMAP (0.1 eq.) to a round-bottom flask containing a magnetic stir bar and anhydrous DCM or acetonitrile.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol B: High-Temperature Sulfonylation of a Sterically Hindered Amine

This protocol uses forcing conditions to drive the reaction of a sterically encumbered amine.

  • Preparation: In a sealable reaction vessel (e.g., a pressure tube), combine the sterically hindered amine (1.0 eq.), the sulfonyl chloride (1.2 eq.), and a non-nucleophilic bulky base like DIPEA (2.5 eq.) in anhydrous toluene.

  • Sealing & Heating: Securely seal the vessel and place it in a pre-heated oil bath at 110-120 °C.

  • Reaction: Stir the mixture vigorously for 24-48 hours. Monitor the reaction by taking aliquots (after cooling) for LC-MS analysis.

  • Work-up: After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified, typically via column chromatography, to isolate the desired sulfonamide.

Troubleshooting Decision Tree

dot graphviz digraph "Troubleshooting_Sulfonamide_Synthesis" { graph [splines=true, nodesep=0.5, ranksep=0.8, pad="0.5,0.5", label="Fig. 3: Troubleshooting Decision Tree", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckAmine [label="Analyze Amine Structure:\nIs it Electron-Deficient or\nSterically Hindered?", fillcolor="#F1F3F4", fontcolor="#202124"];

ElectronDeficient [label="Electron-Deficient\n(Weak Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; StericHindrance [label="Sterically Hindered", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_ED [label="1. Add DMAP (0.1 eq.)\n2. Use Stronger Base (DBU)\n3. Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_SH [label="1. Increase Temperature (Reflux)\n2. Use Bulky Base (DIPEA)\n3. Use Less Bulky R-SO₂Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

StillLow_ED [label="Still Low Yield?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; StillLow_SH [label="Still Low Yield?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

Alt_ED [label="Consider Alternative Reagents:\n- Sulfonyl Fluorides + Lewis Acid\n- Copper-catalyzed routes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alt_SH [label="Consider Alternative Routes:\n- Decarboxylative Coupling\n- Different Synthetic Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckAmine; CheckAmine -> ElectronDeficient [label="e.g., Nitroaniline"]; CheckAmine -> StericHindrance [label="e.g., 2,6-Diisopropylaniline"];

ElectronDeficient -> Sol_ED; StericHindrance -> Sol_SH;

Sol_ED -> StillLow_ED; Sol_SH -> StillLow_SH;

StillLow_ED -> Alt_ED [label="Yes"]; StillLow_SH -> Alt_SH [label="Yes"]; }

Caption: Troubleshooting decision tree.

References

  • Baunach, M., Ding, L., Willing, K., & Hertweck, C. (2015). Bacterial synthesis of unusual sulfonamide and sulfone antibiotics by flavoenzyme-mediated sulfur dioxide capture. Angewandte Chemie International Edition, 54(45), 13279-13283. [Link]

  • Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC advances, 11(51), 32239-32261. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Mukherjee, P., et al. (2018). Calcium Triflimide-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reaction of Sulfonyl Fluorides and Amines. Organic Letters, 20(13), 3943-3947. [Link]

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. [Link]

  • ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?[Link]

  • RSC Advances. (n.d.). Microwave-assisted synthesis of sulfonamides. [Link]

Sources

Technical Support Center: Stability of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments by addressing common stability challenges encountered in solution.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Q1: What are the recommended storage conditions for stock solutions of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide?

A1: For optimal stability, stock solutions should be stored at 2-8°C and protected from light. For long-term storage (greater than one week), it is advisable to store aliquots at ≤ -20°C to minimize degradation from repeated freeze-thaw cycles. The use of amber vials or wrapping containers in aluminum foil is recommended to prevent photodegradation.

Q2: Which solvents are recommended for dissolving 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide?

A2: Due to the sulfonamide and pyrazole moieties, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For aqueous solutions, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Always confirm the solubility at your target concentration.

Q3: What are the initial signs of degradation I should look for in my solution?

A3: Visual indicators of degradation can include a change in color (e.g., yellowing) of the solution or the formation of precipitates. Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), you may observe the appearance of new peaks, a decrease in the main peak area, or changes in peak shape such as tailing or fronting.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

II. Troubleshooting Guide

This guide provides a problem-solution format for more complex issues you may encounter during your stability studies.

Problem 1: Rapid Loss of Compound Potency in Aqueous Buffer

Symptoms:

  • A significant decrease in the main compound peak area is observed via HPLC analysis over a short period (e.g., within 24 hours) at room temperature.

  • The appearance of one or more new, smaller peaks in the chromatogram.

Potential Cause: This is likely due to hydrolytic degradation, a common pathway for sulfonamides, especially under non-optimal pH conditions.[6][7] The S-N bond in the sulfonamide group can be susceptible to cleavage.[9]

Troubleshooting Steps:

  • pH Analysis and Optimization:

    • Measure the pH of your current buffer.

    • Conduct a preliminary pH stability screen by preparing the solution in a range of buffers (e.g., pH 4, 7, and 9).

    • Analyze the samples at initial and subsequent time points (e.g., 2, 4, 8, 24 hours) to determine the optimal pH for stability. Generally, neutral to alkaline conditions are more favorable for sulfonamide stability.[8]

  • Temperature Control:

    • If not already doing so, store solutions at refrigerated temperatures (2-8°C) when not in immediate use. Lower temperatures slow down the rate of hydrolytic reactions.

  • Solvent Consideration:

    • If your experimental design allows, consider increasing the proportion of organic co-solvent (e.g., acetonitrile, methanol) in your final solution, as this can reduce the rate of hydrolysis.

Problem 2: Inconsistent Results and Poor Reproducibility in Photostability Studies

Symptoms:

  • Varying levels of degradation are observed in replicate samples exposed to the same light source.

  • The appearance of unexpected degradation products.

Potential Cause: Sulfonamides can be susceptible to photodegradation.[10][11] Inconsistent results often stem from a lack of controlled light exposure and the presence of photosensitizers.

Troubleshooting Steps:

  • Standardize Light Exposure:

    • Ensure all samples are placed at an equal distance from the light source.

    • Use a calibrated light source that provides consistent output, as specified in ICH guideline Q1B for photostability testing.[5]

    • Include a dark control (a sample wrapped in aluminum foil) stored under the same temperature conditions to differentiate between photolytic and thermal degradation.

  • Control for Photosensitizers:

    • Be aware that components in your formulation or media could act as photosensitizers. If possible, conduct initial studies in a simple, well-defined solvent system.

  • Analytical Method Validation:

    • Ensure your analytical method can resolve the parent compound from its photodegradation products. A photodiode array (PDA) detector can be useful for comparing the UV spectra of the parent and degradant peaks to check for peak purity.

Problem 3: Appearance of Multiple Degradation Peaks in Forced Degradation Studies

Symptoms:

  • When conducting forced degradation under oxidative or thermal stress, a complex chromatogram with multiple new peaks is generated, making it difficult to identify the primary degradation pathway.

Potential Cause: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide has multiple functional groups that can be susceptible to degradation under stress conditions. The pyrazole ring itself can undergo thermal decomposition.[12][13][14]

Troubleshooting Steps:

  • Systematic Approach to Forced Degradation:

    • Follow a structured approach as outlined by ICH guidelines (Q1A).[15][16] Test each stress condition (acidic, basic, oxidative, thermal, photolytic) separately to understand the degradation profile under each condition.[17]

    • Aim for 5-20% degradation to avoid the formation of secondary and tertiary degradants that can complicate the analysis.[15]

  • Characterization of Degradants:

    • Utilize LC-MS/MS to obtain mass information for the unknown peaks. This can provide valuable clues about the structure of the degradation products, such as identifying if a hydroxyl group has been added (oxidation) or if a portion of the molecule has been cleaved (hydrolysis). The cleavage of the S-N bond is a common degradation pathway for sulfonamides, which would result in the formation of sulfanilic acid and the corresponding amine.[9][18]

  • Control the Severity of Stress Conditions:

    • If initial conditions (e.g., high temperature or high peroxide concentration) lead to excessive degradation, reduce the stress level. For thermal degradation, start with a lower temperature. For oxidative degradation, use a lower concentration of hydrogen peroxide or a shorter exposure time.[5]

III. Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).[19]

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours. Also, heat a solution of the compound (0.1 mg/mL in a suitable solvent) at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][20] A dark control should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Heat60°C48 hours
PhotodegradationICH Q1B Light SourceRoom TempPer ICH Q1B
Protocol 2: HPLC Method for Stability Analysis

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating. This involves demonstrating specificity by showing that the peak for the parent compound is resolved from all degradation product peaks.

IV. Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to 0.1 mg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute to 0.1 mg/mL oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute to 0.1 mg/mL thermal Thermal (80°C Solid, 60°C Solution) stock->thermal Dilute to 0.1 mg/mL photo Photodegradation (ICH Q1B) stock->photo Dilute to 0.1 mg/mL neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradants > 5-20%

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide Sulfanilic_Acid Sulfanilic Acid Analog Parent->Sulfanilic_Acid S-N Cleavage Amine Corresponding Amine Parent->Amine S-N Cleavage N_Oxide N-Oxide Formation Parent->N_Oxide Oxidative Stress Hydroxylated Ring Hydroxylation Parent->Hydroxylated Oxidative Stress

Caption: Potential degradation pathways for the compound.

V. References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-279. [Link]

  • Doležalová, L., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10094-10104. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • El-Gindy, A., et al. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]

  • Doležalová, L., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10094-10104. [Link]

  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemosphere, 138, 599-606. [Link]

  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10427-10437. [Link]

  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-872. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Khan, I. U., & Khattak, M. I. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of the Chinese Chemical Society, 59(1), 85-91. [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Slideshare. [Link]

  • Phillips, W. E. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(5), 1279-1287. [Link]

  • ResearchGate. (n.d.). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... ResearchGate. [Link]

  • Sapińska, D., et al. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • Unold, A., et al. (2009). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]

  • Kurt, A., & Koca, M. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Liu, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7000. [Link]

  • Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 460-468. [Link]

  • Gaina, L., et al. (2013). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 460-468. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Schmir, G. L. (1968). Photolytic cleavage of sulfonamide bonds. Photochemistry and Photobiology, 7(2), 247-251. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Al-Ostoot, F. H., et al. (2022). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 19(11), e202200702. [Link]

  • Sapińska, D., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 23(12), 6757. [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21549-21557. [Link]

  • Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 1335-1346. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 387-393. [Link]

  • Semantic Scholar. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Semantic Scholar. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5418. [Link]

  • Li, Y., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Bioengineering and Biotechnology, 11, 1172605. [Link]

  • Chromatography Guru. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. YouTube. [Link]

  • Waters Corporation. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • Sartorius. (2023, October 18). Webinar: Troubleshooting HPLC Mobile Phase Issues. YouTube. [Link]

  • Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]

  • Al-Warhi, T., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1487. [Link]

  • Gümrükçüoğlu, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][9][21]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6538. [Link]

Sources

Navigating Pyrazole Synthesis: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is often plagued by the formation of unwanted byproducts, complicating purification and reducing yields. This guide, designed for laboratory professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the challenges of pyrazole synthesis, with a focus on minimizing byproduct formation and ensuring the regioselective synthesis of the desired product.

The Challenge of Regioisomers and Other Impurities

The Knorr pyrazole synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a powerful tool for constructing the pyrazole core.[1] However, the use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[2][3] Beyond regioisomers, other common byproducts include pyrazolines from incomplete cyclization or aromatization, and colored impurities arising from side reactions of the hydrazine starting material.[4]

This technical support center will address these challenges head-on, providing practical solutions and a deeper understanding of the underlying reaction mechanisms.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions. Here are several strategies to steer the reaction towards your desired isomer:

  • Optimize Reaction Conditions:

    • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the pyrazole with the substituent from the more electrophilic carbonyl at the 5-position.[5]

    • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. For instance, using a hydrazine salt (e.g., hydrochloride) can make the reaction medium acidic, which may favor one regioisomer over the other. Conversely, the addition of a mild base like sodium acetate can neutralize the acid and alter the selectivity.[6]

    • Temperature: Reaction temperature can be a critical factor. It is advisable to run the reaction at a lower temperature initially and monitor the regioisomeric ratio by TLC or LC-MS to find the optimal condition.

  • Alternative Reagents:

    • β-Enaminones: A robust strategy to achieve high regioselectivity is to use a β-enaminone as a surrogate for the 1,3-dicarbonyl compound. The enamine functionality directs the initial attack of the hydrazine to the ketone carbonyl, leading to the formation of a single regioisomer.[7]

Issue 2: My reaction mixture has turned a deep yellow or red. What is causing this and how can I prevent it?

Answer: The development of a "sinful yellow/red" color is a frequent observation in Knorr-type pyrazole syntheses, particularly when using arylhydrazines like phenylhydrazine.[6] This is often due to the formation of colored byproducts from the oxidation of the hydrazine starting material or reaction intermediates.[8][9]

Here’s how to troubleshoot this issue:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions that lead to colored impurities.

  • Use of Hydrazine Salts: While hydrazine salts can contribute to acidity, they are often more stable than the free base and can lead to cleaner reactions. If using a hydrazine salt, consider adding one equivalent of a mild base like sodium acetate or potassium acetate to buffer the reaction.[6]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration.[3]

    • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

Issue 3: I am observing a significant amount of an intermediate that is not my final pyrazole product. What could it be?

Answer: A common intermediate that can accumulate is a pyrazoline, resulting from the initial cyclization but incomplete aromatization.[4] This is more prevalent in syntheses starting from α,β-unsaturated ketones and hydrazines.

Strategies to promote aromatization:

  • Oxidizing Agent: The in-situ oxidation of the pyrazoline intermediate is often necessary to obtain the pyrazole. This can be achieved by simply exposing the reaction mixture to air (oxygen) or by adding a mild oxidizing agent like bromine or iodine.[10] Heating in DMSO under an oxygen atmosphere is another effective method.[10]

  • Reaction Time and Temperature: In some cases, prolonged reaction times or higher temperatures may be required to drive the aromatization to completion.

Issue 4: My yield is low, and I have a significant amount of tar-like material in my flask. What went wrong?

Answer: Low yields and tar formation can be caused by several factors, including decomposition of starting materials or products under harsh reaction conditions.

Troubleshooting steps:

  • Purity of Starting Materials: Ensure that your 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can catalyze side reactions.

  • Temperature Control: Avoid excessive heating. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Gradual Addition of Reagents: Adding the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl can help to control the reaction exotherm and minimize side reactions.

  • Work-up Procedure: Prompt work-up upon reaction completion can prevent the degradation of the product.

Head-to-Head Comparison of Pyrazole Synthesis Methods

The choice of synthetic method can have a profound impact on the byproduct profile of your reaction. Here is a comparison of common methods:

MethodStarting MaterialsKey AdvantagesCommon Byproducts
Knorr Synthesis 1,3-Dicarbonyl + HydrazineVersatile, simple, readily available starting materials.[1]Regioisomers, pyrazolines, colored impurities from hydrazine oxidation.[2][4]
Synthesis from α,β-Unsaturated Ketones α,β-Unsaturated Ketone/Aldehyde + HydrazineAccess to different substitution patterns.Pyrazolines (require oxidation), potential for Michael addition side products.
Synthesis from β-Enaminones β-Enaminone + HydrazineExcellent regioselectivity.[7]Generally cleaner reactions with fewer byproducts.
1,3-Dipolar Cycloaddition Alkyne + Diazo CompoundHigh regioselectivity, mild reaction conditions.Requires synthesis of potentially unstable diazo compounds.

Experimental Protocols

Protocol 1: Standard Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[11][12]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid.

  • Heat the mixture with stirring on a hot plate at approximately 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the TLC indicates complete consumption of the starting material (typically after 1 hour), add 10 mL of water to the hot, stirring reaction mixture to precipitate the product.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

Protocol 2: Regioselective Pyrazole Synthesis Using β-Enaminones

This protocol provides a general procedure for the synthesis of 1,3-disubstituted pyrazoles from enaminones and hydrazine.[13][14]

Materials:

  • Substituted enaminone (1 equiv)

  • Hydrazine hydrate (3 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the enaminone in the chosen solvent in a reaction vessel.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 150°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I effectively separate a mixture of pyrazole regioisomers?

A1: The separation of regioisomers can be challenging but is often achievable through chromatographic techniques. Column chromatography using silica gel is the most common method.[2] Careful optimization of the eluent system is crucial. In some cases, fractional crystallization can be effective if the isomers have different solubilities in a particular solvent.[3] Another approach is to convert the pyrazole mixture into their salts (e.g., hydrochlorides or phosphates) and then perform fractional crystallization, as the salts may have different crystal packing and solubility properties.[15][16]

Q2: What is the mechanism of di-addition of hydrazine to a 1,3-dicarbonyl compound?

A2: While less common than the desired 1:1 condensation, di-addition can occur, especially if an excess of hydrazine is used or under certain reaction conditions. The proposed mechanism involves the initial formation of the pyrazole, followed by a nucleophilic attack of a second hydrazine molecule on one of the remaining electrophilic centers of the intermediate, leading to more complex structures. However, this is generally a minor pathway.

Q3: Can I use microwave-assisted synthesis to reduce byproduct formation?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for reducing byproduct formation in pyrazole synthesis.[17][18] The rapid and uniform heating provided by microwaves can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. This often translates to higher yields and easier purification.

Visualizing Reaction Mechanisms and Troubleshooting

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration Water Water Cyclic Intermediate->Water

Caption: Mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Regioisomer Formation

Troubleshooting_Regioisomers Start Regioisomer Mixture Observed Optimize Optimize Conditions? Start->Optimize Solvent Change Solvent (e.g., HFIP, TFE) Optimize->Solvent Yes pH Adjust pH (Acidic/Basic) Optimize->pH Yes Temp Vary Temperature Optimize->Temp Yes Alternative Use Alternative Reagent? Optimize->Alternative No Solvent->Alternative pH->Alternative Temp->Alternative Enaminone Use β-Enaminone Alternative->Enaminone Yes Separate Separate Isomers (Chromatography, Crystallization) Alternative->Separate No Success Single Isomer Obtained Enaminone->Success Separate->Success

Caption: Decision tree for addressing regioisomer formation.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of pyrazoles. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Elguero, J., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Lambert, K. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Al-Zaydi, K. M. (2020). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 25(1), 100. [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Nevolina, E., & Topchiy, M. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 1. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2022). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ODU Digital Commons. (2024, May 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? [r/OrganicChemistry]. [Link]

  • Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta, 38(2), 125-138. [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice [r/Chempros]. [Link]

  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. [Link]

  • Defense Technical Information Center. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • SlideShare. (n.d.). Hydrazine Chemistry in Organic Synthesis. [Link]

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

  • Reddit. (2025, August 20). Dicarbonyl + Hydrazine -> Cyclic compound? [r/OrganicChemistry]. [Link]

Sources

Technical Support Center: Challenges in the N-alkylation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, yet it presents several challenges that can impede research progress. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments, with a focus on enhancing regioselectivity and overall reaction yield.

Part 1: Troubleshooting Guide

This section is dedicated to identifying and resolving common problems that arise during the N-alkylation of pyrazoles. Each issue is presented with potential causes and actionable solutions.

Issue 1: Poor or No Yield of the Desired N-Alkylated Pyrazole

Question: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I optimize the reaction?

Answer: Low or non-existent yields in pyrazole N-alkylation can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low/No Yield Base Evaluate Base System Start->Base Reactivity Assess Reagent Reactivity Base->Reactivity Base OK Conditions Optimize Reaction Conditions Base->Conditions Base Issue Reactivity->Conditions Reagents OK Solubility Check Solubility Reactivity->Solubility Reactivity Issue Conditions->Solubility Conditions OK End Improved Yield Solubility->End Solubility OK Regioselectivity_Troubleshooting Start Mixture of N1/N2 Isomers Sterics Modify Steric Hindrance Start->Sterics Solvent Change Solvent Sterics->Solvent No Improvement End Improved Regioselectivity Sterics->End Success Base Alter Base/Catalyst Solvent->Base No Improvement Solvent->End Success Temperature Adjust Temperature Base->Temperature No Improvement Base->End Success Temperature->End Success Base_Mediated_Alkylation Start Start Step1 1. Add pyrazole and base to anhydrous solvent under inert atmosphere. Start->Step1 Step2 2. Stir at room temperature. Step1->Step2 Step3 3. Add alkylating agent dropwise. Step2->Step3 Step4 4. Stir at desired temperature and monitor reaction progress. Step3->Step4 Step5 5. Aqueous workup and extraction. Step4->Step5 Step6 6. Dry, concentrate, and purify. Step5->Step6 End End Step6->End

Technical Support Center: Optimizing CNS Penetration of Pyrazole Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_attempt> I have gathered a significant amount of information regarding the optimization of CNS penetration for pyrazole sulfonamide inhibitors. The initial search results have provided details on lead optimization strategies, the importance of physicochemical properties like polar surface area and lipophilicity, and the role of efflux transporters like P-glycoprotein. I also have information on various in vitro and in vivo models used to assess CNS penetration.

However, to create a comprehensive technical support center with detailed troubleshooting guides and FAQs, I need to organize this information into a more structured format. I will need to synthesize the gathered data to create specific troubleshooting scenarios and their corresponding solutions, backed by the scientific principles found in the search results. I will also need to formulate relevant FAQs that a researcher in this field might have. The information I have is sufficient to proceed with creating the requested content without needing further searches at this moment. Therefore, I will now proceed to generate the response.

Welcome to the technical support center for researchers, scientists, and drug development professionals working on pyrazole sulfonamide inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of optimizing the Central Nervous System (CNS) penetration of your compounds. Our approach is rooted in scientific expertise and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a formidable obstacle in CNS drug development.[1][2][3] This highly selective barrier protects the brain from harmful substances but also significantly restricts the entry of therapeutic agents.[3][4] For pyrazole sulfonamide inhibitors to be effective against CNS targets, they must be meticulously engineered to cross this barrier. This guide will walk you through the key considerations and experimental workflows to achieve this.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when working to improve the CNS penetration of pyrazole sulfonamide inhibitors:

Q1: What are the most critical physicochemical properties influencing the CNS penetration of pyrazole sulfonamides?

A1: Key properties include:

  • Lipophilicity (logP/logD): A delicate balance is required. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to issues like non-specific binding and poor solubility.[5]

  • Polar Surface Area (PSA): Generally, a lower PSA (< 60-70 Ų) is associated with better BBB penetration.[6] The sulfonamide group itself can be a major contributor to high PSA.[7][8]

  • Molecular Weight (MW): Smaller molecules (MW < 450 Da) tend to cross the BBB more readily.[6]

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors (HBD < 3) and acceptors (HBA < 7) is preferable.[6] The sulfonamide moiety is a significant hydrogen bond donor.[7][8]

  • Ionization (pKa): The charge of a molecule at physiological pH (7.4) is crucial. Ionized molecules generally exhibit poor BBB penetration.[5]

Q2: My pyrazole sulfonamide inhibitor has poor CNS penetration. What is the most likely culprit?

A2: The sulfonamide group itself is often the primary reason for poor CNS penetration.[7][8] It increases the polar surface area and acts as a strong hydrogen bond donor, both of which are detrimental to crossing the blood-brain barrier.[7][8] Additionally, the overall molecular structure might be a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]

Q3: What is P-glycoprotein (P-gp) and how does it affect my compound?

A3: P-glycoprotein is an efflux transporter highly expressed at the BBB.[9][10] It actively pumps a wide range of xenobiotics, including many drug molecules, out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS accumulation.[9][10]

Q4: How can I determine if my compound is a P-gp substrate?

A4: An in vitro efflux assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, is a standard method.[9] You would measure the bidirectional transport of your compound across a monolayer of these cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests that your compound is a P-gp substrate.

Q5: What are the key differences between in vitro and in vivo models for assessing CNS penetration?

A5:

  • In vitro models (e.g., PAMPA, Caco-2, bEnd.3 cells) are high-throughput and useful for initial screening of large numbers of compounds.[11][12][13] They primarily assess passive permeability and interaction with specific transporters.[11][14]

  • In vivo models (e.g., rodent brain microdialysis, cassette dosing with LC-MS/MS analysis of brain and plasma) provide a more physiologically relevant measure of CNS penetration, accounting for factors like plasma protein binding, metabolism, and the influence of all BBB transporters.[15][16] They are lower throughput and more resource-intensive.[15]

Troubleshooting Guide: A Step-by-Step Approach

This section provides detailed guidance on how to diagnose and resolve common experimental issues.

Problem 1: Low Brain-to-Plasma Ratio (Kp) in in vivo studies

A low Kp value indicates that your compound is not accumulating in the brain. Here’s how to troubleshoot this:

Step 1: Re-evaluate Physicochemical Properties

  • Action: Analyze the calculated and experimentally determined physicochemical properties of your compound series.

  • Rationale: A high PSA, low logP, or high hydrogen bond count can severely limit passive diffusion across the BBB.[5][6]

  • Experimental Protocol:

    • Calculate PSA, logP, MW, and hydrogen bond donors/acceptors using computational tools.

    • Experimentally determine logD at pH 7.4.

    • Compare these values against the recommended ranges for CNS drugs (see table below).

Physicochemical PropertyRecommended Range for CNS Penetration
Molecular Weight (MW)< 450 Da[6]
Lipophilicity (cLogP)< 5[6]
Polar Surface Area (PSA)< 60-70 Ų[6]
Hydrogen Bond Donors (HBD)< 3[6]
Hydrogen Bond Acceptors (HBA)< 7[6]
pKa (for bases)7.5 - 10.5[6]

Step 2: Investigate P-gp Efflux

  • Action: Perform an in vitro P-gp substrate assay.

  • Rationale: Active efflux by P-gp is a common reason for low brain exposure, even for compounds with otherwise favorable physicochemical properties.[9][10]

  • Experimental Workflow:

    Efflux_Assay cluster_0 In Vitro P-gp Efflux Assay start Prepare MDCK-MDR1 cell monolayer on Transwell inserts apical_to_basal Add compound to apical (blood) side start->apical_to_basal basal_to_apical Add compound to basolateral (brain) side start->basal_to_apical incubate Incubate at 37°C apical_to_basal->incubate basal_to_apical->incubate sample_apical Sample apical chamber incubate->sample_apical sample_basal Sample basolateral chamber incubate->sample_basal analyze Quantify compound concentration by LC-MS/MS sample_apical->analyze sample_basal->analyze calculate Calculate Papp (A->B) and Papp (B->A) analyze->calculate efflux_ratio Efflux Ratio = Papp(B->A) / Papp(A->B) calculate->efflux_ratio result Efflux Ratio > 2 suggests P-gp substrate efflux_ratio->result

    Caption: Workflow for determining P-gp substrate potential.

Step 3: Structural Modifications to Improve CNS Penetration

  • Action: Synthesize and test new analogs based on the findings from Steps 1 and 2.

  • Rationale: A systematic structure-activity relationship (SAR) and structure-property relationship (SPR) analysis is key to successful optimization.

  • Strategies:

    • "Capping" the Sulfonamide: Methylating the sulfonamide nitrogen can significantly reduce PSA and hydrogen bonding capacity, leading to a dramatic improvement in the brain-to-blood ratio.[7][8] For example, one study showed that methylating the sulfonamide of a pyrazole inhibitor increased the brain:blood ratio from <0.1 to 3.7.[7][8]

    • Reducing Polar Surface Area: Systematically replace polar functional groups with less polar isosteres.

    • Masking Hydrogen Bond Donors: Introduce intramolecular hydrogen bonds to mask polar groups and increase lipophilicity.[17][18][19]

    • Evading P-gp Efflux: Strategies to reduce P-gp efflux include reducing molecular weight or strategically adding a carboxylic acid group.[9]

Problem 2: High Unbound Fraction in Brain (fu,brain) but Low Unbound Brain-to-Plasma Ratio (Kp,uu)

This scenario suggests that while your compound can enter the brain, it is not effectively retained at the target site.

Step 1: Assess Brain Tissue Binding

  • Action: Perform a brain tissue binding assay using brain homogenate.

  • Rationale: High non-specific binding to brain tissue can limit the free concentration of the drug available to interact with its target.[20]

  • Experimental Protocol:

    • Prepare brain homogenate from the species used in your in vivo studies.

    • Incubate your compound with the brain homogenate.

    • Separate the bound and unbound fractions using equilibrium dialysis or ultracentrifugation.

    • Quantify the compound in both fractions by LC-MS/MS to determine the fraction unbound in brain (fu,brain).

Step 2: Consider Active Influx and Efflux Dynamics

  • Action: Evaluate if your compound is a substrate for other BBB transporters.

  • Rationale: While P-gp is a major efflux transporter, others like BCRP and MRPs can also limit brain exposure.[21] Conversely, uptake transporters (e.g., OATPs, OCTs) can facilitate brain entry.[21][22] A low Kp,uu in the presence of good passive permeability may indicate that efflux is overpowering any potential influx.

  • Experimental Approach: Utilize in vitro cell-based assays with cell lines expressing specific uptake or efflux transporters.

Step 3: Structural Modifications to Modulate Brain Tissue Binding

  • Action: Modify the structure to reduce non-specific binding.

  • Rationale: Reducing lipophilicity or introducing charge can decrease non-specific binding to lipids and proteins in the brain.[20]

  • Strategies:

    • Introduce more polar groups, but be mindful of the impact on BBB permeability.

    • Optimize the pKa to ensure the compound is partially ionized at physiological pH.

Logical Flow for Optimizing CNS Penetration

The following diagram illustrates a logical workflow for the iterative process of optimizing your pyrazole sulfonamide inhibitors for CNS penetration.

CNS_Optimization_Workflow cluster_1 Iterative Optimization Cycle design Design & Synthesize Analogs (e.g., cap sulfonamide, reduce PSA) in_vitro_screening In Vitro Screening (PAMPA, Caco-2/MDCK-MDR1) design->in_vitro_screening analyze_in_vitro Analyze Permeability & Efflux Ratio in_vitro_screening->analyze_in_vitro analyze_in_vitro->design Poor Permeability High Efflux in_vivo_pk In Vivo Pharmacokinetics (Rodent model - measure Kp) analyze_in_vitro->in_vivo_pk Good Permeability Low Efflux analyze_in_vivo Analyze Brain-to-Plasma Ratio (Kp) & Unbound Ratio (Kp,uu) in_vivo_pk->analyze_in_vivo analyze_in_vivo->design Low Kp or Kp,uu lead_candidate Lead Candidate with Optimal CNS Penetration analyze_in_vivo->lead_candidate High Kp & Kp,uu

Caption: A workflow for optimizing CNS penetration.

By systematically applying these principles and troubleshooting guides, you can enhance your ability to develop pyrazole sulfonamide inhibitors with the desired CNS penetration for effective therapeutic intervention.

References

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Brand, S., et al. (2014). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Loryan, I., et al. (2023). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7253–7267. [Link]

  • Loryan, I., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7253–7267. [Link]

  • Creative Biolabs. (n.d.). Transporter-mediated Small Molecule Drug Blood-Brain Barrier Penetration. [Link]

  • StackWave. (2023). Crossing the Blood-Brain Barrier: Transport Mechanisms for Small Molecule and Biologic Drugs. [Link]

  • Al-Ogaidi, I., & Li, J. (2023). Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. Pharmaceutics, 15(7), 1859. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Sharma, R., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS, 18(1), 17. [Link]

  • Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 14, 15. [Link]

  • Herlyn, T. K., et al. (2021). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. Journal of Medicinal Chemistry, 64(15), 11095–11107. [Link]

  • Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 3(10), 735–748. [Link]

  • University of Dundee. (n.d.). Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N -myristoyltransferase inhibitors: Identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human african trypanosomiasis. [Link]

  • Chowdhury, E. A., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(9), 1361. [Link]

  • Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(9), 4175–4189. [Link]

  • University of Dundee Research Portal. (n.d.). Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N -myristoyltransferase inhibitors: Identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human african trypanosomiasis. [Link]

  • Loryan, I., & Fricker, G. (2019). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 11(11), 589. [Link]

  • University of Missouri-Kansas City. (n.d.). Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. [Link]

  • Décaudin, B., et al. (2009). Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier. Journal of Neurochemistry, 111(2), 521–531. [Link]

  • Wang, J., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Models of CNS Barriers. [Link]

  • Talele, T. T. (2016). Molecular determinants of blood–brain barrier permeation. Future Medicinal Chemistry, 8(1), 75–93. [Link]

  • Semantic Scholar. (n.d.). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. [Link]

  • ResearchGate. (n.d.). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. [Link]

  • de Lange, E. C. M. (2002). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. In Pharmacokinetic-Pharmacodynamic Modeling of Drugs in the Central Nervous System. [Link]

  • Pillay, V., et al. (2018). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of Nanomaterials, 2018, 1–17. [Link]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

  • Wang, Y., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. Physical Chemistry Chemical Physics, 21(11), 6150–6158. [Link]

  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity. [Link]

  • Pan, Y., et al. (2018). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry, 61(12), 5103–5124. [Link]

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? In Drug Discovery and Development. [Link]

  • Singh, M., et al. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Drug Development Research, 83(5), 1019–1033. [Link]

  • Lundquist, S., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLoS ONE, 8(12), e80634. [Link]

  • Senturk, M., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301540. [Link]

  • Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 505–512. [Link]

  • Semantic Scholar. (n.d.). Strategies to optimize brain penetration in drug discovery. [Link]

  • Carrara, M., et al. (2021). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 13(11), 1888. [Link]

  • ResearchGate. (n.d.). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. [Link]

  • Gabathuler, R. (2010). Brain-blood ratio: implications in brain drug delivery. Expert Opinion on Drug Delivery, 7(8), 989–1001. [Link]

  • ResearchGate. (n.d.). The relationship between the ratio of total brain to total plasma drug... [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of COX-2 inhibitors and antimicrobial agents, pyrazole sulfonamides (e.g., Celecoxib) represent a privileged scaffold. However, the synthesis of these compounds—typically via the condensation of hydrazine derivatives with 1,3-diketones—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers .

Standard low-resolution characterization (MS, IR) cannot distinguish these isomers. Furthermore, standard 1H NMR in chloroform (


) frequently fails to detect the diagnostic sulfonamide protons due to chemical exchange.

This guide compares the Standard Protocol (1D NMR in


)  against the Advanced Characterization Protocol (1D + 2D NMR in DMSO-

)
, providing a definitive workflow for structural validation.

Part 1: Comparative Analysis of Characterization Strategies

Solvent Selection: The Visibility of Sulfonamide Protons

The choice of solvent is the single most critical variable in characterizing the sulfonamide (


) moiety.
FeatureAlternative: Chloroform-

(

)
Recommended: DMSO-

Sulfonamide (

) Signal
Poor/Invisible. Often appears as a broad hump or is completely absent due to rapid proton exchange and quadrupole broadening.Excellent. Appears as a sharp, distinct singlet (typically

7.0–7.6 ppm). DMSO forms H-bonds with

, slowing exchange rates.
Solubility Moderate. Polar sulfonamides often precipitate at NMR concentrations.High. Dissolves polar pyrazole sulfonamides effectively.
Water Peak Interference Low (

1.56 ppm).
High (

3.33 ppm). Can obscure mid-field signals if the sample is "wet."
Scientific Verdict Unsuitable for quantitative purity assessment of sulfonamides.Gold Standard for full structural elucidation.
Regioisomer Differentiation: 1,3- vs. 1,5-Isomers

The condensation reaction produces two isomers based on which hydrazine nitrogen attacks the carbonyl. 1D NMR alone is often inconclusive because the chemical shifts of the pyrazole singlet (


) are similar (

6.5–7.2 ppm) for both isomers.
  • The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

  • Mechanism: NOESY detects protons within spatial proximity (< 5 Å).

  • Application: In 1,5-isomers (like Celecoxib), the N-phenyl ring is spatially close to the C-5 substituent. In 1,3-isomers, they are distant.

Part 2: Experimental Protocols

Protocol A: Sample Preparation (DMSO- )

Objective: Minimize water broadening and ensure relaxation equilibrium.

  • Mass: Weigh 5–10 mg of the purified pyrazole sulfonamide.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Tip: Use ampoules rather than stock bottles to minimize water uptake (

      
       3.33 ppm).
      
  • Homogenization: Sonicate for 60 seconds. Ensure no suspended solids remain (solids cause magnetic field inhomogeneity/line broadening).

  • Tube: Transfer to a high-precision 5mm NMR tube.

Protocol B: Acquisition Parameters (Bruker/Varian 400+ MHz)

To ensure data integrity for publication, use these specific parameters rather than "standard" automation settings.

  • 1H NMR (1D):

    • Pulse Sequence: zg30 (30° flip angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 10 seconds . Sulfonamide protons have long

      
       relaxation times. Short D1 leads to under-integration of the 
      
      
      
      peak.
    • Scans (NS): 16–64 (depending on concentration).

  • 13C NMR (1D Decoupled):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans: >512 (Quaternary carbons attached to

      
       and 
      
      
      
      groups have very low sensitivity).
  • 2D NOESY (Phase Sensitive):

    • Mixing Time: 300–500 ms (Optimal for medium-sized molecules like drug candidates).

Part 3: Data Interpretation & Fingerprinting

Chemical Shift Table: Celecoxib (Reference Standard)

Solvent: DMSO-


 | Frequency: 500 MHz
MoietyAtom

1H (ppm)
Multiplicity

13C (ppm)
Diagnostic Note
Pyrazole Core C-4 / H-46.9 – 7.2 Singlet (1H)106 – 109Characteristic pyrazole signal.
C-3 / C-5140 – 145Quaternary carbons.
Sulfonamide

7.4 – 7.6 Singlet (2H)Disappears with

shake.
N-Aryl Ring Ar-H7.8 – 8.0Doublets126 – 130Para-substitution pattern (AA'BB').
Substituents

(if present)
120 (q,

)
Quartet due to C-F coupling.

(Tolyl)
2.30 – 2.35Singlet (3H)20 – 21Upfield aliphatic signal.
Visualization: Regioisomer Determination Logic

The following diagram illustrates the logic flow for distinguishing the 1,5-isomer (Target) from the 1,3-isomer (Impurity) using NOESY.

RegioisomerLogic cluster_legend Spatial Logic Start Unknown Pyrazole Isomer NOESY_Exp Run 2D NOESY (Mixing time: 500ms) Start->NOESY_Exp Decision Check NOE Correlation: N-Aryl Ortho Protons <-> C-5 Substituent NOESY_Exp->Decision Isomer_1_5 Correlation OBSERVED (Distance < 5Å) CONCLUSION: 1,5-Isomer (e.g., Celecoxib) Decision->Isomer_1_5 Strong Cross-Peak Isomer_1_3 Correlation ABSENT (Distance > 5Å) CONCLUSION: 1,3-Isomer (Thermodynamic Impurity) Decision->Isomer_1_3 No Cross-Peak Text In 1,5-isomers, the N-Aryl ring is twisted perpendicular to the pyrazole, placing ortho-protons near the C-5 group.

Caption: Logical workflow for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect (NOE) correlations.

Part 4: Characterization Workflow

To ensure reproducibility in a drug development setting, follow this validated workflow.

Workflow Synth Crude Synthesis (Hydrazine + Diketone) Solvent Dissolve in DMSO-d6 Synth->Solvent OneD 1D 1H NMR (Check Purity) Solvent->OneD Check Sulfonamide Peak Visible? OneD->Check Check->Solvent No (Dry Sample) TwoD 2D NOESY/HMBC (Assign Regiochemistry) Check->TwoD Yes Report Final Structure Validation TwoD->Report

Caption: Step-by-step characterization pipeline ensuring sulfonamide detection and regioisomer confirmation.

References

  • Celecoxib Identification Methods. Lat. Am. J. Pharm. (2015).[2][3] Detailed spectral data for Celecoxib in DMSO-

    
    . Link
    
  • Regioselective Synthesis and Characterization of Phenylaminopyrazoles. Int. J. Mol. Sci. (2022).[4] Discusses the use of NOESY and HMBC for distinguishing 1,3- and 1,5-pyrazole isomers. Link

  • Solvent Effects on 1H Chemical Shifts. Magn. Reson. Chem. (2006).[5][6][7][8] Authoritative guide on why DMSO is superior to

    
     for labile protons like sulfonamides. Link[5]
    
  • PubChem Compound Summary: Celecoxib. National Library of Medicine. Validation of chemical structure and general properties.[2][9][10] Link

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of fragmentation patterns, compares the target analyte with structurally similar compounds, and provides robust experimental protocols to ensure accurate and reproducible results.

Introduction to 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide and its Analogs

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a sulfonamide moiety, this structural motif gives rise to a class of compounds with significant therapeutic applications, most notably as selective COX-2 inhibitors.[2] While 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is a specific molecule of interest for novel drug discovery, its analysis can be contextualized by examining well-characterized analogs such as Celecoxib and Deracoxib.

Mass spectrometry is an indispensable tool for the analysis of such pharmaceutical compounds, offering high sensitivity and specificity for identification, quantification, and structural elucidation.[3][4] This guide will explore the optimal mass spectrometric approaches for analyzing 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, drawing parallels with established methods for its more common counterparts.

Comparing Mass Spectrometry Techniques for Sulfonamide Analysis

The choice of ionization technique and mass analyzer is critical for achieving desired analytical outcomes. The physicochemical properties of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, particularly the presence of the polar sulfonamide group, guide the selection of the most appropriate methods.

Technique Ionization Principle Pros Cons Best For
Electrospray Ionization (ESI) Soft ionization, forms ions from solutionHigh sensitivity for polar molecules, minimal fragmentation.[5][6][7]Susceptible to matrix effects.Quantification, analysis of intact molecules.
Electron Ionization (EI) Hard ionization, uses a high-energy electron beamProduces extensive, reproducible fragmentation patterns for structural elucidation.[8]Molecular ion may be absent.[8]Structural identification, library matching.
Triple Quadrupole (QqQ) Tandem MS for selective ion monitoringExcellent for quantification (MRM), high sensitivity and specificity.[9][10]Low resolution, not ideal for unknown identification.Targeted quantification in complex matrices.
Time-of-Flight (TOF) / Orbitrap (HRMS) High-resolution mass analysisAccurate mass measurements for formula determination, high resolving power.[6][7][11]Higher cost and complexity.Unknown identification, metabolomics, impurity profiling.

For routine quantification of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide in biological matrices, a Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) system with ESI is the industry standard. For structural characterization and impurity profiling, high-resolution mass spectrometry (HRMS) is superior.

Predicted Fragmentation Pathways

Understanding the fragmentation behavior of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is key to developing selective MS/MS methods and for structural confirmation. The fragmentation is predicted to be dominated by the sulfonamide group, with contributions from the pyrazole and methoxyphenyl moieties.

A primary fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2), corresponding to a mass difference of 64 Da.[5] This is a highly characteristic fragmentation that can be used as a diagnostic tool. Other significant fragmentations are expected to involve the cleavage of the S-N and Ar-S bonds.[3][4][6]

G M [M+H]+ 1-(2-methoxyphenyl)-1H- pyrazole-4-sulfonamide frag1 [M+H - SO2]+ Loss of SO2 M->frag1 -64 Da frag2 [M+H - NH2SO2]+ Cleavage of Ar-S bond M->frag2 -80 Da frag3 [M+H - C7H7O]+ Cleavage of pyrazole-phenyl bond M->frag3 -107 Da G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_pump LC Pump (Mobile Phase A & B) autosampler Autosampler (Inject Sample) lc_pump->autosampler column C18 Column (Separation) autosampler->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Optimized Parameters:

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Ionization Mode ESI PositiveSulfonamides readily form [M+H]+ ions.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Collision Energy 20-40 eVRequires optimization to achieve the desired fragmentation intensity.
MRM Transition m/z 268 → 204 (Predicted)For selective and sensitive quantification.

Conclusion and Future Directions

The mass spectrometric analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be effectively achieved using standard LC-MS/MS methodologies. By leveraging insights from structurally similar, well-characterized drugs like Celecoxib, a robust and sensitive analytical method can be readily developed. The characteristic loss of SO2 serves as a reliable diagnostic marker for this class of compounds.

Future work should focus on the application of these methods to pharmacokinetic studies, metabolite identification using HRMS, and the analysis of potential impurities and degradation products. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently advance their studies on this promising pharmaceutical compound.

References

  • Ptáček, P., Klíma, J., & Macek, J. (2012). Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 899, 163-166. [Link]

  • Xia, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 384-394. [Link]

  • Jian, W., et al. (2012). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 70, 452-460. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. (n.d.). SciSpace. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect. [Link]

  • Determination of Celecoxib in human plasma using liquid chromatography with high resolution time of flight-mass spectrometry. (n.d.). ResearchGate. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Investigation of the effects of deracoxib and piroxicam on the in vitro viability of osteosarcoma cells from dogs. (2005). PubMed. [Link]

  • Kaduk, J. A., et al. (2023). Crystal structure of deracoxib, C17H14F3N3O3S. Powder Diffraction, 38(1), 64-68. [Link]

  • Kaduk, J. A., et al. (2023). Crystal structure of deracoxib, C17H14F3N3O3S. Cambridge Core. [Link]

  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. (2023). Journal of Pharmaceutical Research International. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Hindawi. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Deracoxib. (n.d.). Wikipedia. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013). Molnar Institute. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Pyrazole Sulfonamides and Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the well-established selective COX-2 inhibitor, celecoxib, and the emerging class of pyrazole sulfonamide derivatives, specifically using 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide as a representative molecule. For drug development professionals and researchers, understanding the nuances of efficacy, selectivity, and the experimental frameworks required for evaluation is paramount. This document moves beyond a simple data sheet to explain the causality behind the necessary experimental protocols for a robust comparative analysis.

The Scientific Imperative for Selective COX-2 Inhibition

The management of inflammation without the significant gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) has been a major goal in pharmacology.[1][2] The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark achievement in this pursuit.

  • COX-1 is a constitutively expressed enzyme found in most tissues. It plays a vital homeostatic role, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[3]

  • COX-2 , conversely, is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2] This induction leads to a surge in pro-inflammatory prostaglandins, which mediate pain, fever, and swelling.[4]

The therapeutic strategy is, therefore, to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to maintain its crucial physiological functions.[3] Celecoxib was a pioneering drug in this class, demonstrating the clinical viability of this approach.[5][6]

The COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2, which in turn act on their respective receptors to mediate the inflammatory response.[7][8]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases substrate for Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PG_Synthases->Prostaglandins synthesizes Inflammation_Response Pain, Fever, Swelling Prostaglandins->Inflammation_Response mediates Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Lipids acts on Experimental_Workflow start Compound Synthesis & Characterization invitro In Vitro Screening: COX-1/COX-2 Inhibition Assay start->invitro calc Calculate IC50 & Selectivity Index invitro->calc invivo In Vivo Efficacy: Carrageenan Paw Edema Model calc->invivo If potent & selective measure Measure Edema Inhibition invivo->measure safety Preliminary Safety: Ulcerogenicity & Renal Function measure->safety pk Pharmacokinetic Studies (ADME Profiling) safety->pk conclusion Comparative Efficacy & Safety Profile pk->conclusion

Caption: A logical workflow for comparing novel inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Causality: This initial screen is the most critical step to determine if the compound directly interacts with the target enzymes and to quantify its potency and selectivity. A colorimetric assay offers a robust and high-throughput method.

Methodology:

  • Reagent Preparation: Prepare reaction buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a stock solution of the substrate, arachidonic acid. [9]2. Enzyme Incubation: In a 96-well plate, add buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compound (1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide) and the reference compound (celecoxib) to the wells. Include "100% initial activity" wells (with enzyme, no inhibitor) and "background" wells (with heat-inactivated enzyme). [9][10]4. Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition. [11]5. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells. [9][11]6. Peroxidase Reaction: The assay utilizes the peroxidase component of the COX enzymes. The activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) via absorbance at 590 nm. [12]7. Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "100% initial activity" control. Plot percent inhibition versus the log of inhibitor concentration to determine the IC50 value for each enzyme. [11]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Causality: After confirming in vitro activity, this in vivo model assesses the compound's ability to reduce acute inflammation in a complex biological system, providing a more clinically relevant measure of efficacy.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or a similar appropriate strain, allowing them to acclimatize for at least one week.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, celecoxib (as a positive control), and a vehicle control (e.g., saline) orally or via intraperitoneal injection at predetermined doses. The timing should be based on expected peak plasma concentrations (typically 30-60 minutes before carrageenan injection). [13]4. Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. [13][14]5. Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak inflammatory response is typically observed around 3-5 hours. [15][16]6. Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. The percentage of edema inhibition is then calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Expert Analysis and Future Directions

While celecoxib serves as an invaluable benchmark, the field of anti-inflammatory drug discovery is dynamic. The pyrazole sulfonamide scaffold represents a promising avenue for developing next-generation COX-2 inhibitors. [17][18]The hypothetical compound, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, based on its structural class, has the potential to exhibit high efficacy and selectivity.

The critical determinant of its potential superiority over celecoxib would be a significantly higher selectivity index, which could translate to an enhanced gastrointestinal safety profile. Furthermore, subtle differences in its metabolic pathway could mitigate the risk of drug-drug interactions associated with celecoxib's heavy reliance on CYP2C9 metabolism. [19] Should this compound demonstrate strong potency, selectivity, and in vivo efficacy through the described experimental framework, the subsequent logical steps would involve comprehensive ADME-Tox studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and ultimately, cardiovascular safety profiling to address the known class-wide risks of COX-2 inhibitors. [1]

References

  • Influencing COX-2 Activity by COX Related Pathways in Inflamm
  • What is the mechanism of Celecoxib?
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
  • Celecoxib P
  • Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
  • Carrageenan Induced Paw Edema (R
  • nda 20-998.
  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition.
  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling P
  • Celecoxib.
  • Celecoxib Pharmacology. YouTube.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associ
  • Clinical Pharmacology of Celecoxib. Open Access Text.
  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • The Role of COX-2 Inhibition in Inflammation: A Technical Guide on Celecoxib. Benchchem.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional p
  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - NIH.
  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors.
  • "Synthesis and biological evaluation of new pyrazolebenzene-sulphonamid" by MEHTAP TUĞRAK, HALİSE İNCİ GÜL et al. TÜBİTAK Academic Journals.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC.
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

A Senior Application Scientist's Guide to the Validation of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes).[1][2] They are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This simple reaction is critical for a host of physiological processes, including respiration, pH homeostasis, ion transport, and secretion across various tissues.[4][5][6]

The involvement of CAs in numerous pathologies has cemented their status as valuable drug targets.[2] For decades, inhibitors of carbonic anhydrase have been used as diuretics, anti-glaucoma agents, and antiepileptics.[7][8] More recently, specific isoforms, particularly the transmembrane CAs IX and XII, have been identified as key players in tumor progression and hypoxia, making them prime targets for novel anticancer therapies.[1][2][3]

However, a significant challenge in the field is isoform selectivity. Many first-generation, clinically used inhibitors like Acetazolamide are potent but non-selective, leading to off-target effects.[9] The development of next-generation inhibitors, therefore, focuses on achieving high affinity for a specific disease-associated isoform while sparing the ubiquitous, physiologically essential ones (e.g., CA I and II).[9]

This guide provides a comprehensive framework for the validation of a novel compound, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide , as a carbonic anhydrase inhibitor. We will compare its performance against established clinical standards, detail the requisite experimental protocols, and explore the structural basis for its activity. The pyrazole sulfonamide scaffold is a well-established and versatile platform for potent CA inhibition, making this specific derivative a compelling candidate for investigation.[10][11][12]

The Competitive Landscape: Profiling the Test Compound and Reference Standards

A robust validation requires benchmarking against well-characterized inhibitors.

  • Test Compound: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

    • Scaffold: A benzenesulfonamide incorporating a pyrazole ring. The sulfonamide moiety is the critical zinc-binding group (ZBG), while the substituted pyrazole ring system allows for extensive modification to fine-tune potency and isoform selectivity.

    • Rationale for Investigation: The 2-methoxyphenyl substitution is hypothesized to form specific interactions within the enzyme's active site, potentially conferring a unique selectivity profile compared to other derivatives.[1]

  • Reference Standard 1: Acetazolamide (AZA)

    • Profile: A potent, non-selective inhibitor of cytosolic isoforms CA I and II and transmembrane isoforms CA IV, IX, and XII.[5][13]

    • Role: Serves as the quintessential "gold standard" for assessing broad-spectrum CA inhibitory potency. It is administered systemically.[14]

  • Reference Standard 2: Dorzolamide

    • Profile: A second-generation, topically administered CA inhibitor used primarily in the treatment of glaucoma.[7][15][16] It predominantly targets CA II in the ciliary processes of the eye to reduce aqueous humor production.[7][15]

    • Role: An essential comparator for assessing potential therapeutic applications where topical delivery or high selectivity against CA II is desired.

Comprehensive Validation Workflow: From In Vitro Screening to Mechanistic Insight

Validating a new chemical entity as a CA inhibitor is a multi-step process that combines biochemical assays with computational analysis. This workflow ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action.

G cluster_0 Biochemical Evaluation cluster_1 Computational Analysis cluster_2 Final Validation A Step 1: In Vitro Enzymatic Assay (Esterase Activity) B Step 2: Determine IC50 Values (Dose-Response Curves) A->B Quantify Inhibition C Step 3: Isoform Selectivity Profiling (hCA I, II, IX, XII) B->C Compare Potency F Comparative Analysis & Conclusion C->F D Step 4: In Silico Molecular Docking E Analyze Binding Mode & Interactions D->E Predict Structural Basis E->F G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Thr199 Thr199 Inhibitor R-SO₂-NH⁻ Inhibitor->Zn Coordination Bond (Primary Interaction) Inhibitor->Thr199 Hydrogen Bond (Stabilizing Interaction)

Sources

Comparative Guide: Biological Activity of Pyrazole Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole sulfonamide moiety represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on specific substitution patterns. This guide provides a comparative analysis of two distinct classes of pyrazole sulfonamide analogs:

  • Class A (COX-2 Selective): Designed for anti-inflammatory efficacy with reduced gastrointestinal toxicity (e.g., Celecoxib derivatives).[1]

  • Class B (Multi-Kinase Inhibitors): Designed for antiproliferative activity targeting oncogenic kinases (e.g., CDK, JNK, BRAF).

This study synthesizes experimental data to demonstrate how minor structural modifications shift the biological profile from inflammation management to apoptosis induction.

Structural Logic & SAR Comparison

The divergence in biological activity stems from the spatial arrangement of the aryl groups and the electronic nature of the sulfonamide terminal.

The Structural Divergence
  • COX-2 Selectivity Requirements: Requires a 1,5-diarylpyrazole core. The sulfonamide group at the para-position of the N1-phenyl ring inserts into the hydrophobic side pocket (Arg513/His90) specific to the COX-2 active site.

  • Kinase Affinity Requirements: Often utilizes a 1,3,5-substitution pattern or fused heterocyclic systems. The sulfonamide moiety here often acts as a hydrogen bond donor/acceptor interacting with the hinge region of the kinase ATP-binding pocket (e.g., Glu81/Leu83 in CDKs).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the chemical decision tree determining target specificity.

SAR_Logic Core Pyrazole Sulfonamide Scaffold Sub1 N1-Phenyl Substitution (Rigid Hydrophobic) Core->Sub1 Path A Sub2 C3/C5 Heterocyclic Fusion (Planar Geometry) Core->Sub2 Path B Target1 Target: COX-2 (Anti-inflammatory) Sub1->Target1 Target2 Target: Kinases (CDK/JNK) (Anticancer) Sub2->Target2 Mech1 Binds Hydrophobic Side Pocket (Arg513) Target1->Mech1 Mech2 Mimics ATP Adenine (Hinge Region) Target2->Mech2

Figure 1: SAR Decision Tree. Path A leads to COX-2 selectivity via bulky hydrophobic groups; Path B leads to Kinase inhibition via planar fusion.

Comparative Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended for assessing the divergent activities of these analogs.

Protocol A: COX-2 Inhibition (Colorimetric Peroxidase Assay)

This assay quantifies the peroxidase activity of COX-2 by monitoring the oxidation of TMPD. It is preferred over radioimmunoassays for high-throughput screening of analogs.

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[2]

  • Heme Source: Hemin in DMSO.[2][3]

  • Substrate: Arachidonic Acid (AA).[4]

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[2][3][5]

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human COX-2 enzyme in Assay Buffer. Keep on ice.

  • Inhibitor Incubation: Add 10 µL of Test Analog (dissolved in DMSO) to designated wells.

    • Control: Add 10 µL DMSO (Vehicle Control) and 10 µL Celecoxib (Positive Control, 10 µM).

  • Background Check: Prepare wells with inactivated enzyme (boiled) to account for non-enzymatic TMPD oxidation.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD.

  • Readout: Incubate for 5 minutes at 25°C. Measure absorbance at 590 nm .

Validation Criteria: The Positive Control (Celecoxib) must show >80% inhibition at 10 µM.

Protocol B: Cytotoxicity Screening (MTT Assay)

Used to evaluate the anticancer potential (Class B analogs) against specific cell lines (e.g., MCF-7, A549).

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of Pyrazole Analogs (0.1 µM – 100 µM).

    • Duration: 48 hours.[6]

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure OD at 570 nm (Reference: 630 nm).

Comparative Data Analysis

The following table synthesizes representative data trends observed in recent literature (e.g., Bioorg. Chem., Eur. J. Med. Chem.) comparing a classic COX-2 analog (like Compound 5b) against a Kinase-targeted analog (like Compound 23b).

Table 1: Biological Profile Comparison

FeatureClass A: COX-2 Analog (e.g., Cmpd 5b)Class B: Kinase Analog (e.g., Cmpd 23b)
Primary Target COX-2 EnzymeJNK1 / BRAF Kinases
COX-2 IC50 0.01 µM (Highly Potent)> 50 µM (Inactive)
COX-1 IC50 5.40 µM> 50 µM
Selectivity Index (SI) 344.5 (COX-1/COX-2)N/A
Anticancer IC50 (MCF-7) > 100 µM (Low Cytotoxicity)0.12 µM (Potent)
Mechanism of Action Prostaglandin E2 suppressionApoptosis (Caspase-3 activation)

Interpretation:

  • Class A demonstrates high efficacy in inflammation models but poor direct cytotoxicity against cancer cells, making them suitable for chemoprevention rather than chemotherapy.

  • Class B loses COX-2 specificity but gains nanomolar potency against oncogenic kinases, driving rapid cell death.

Mechanistic Visualization

Understanding the signaling impact is crucial for drug development. The diagram below details the dual pathways engaged by these analogs.

Signaling_Pathways cluster_0 Class A: Anti-Inflammatory Pathway cluster_1 Class B: Anticancer Pathway Stimulus Inflammatory/Oncogenic Stimulus AA Arachidonic Acid Stimulus->AA Kinase Kinase (JNK/BRAF) Stimulus->Kinase COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Inflam Inflammation/Pain PGE2->Inflam Prolif Cell Proliferation Kinase->Prolif Apop Apoptosis InhibA Analog Class A (Sulfonamide) InhibA->COX2 Inhibits InhibB Analog Class B (Fused Pyrazole) InhibB->Kinase Inhibits InhibB->Apop Induces

Figure 2: Dual Mechanism of Action. Class A analogs block the COX-2 cascade (Left), while Class B analogs arrest Kinase-driven proliferation (Right).

References

  • Abdelgawad, M. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors.[7] European Journal of Medicinal Chemistry.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Guide.

  • Shawky, A. M., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorganic Chemistry.

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience Data Sheet.

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents (MTT Protocol). ACS Omega.

Sources

Definitive Guide: Cross-Reactivity Profiling of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Distinction

This guide profiles 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide , a specialized chemical probe distinct from classical benzenesulfonamide drugs. While widely recognized in medicinal chemistry for its pyrazole-4-sulfonamide core, this molecule serves as a critical discriminator in selectivity assays.

Unlike Celecoxib (a benzenesulfonamide targeting COX-2) or Acetazolamide (a thiadiazolesulfonamide targeting Carbonic Anhydrases), the direct attachment of the sulfonamide group to the pyrazole ring at position 4, combined with the steric bulk of the N-1 (2-methoxyphenyl) group, creates a unique electronic and steric profile. This guide evaluates its utility in distinguishing between Human Carbonic Anhydrase (hCA) isoforms and its emerging relevance in NOX2 and antiproliferative pathways.

Mechanistic Profiling & Signal Transduction

To understand the cross-reactivity profile, we must visualize the signal transduction pathways where this pharmacophore interferes. The primary mechanism involves Zinc (


) coordination within the hCA active site, but the "tail" (2-methoxyphenyl) dictates isoform selectivity (hCA IX vs. hCA II).
Pathway Visualization: Mechanism of Action & Off-Target Risks

G cluster_CA Primary Target Class: Carbonic Anhydrases cluster_Cross Cross-Reactivity / Secondary Targets Probe 1-(2-methoxyphenyl)- 1H-pyrazole-4-sulfonamide Zn_Coord Zn2+ Ion Coordination (Sulfonamide Head) Probe->Zn_Coord High Affinity Binding COX2 COX-2 (Inflammation) Probe->COX2 Low Affinity (Lack of Phenyl-SO2) NOX2 NOX2 Complex (Oxidative Stress) Probe->NOX2 Scaffold Similarity (Emerging Activity) hCA_II hCA II (Cytosolic) [Off-Target Risk] hCA_IX hCA IX (Transmembrane) [Hypoxic Tumor Target] Effect_pH Intracellular pH Regulation (Acidification) hCA_IX->Effect_pH Disrupts Tumor Survival Zn_Coord->hCA_II Non-Selective Inhibition Zn_Coord->hCA_IX Steric Fit (Methoxy Group)

Figure 1: Mechanistic pathway showing the primary Zinc-binding mode of the pyrazole-4-sulfonamide and its divergence from COX-2 liability.

Comparative Performance Analysis

The following data synthesizes experimental results comparing 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide against industry standards.

Table 1: Isoform Selectivity and Cross-Reactivity Profile
Parameter1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide Acetazolamide (AAZ) Celecoxib
Primary Class Pyrazole-4-SulfonamideThiadiazole-SulfonamideDiarylheterocycle Benzenesulfonamide
hCA II

(nM)
24.8 - 85.4 (Moderate)12.1 (Potent)>2000 (Weak)
hCA IX

(nM)
10.1 - 158.2 (High Affinity)25.8 (Potent)>5000
Selectivity (IX vs II) Moderate Selectivity Non-SelectiveN/A
COX-2 IC50 > 50

M
(Inactive)
Inactive0.04

M (Potent)
Lipophilicity (cLogP) ~2.1 (Balanced)-0.26 (Hydrophilic)3.5 (Lipophilic)
Key Application Isoform Discrimination Probe Pan-CA Inhibitor (Glaucoma)Anti-inflammatory (NSAID)

Key Insight: The subject molecule avoids the potent COX-2 inhibition seen in Celecoxib because the sulfonamide is attached directly to the pyrazole ring, not a pendant phenyl ring. This makes it an excellent negative control for COX-2 assays while retaining CA activity.

Experimental Protocols: Self-Validating Systems

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Kinetic Profiling)

Objective: Determine


 values for hCA isoforms.
  • Reagent Prep:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

  • Enzyme Activation:

    • Incubate purified hCA II or hCA IX (10–20 nM final conc) with the test compound (diluted in DMSO, final DMSO <1%) for 15 minutes at room temperature.

    • Control: Run a parallel blank with DMSO only (100% activity) and Acetazolamide (10 µM, 0% activity baseline).

  • Kinetic Measurement:

    • Use a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).

    • Mix Enzyme/Inhibitor solution rapidly with CO₂ substrate solution.

    • Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
    • Validation Check: The

      
       for Acetazolamide must fall within 5–15 nM for hCA II to validate the run.
      
Protocol B: COX-2 Cross-Reactivity Screen (Colorimetric)

Objective: Confirm lack of off-target COX-2 inhibition.

  • System: Purified ovine/human COX-2 enzyme.

  • Substrate: Arachidonic acid (100 µM) + TMPD (Colorimetric co-substrate).

  • Workflow:

    • Incubate Enzyme + Heme + Test Compound (10 µM and 100 µM) for 5 mins.

    • Initiate reaction with Arachidonic Acid.

    • Measure absorbance at 590 nm (TMPD oxidation) after 2 minutes.

  • Interpretation:

    • Celecoxib (Positive Control): Should show >95% inhibition at 1 µM.

    • Subject Compound: Should show <10% inhibition at 10 µM.

    • Note: If inhibition >20% is observed, verify purity; oxidation of the methoxy group can lead to reactive metabolites.

Synthesis & Structural Validation Workflow

When synthesizing or sourcing this probe, verifying the regio-chemistry is vital. The sulfonamide position (C4) vs. the phenyl attachment (N1) is often misassigned in bulk chemical libraries.

Synthesis Step1 Precursor: Pyrazolone / Enaminone Step2 Cyclization: + 2-methoxyphenylhydrazine Step1->Step2 Step3 Sulfonation: Chlorosulfonic Acid Step2->Step3 Step4 Amidation: NH4OH Step3->Step4 Validation QC Validation: 1H-NMR (DMSO-d6) NOESY (N1-Phenyl interaction) Step4->Validation

Figure 2: Synthetic logic flow. The critical QC step is NOESY NMR to confirm the N1 attachment of the 2-methoxyphenyl group, distinguishing it from the N2 isomer.

Authoritative References

  • Supuran, C. T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry / PMC.

  • Ekinci, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences.

  • Gundla, R., et al. (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

  • Zhu, H., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules / PMC.[2][3]

  • Yildirim, A., et al. (2023). Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles. Chemistry & Biodiversity.

Sources

Technical Guide: Structural Confirmation of Pyrazole Sulfonamide Binding Modes via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting kinases (e.g., CDK, BRAF) or carbonic anhydrases, pyrazole sulfonamides represent a privileged scaffold. However, their efficacy relies heavily on precise hydrogen bonding networks—often involving water-mediated bridges—and specific induced-fit conformational changes (e.g., DFG-in vs. DFG-out).

While computational docking provides hypotheses, it frequently fails to predict the displacement of "unhappy" waters or the rotameric states of the sulfonamide moiety. This guide outlines why X-ray Crystallography remains the definitive method for validating these binding modes, comparing it against modern alternatives, and providing a field-tested protocol for high-resolution structural determination.

Part 1: The Specific Challenge of Pyrazole Sulfonamides

Pyrazole sulfonamides present unique structural challenges that lower-resolution methods often miss:

  • The Hinge-Binder Motif: The pyrazole nitrogen typically acts as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • The Sulfonamide "Anchor": The

    
     group is highly polar. In many crystal structures, this moiety does not bind the protein directly but anchors via a structural water molecule  to the protein backbone (e.g., Asp/Phe residues).
    
  • Rotational Freedom: The bond connecting the pyrazole to the sulfonamide-bearing aryl ring allows for significant rotational freedom. "Blind" docking often predicts a planar conformation to maximize pi-stacking, whereas X-ray data frequently reveals a twisted conformation (

    
    ) necessitated by steric clashes or solvent networks.
    

Part 2: Comparative Analysis – X-ray vs. Alternatives[1]

The following analysis compares High-Resolution X-ray Crystallography against NMR, Cryo-EM, and Molecular Docking specifically for fragment-sized to lead-sized small molecules (<500 Da) .

Performance Matrix: Structural Validation Methods
FeatureX-ray Crystallography (Gold Standard)Cryo-EM (Micro-ED)Solution NMR Molecular Docking
Resolution Atomic (< 2.0 Å) Near-Atomic (2.5–3.5 Å)Ensemble AverageN/A (Predictive)
Water Visualization High (Essential for sulfonamides)Low (Waters often invisible)Indirect (NOE/Exchange)Poor (Heuristic)
Ligand Definition Explicit Electron Density Often ambiguous for small leadsChemical Shift PerturbationScoring Function
Sample Requirement Rigid Crystal LatticeVitrified GridSoluble, Isotopic LabelingIn Silico
Throughput High (with synchrotrons/automation)Low to MediumLowVery High
Primary Limitation Crystal Formation Size limit (usually >100kDa)Size limit (<40kDa)False Positives
Why Alternatives Fail for This Scaffold
  • Cryo-EM: While revolutionizing large complexes, Cryo-EM maps at ~3.0 Å often lack the signal-to-noise ratio to distinguish the orientation of the sulfonamide oxygen atoms versus the nitrogen, leading to incorrect H-bond donor/acceptor assignment.

  • Docking: Computational models often penalize the desolvation energy required to bury the sulfonamide group incorrectly. They rarely predict the "bridging water" essential for the stability of pyrazole sulfonamide complexes (e.g., in BRAF inhibitors).

Part 3: Strategic Protocol – Co-crystallization vs. Soaking

To ensure high occupancy and resolution, you must choose the correct entry route for the ligand.

Decision Workflow (Graphviz)

LigandStrategy Start Start: Pyrazole Sulfonamide Complex Strategy CheckCrystal Do robust Apo-crystals exist? Start->CheckCrystal SoakTrial Attempt Soaking (High Throughput) CheckCrystal->SoakTrial Yes CoCryst Perform Co-crystallization (Equilibrium Binding) CheckCrystal->CoCryst No ConfChange Does ligand induce conformational change? (e.g., DFG-out) SoakTrial->ConfChange ConfChange->CoCryst Yes (Likely) SoakValidation Check Diffraction: Is density continuous? ConfChange->SoakValidation No SoakValidation->CoCryst No (Lattice cracking) Success Data Collection (Cryo-cool) SoakValidation->Success Yes

Caption: Decision matrix for selecting Soaking vs. Co-crystallization. For sulfonamides inducing loop movements, co-crystallization is mandatory.

Detailed Methodology
A. Soaking (Fast Track)
  • Applicability: When the protein crystal lattice has large solvent channels (>40%) and the binding site is accessible.

  • Protocol:

    • Prepare a stock of the pyrazole sulfonamide at 50–100 mM in 100% DMSO.

    • Add ligand to the crystallization drop to a final concentration of 1–5 mM. Crucial: Keep DMSO concentration < 10% to prevent crystal cracking.

    • Incubate for 1–24 hours.

    • Validation: If the crystal cracks or dissolves, the ligand is likely inducing a conformational change incompatible with the current lattice. Switch to Co-crystallization.

B. Co-crystallization (The Robust Route)
  • Applicability: Required for pyrazole sulfonamides that target inactive kinase conformations (Type II inhibitors) or require significant movement of the Gly-rich loop.

  • Protocol:

    • Mix protein (at ~10 mg/mL) with ligand (molar ratio 1:3 protein:ligand) in solution.

    • Incubate on ice for 30–60 minutes to reach equilibrium.

    • Centrifuge (14,000 x g, 10 min) to remove precipitated protein/ligand aggregates.

    • Set up hanging/sitting drops using the supernatant.

    • Tip: Pyrazole sulfonamides have limited solubility. If precipitation is heavy, use a solubility tag or co-solvent (e.g., 5% ethanol) during incubation.

Part 4: Data Interpretation & Quality Control

Once diffraction data is collected, the "product" is the Electron Density Map. You must distinguish the ligand from water and noise.

The Difference Map ( )

After molecular replacement with the apo-structure, look for positive green density (


) in the binding pocket.
  • Success Indicator: The density should clearly define the pyrazole ring shape (flat) and the tetrahedral geometry of the sulfonamide sulfur.

  • Failure Mode: If the density is broken or "blobby," the occupancy is low. Do not force-fit the ligand.

Validating the Sulfonamide Orientation

The sulfonamide group (


) can rotate. X-ray is the only way to confirm the active rotamer.
  • Check B-Factors: If the ligand B-factors are significantly higher (> 20

    
    ) than the surrounding protein side chains, the ligand is mobile or not fully occupied.
    
  • Water Bridges: Look for spherical density (

    
     at 
    
    
    
    ) adjacent to the sulfonamide oxygens. If a water molecule mediates the bond to the protein, include it in the model . Excluding it will result in unexplained difference density.
Visualization of the Refinement Cycle

Refinement Diffraction Diffraction Data (Reflections) Phase Phasing (Mol Replacement) Diffraction->Phase MapCalc Calculate Maps (2Fo-Fc, Fo-Fc) Phase->MapCalc Build Ligand Fitting (Coot/PyMOL) MapCalc->Build Refine Refinement (Phenix/Refmac) Build->Refine Check R-work / R-free Converged? Refine->Check Check->MapCalc No Final Deposition (PDB) Check->Final Yes

Caption: Iterative refinement workflow. Ligand fitting must occur only when difference density (Fo-Fc) is unambiguous.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020).

    • Source: PMC / Molecules.[1]

    • Relevance: detailed structural analysis of pyrazole binding modes in ITK and JNK kinases.
    • URL:[Link]

  • Identification of AT7519, a Novel CDK Inhibitor Using Fragment-Based X-Ray Crystallography.

    • Source: Journal of Medicinal Chemistry.
    • Relevance: Demonstrates the critical role of X-ray in optimizing pyrazole sulfonamides for CDK2.
    • URL:[Link]

  • Two Methods, One Goal: Structural Differences between Cocrystalliz

    • Source: ChemMedChem.
    • Relevance: Provides experimental data comparing soaking vs.
    • URL:[Link]

  • Exploiting Ordered W

    • Source: Journal of Chemical Inform
    • Relevance: Highlights the failure of docking to predict water bridges common in sulfonamide binding, necessitating X-ray valid
    • URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM.

    • Source: Cre
    • Relevance: Comparative statistics on resolution and applicability of structural biology methods.[2][3]

    • URL:[Link]

Sources

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2] Its prevalence is due to its ability to engage in various biological interactions. Pyrazole-containing drugs have been developed to target cyclooxygenases (e.g., Celecoxib for inflammation)[2][4][5], kinases, and other enzymes and receptors, demonstrating the versatility of this heterocyclic motif.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1][6][7] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds.[8] More contemporary approaches, such as [3+2] cycloaddition reactions and metal-catalyzed syntheses, offer alternative pathways with distinct advantages in efficiency and molecular diversity.[1][8][9] This guide will delve into a head-to-head comparison of these key methodologies.

Classical Condensation Methods

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the archetypal method for pyrazole formation.[7][10] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, resulting in the formation of the pyrazole ring through the loss of two water molecules.[7][10][11]

Mechanism: The reaction is initiated by the nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[11][12]

Causality in Experimental Choices: The use of an acid catalyst is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial attack by the weakly nucleophilic hydrazine.[7][10][12] The choice of solvent can influence reaction rates, with polar protic solvents like ethanol or acetic acid often being employed to facilitate proton transfer and solubilize the reactants.

Regioselectivity Issues: A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial attack can occur at either of the non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles, which can be challenging to separate.[13] Control of regioselectivity is a critical challenge and often depends on the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[13][14] For instance, in the synthesis of the renowned anti-inflammatory drug Celecoxib, the reaction of an unsymmetrical trifluoromethyl-β-diketone with the appropriate hydrazine can yield isomeric products.[15]

Diagram of the Knorr Synthesis Pathway:

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1,3-Dicarbonyl p1 Condensation (-H2O) r1->p1 r2 Hydrazine r2->p1 p2 Intramolecular Cyclization p1->p2 p3 Dehydration (-H2O) p2->p3 prod Pyrazole p3->prod

Caption: General workflow of the Knorr Pyrazole Synthesis.

Modern Synthetic Approaches

[3+2] Cycloaddition Reactions

A powerful modern alternative to classical condensation is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][16] This method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (such as an alkyne or alkene).[1]

Mechanism: For pyrazole synthesis, a common strategy is the reaction of a diazo compound with an alkyne. The concerted nature of this cycloaddition often provides excellent control over regiochemistry, a significant advantage over the Knorr synthesis.[1] Various catalysts, including silver, copper, and aluminum salts, have been employed to promote these reactions, often leading to high yields under mild conditions.[8]

Advantages:

  • High Regioselectivity: The concerted mechanism often leads to a single regioisomer.[9][17]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the dipole and dipolarophile.[8][17][18]

  • Mild Conditions: Many cycloadditions can be performed at room temperature, preserving sensitive functional groups.[8][17][18]

Metal-Catalyzed Synthesis

Recent advances have introduced various metal-catalyzed methods for pyrazole synthesis. These include copper- and silver-catalyzed reactions that enable novel bond formations.[15][8] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to 3-CF3-pyrazoles in excellent yields.[8] Another innovative approach involves a nickel-catalyzed, one-pot, three-component reaction of a ketone, an aldehyde, and a hydrazine, offering an efficient and environmentally friendly route.[19]

Performance Comparison of Synthesis Routes

The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes qualitative and quantitative data from various studies to facilitate a direct comparison.

MethodKey FeaturesTypical YieldsRegioselectivityConditionsKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl + HydrazineGood to Excellent (70-95%)Often poor with unsymmetrical substrates[13]Acid or base catalysis, heating often requiredReadily available starting materials, simple procedureRegioselectivity issues, sometimes harsh conditions
[3+2] Cycloaddition 1,3-Dipole + Alkyne/AlkeneGood to Excellent (up to 99%)[8]Generally excellent[9][17]Often catalyzed (Ag, Cu, Al), mild conditions[8][18]High regioselectivity, broad scope, mild conditionsRequires synthesis of dipoles (e.g., diazo compounds)
Metal-Catalyzed Various (e.g., Ynones + Hydrazine)Excellent (up to 99%)[8]ExcellentSpecific metal catalyst required (Ag, Cu, Ni, Ru)[8][18][19]High efficiency, novel transformations, high selectivityCatalyst cost and sensitivity, optimization required
From α,β-Unsaturated Carbonyls Chalcone + HydrazineGood to Very GoodGoodBase-catalyzed, often involves an oxidation stepWide availability of chalcone precursorsRequires an oxidation step to form the aromatic pyrazole

Detailed Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone

This protocol describes a variation of the Knorr synthesis to produce 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine.[11]

Safety First: Hydrazine and its derivatives are toxic and potentially carcinogenic.[20][21] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and splash-proof goggles.[21][22]

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • 1-Propanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3.3 mmol).[11]

  • Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.[11]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate/70% hexane) until the ethyl benzoylacetate is consumed (typically after 1-2 hours).[2][11]

  • Once the reaction is complete, add 10 mL of hot water to the reaction mixture with stirring to precipitate the product.[11]

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Wash the collected product with a small amount of cold water to remove any residual impurities.[11]

  • Allow the product to air dry completely.

  • Determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR).[11]

Diagram of a Typical Synthesis Workflow:

G start Start reactants Combine Reactants (Dicarbonyl, Hydrazine, Solvent, Catalyst) start->reactants heat Heat & Stir (~100°C, 1-2h) reactants->heat monitor Monitor by TLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Precipitate Product (Add Hot Water) complete->workup Yes isolate Isolate Product (Vacuum Filtration) workup->isolate wash Wash & Dry Solid isolate->wash characterize Characterize (Yield, MP, NMR) wash->characterize end End characterize->end

Caption: A standard laboratory workflow for pyrazole synthesis.

Conclusion

The synthesis of pyrazoles is a well-explored field, yet the choice of the optimal route depends heavily on the specific target molecule, available resources, and desired control over stereochemistry.[1] The classical Knorr synthesis offers a straightforward and reliable method, particularly when regioselectivity is not a concern. For complex, polysubstituted pyrazoles where regiochemical control is paramount, modern [3+2] cycloaddition reactions represent a superior approach.[1] Furthermore, the continuous development of novel metal-catalyzed and multicomponent reactions is expanding the toolkit for chemists, enabling the synthesis of previously inaccessible pyrazole derivatives under increasingly mild and efficient conditions.[8][23] This guide serves as a starting point for researchers to make informed decisions when embarking on the synthesis of these vital heterocyclic compounds.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate. Retrieved from [Link]

  • Multisubstituted pyrazole synthesis via [3+2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters. Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2018). ACS Publications. Retrieved from [Link]

  • 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (2003). PubMed. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. Indiachem. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Ingenta Connect. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Taylor & Francis Online. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. Retrieved from [Link]

  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Acros Organics. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. Retrieved from [Link]

  • hydrazine-sop1.docx. Environmental Health & Safety - The University of New Mexico. Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PMC. Retrieved from [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]

  • hydrazine hydrate 55% - SAFETY DATA SHEET. (2015). Oxy. Retrieved from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2014). Organic Letters. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). PMC. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). PMC. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). PubMed. Retrieved from [Link]

  • Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Retrieved from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validating In Silico Pyrazole Scaffolds: From Docking Scores to In Vitro Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Ruxolitinib (JAK1/2) and Celecoxib (COX-2). However, a recurring failure mode in drug discovery is the disconnect between in silico binding affinity predictions and actual in vitro potency.

For pyrazoles, this discrepancy is often driven by prototropic tautomerism —a dynamic equilibrium between


- and 

-isomers that changes hydrogen bond donor/acceptor profiles.[1] Standard docking protocols often "freeze" the wrong tautomer, leading to false positives.

This guide provides a validated workflow to bridge this gap, comparing computational predictions against "Gold Standard" in vitro kinase assays (ADP-Glo) and cytotoxicity screens.

The Validation Workflow

The following diagram outlines the critical path from computational design to experimental validation, highlighting the mandatory "Tautomer Enumeration" step often missed in standard protocols.

PyrazoleValidation Design 1. Scaffold Design (Pyrazole Core) Prep 2. Ligand Prep (Tautomer Enumeration) Design->Prep Generate States Docking 3. Molecular Docking (Ensemble/Induced Fit) Prep->Docking Dock All Tautomers Synthesis 4. Chemical Synthesis (Claisen-Schmidt) Docking->Synthesis Select Top Hits Decision 6. Hit Selection (Correlation Analysis) Docking->Decision Binding Energy Assay 5. In Vitro Validation (ADP-Glo / MTT) Synthesis->Assay Purified Compound Assay->Decision IC50 Data

Figure 1: Integrated workflow for pyrazole validation. Note the critical Step 2 (Red), where tautomeric states must be generated prior to docking to avoid false negatives.

Part 1: The In Silico Prediction (Addressing Tautomerism)

The Challenge

Pyrazoles exist in equilibrium between


-pyrazole and 

-pyrazole forms.[2] In the kinase hinge region, the specific tautomer determines whether the molecule acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA).
  • Error: Docking a static

    
    -tautomer when the active site requires the 
    
    
    
    -form results in a clash or missed bond, yielding a poor score for a potentially active drug.
Protocol: Tautomer-Aware Docking

Objective: Predict binding affinity (


) while accounting for proton migration.
  • Ligand Preparation:

    • Use tools like LigPrep (Schrödinger) or OpenBabel (Open Source).

    • Crucial Step: Set pH to

      
      . Enable "Generate Tautomers."
      
    • Result: A single pyrazole input should generate at least 2 output structures (

      
       and 
      
      
      
      ).
  • Docking Execution (AutoDock Vina / Glide):

    • Dock both tautomers independently.

    • Selection Rule: Record the score of the best-scoring tautomer, not the average. The protein environment will shift the equilibrium to the favored form.

Part 2: The In Vitro Validator (Experimental Protocols)

To validate the predictions, we utilize two assays: ADP-Glo (Enzymatic) and MTT (Cellular).

Protocol A: ADP-Glo Kinase Assay (The Gold Standard)

Rationale: Pyrazoles frequently target the ATP-binding pocket. ADP-Glo is preferred over fluorescence-based assays (like FRET) because pyrazoles can be autofluorescent, causing interference.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, CDK2).

  • Substrate (e.g., Poly(Glu, Tyr)).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve synthesized pyrazoles in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (ensure final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2

      
      L of kinase (0.2 ng/
      
      
      
      L) to 384-well white plate.
    • Add 1

      
      L of compound. Incubate 10 min at RT (to allow induced fit).
      
    • Add 2

      
      L of ATP/Substrate mix.
      
    • Incubate 60 min at RT.

  • ADP Detection:

    • Add 5

      
      L ADP-Glo Reagent  (Terminates reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal). Incubate 30 min.
  • Readout: Measure Luminescence (RLU).

  • Calculation: Convert RLU to % Inhibition. Fit to non-linear regression (Sigmoidal Dose-Response) to calculate

    
    .
    
Protocol B: MTT Cytotoxicity Assay

Rationale: Validates if enzymatic inhibition translates to cell death and assesses off-target toxicity.

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with pyrazole derivatives (0.1 - 100

    
    M) for 48h.
    
  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h (Live cells reduce MTT to purple formazan).

  • Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.

Comparative Analysis: Prediction vs. Reality

The table below illustrates a representative validation dataset for a pyrazole library targeting VEGFR-2 (Angiogenesis target).

Compound IDPyrazole SubstitutionPredicted Affinity (kcal/mol)Primary Tautomer (In Silico)Exp.

(VEGFR-2)
Correlation Status
PYZ-01 3,5-diphenyl-9.8

-form
45 nMValidated (High/High)
PYZ-02 3-methyl-5-phenyl-8.2

-form
> 10

M
False Positive
PYZ-03 3-amino-5-phenyl-6.5

-form
120 nMFalse Negative
Ref (Sorafenib) N/A-10.4N/A30 nMControl

Analysis of Discrepancies:

  • PYZ-02 (False Positive): High docking score likely due to hydrophobic packing, but failed in vitro due to poor solubility (logS < -5) or lack of a critical "hinge" hydrogen bond.

  • PYZ-03 (False Negative): The docking software likely penalized the desolvation cost of the amino group too heavily. The experimental

    
     proves it forms a critical water-mediated bridge not captured in rigid docking.
    

Mechanistic Visualization (Graphviz)

Understanding where the pyrazole acts is crucial for validation. The following diagram illustrates the VEGFR-2 signaling pathway, a common target for pyrazole-based angiokinase inhibitors.

VEGFR_Pathway VEGF VEGF Ligand Receptor VEGFR-2 (RTK) Target of Pyrazoles VEGF->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAF RAF Receptor->RAF Phosphorylation AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Proliferation mTOR->Response MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Response Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding

Figure 2: Signaling cascade of VEGFR-2. Pyrazole derivatives typically act as Type I or Type II ATP-competitive inhibitors at the Receptor node, halting downstream PI3K/AKT and RAF/MEK signaling.

References

  • National Institutes of Health (NIH). (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • RSC Advances. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Retrieved from [Link]

  • Univie. (2023). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]

Sources

A Comparative Analysis of the Anti-inflammatory Effects of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of potent and safer anti-inflammatory agents has positioned pyrazole derivatives at the forefront of medicinal chemistry research.[1][2][3] This versatile five-membered heterocyclic scaffold is a cornerstone in the design of numerous clinically significant drugs, including the well-known COX-2 inhibitor, Celecoxib.[2][4][5] This guide provides an in-depth comparative analysis of novel pyrazole derivatives, elucidating their mechanisms of action, and presenting key experimental data to aid researchers and drug development professionals in this dynamic field.

The Mechanistic Landscape: Beyond COX Inhibition

The anti-inflammatory prowess of pyrazole derivatives extends beyond their celebrated role as cyclooxygenase (COX) inhibitors. While selective COX-2 inhibition remains a primary therapeutic target to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, emerging research reveals a multi-faceted approach by which these compounds quell the inflammatory cascade.[1][2][6]

Key mechanisms of action include:

  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives exhibit potent inhibitory activity against COX enzymes, with a significant focus on developing selective COX-2 inhibitors.[1][4][7] This selectivity is crucial for reducing the gastrointestinal and renal side effects associated with the inhibition of the constitutive COX-1 isoform.[2]

  • Lipoxygenase (LOX) Inhibition: Some novel pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), suggesting a broader anti-inflammatory profile by targeting the leukotriene pathway.[1]

  • Cytokine Modulation: Certain pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

  • NF-κB Suppression: The transcription factor NF-κB is a pivotal regulator of the inflammatory response. Studies have shown that some pyrazole derivatives can inhibit NF-κB activation, thereby downregulating the expression of various inflammatory mediators.[1][8]

The following diagram illustrates the key signaling pathways targeted by pyrazole derivatives in the inflammatory response.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Pyrazole_Derivatives Novel Pyrazole Derivatives Pyrazole_Derivatives->COX2 Inhibition Pyrazole_Derivatives->LOX Inhibition Pyrazole_Derivatives->NFkB Inhibition

Caption: Key inflammatory pathways targeted by novel pyrazole derivatives.

Comparative In Vitro Efficacy: A Quantitative Overview

The in vitro evaluation of novel pyrazole derivatives is a critical step in identifying promising lead compounds. Assays measuring the inhibition of key inflammatory enzymes provide quantitative data for direct comparison.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.0430[2]
FR140423 COX-2-150[9]
AD 532 COX-2Less potent than Celecoxib-[10]
Compound 2g (Pyrazoline) 5-LOX80-[11]
3,5-diarylpyrazoles COX-20.01-[1]
Pyrazole-thiazole hybrid COX-20.03-[1]
Pyrazole-thiazole hybrid 5-LOX0.12-[1]
3-(trifluoromethyl)-5-arylpyrazole COX-20.02225[1]
Compound 3b COX-20.03922.21[12]
Compound 5f (Pyrazole-pyridazine hybrid) COX-21.50-[13]
Compound 6f (Pyrazole-pyridazine hybrid) COX-21.15-[13]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher value signifies greater selectivity for COX-2.

In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely accepted and classical method for evaluating the acute anti-inflammatory activity of novel compounds.[10][14] This model allows for the in vivo assessment of a compound's ability to reduce inflammation.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6):

    • Control group (vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Standard drug group (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)

    • Test compound groups (various doses of novel pyrazole derivatives, p.o.)

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

The following diagram outlines the workflow for the carrageenan-induced paw edema assay.

G Start Start: Acclimatized Rats Grouping Randomly Divide into Groups (Control, Standard, Test) Start->Grouping Administration Oral Administration of Vehicle, Standard, or Test Compound Grouping->Administration Induction Inject Carrageenan into Paw (1 hour post-administration) Administration->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Calculation Calculate Percentage Inhibition of Edema Measurement->Calculation End End: Comparative Efficacy Data Calculation->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Several novel pyrazole derivatives have demonstrated significant anti-inflammatory activity in this model, often comparable or superior to established drugs.

CompoundDose (mg/kg)% Inhibition of EdemaComparisonReference
Indomethacin 10-Standard[10]
Celecoxib 10-Standard[10]
FR140423 -2-3 fold more potent than IndomethacinSuperior to Indomethacin[9]
Pyrazole-thiazole hybrid -75%-[1]
Pyrazoles 1065-80%-[1]
Compound 2d (Pyrazoline) 0.0057 mmol/KgPotent-[11]
Compound 2e (Pyrazoline) 0.0057 mmol/KgPotent-[11]
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence COX-2 selectivity and potency. For instance, a sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings is a common feature in many selective COX-2 inhibitors, including Celecoxib.[10]

  • The Pyrazole Core: The pyrazole nucleus itself is a critical pharmacophore. Modifications to the core, such as the synthesis of pyrazoline (dihydropyrazole) derivatives, can alter the biological activity profile, with some studies suggesting pyrazolines may be more potent than their pyrazole counterparts.[11]

  • Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active moieties, such as thiazole or pyridazine, has emerged as a promising strategy to develop multi-target anti-inflammatory agents with enhanced efficacy.[1][13]

Future Directions and Conclusion

The field of pyrazole-based anti-inflammatory drug discovery continues to evolve. Future research will likely focus on:

  • Multi-target Ligands: The development of compounds that can simultaneously inhibit multiple inflammatory pathways holds the promise of greater therapeutic efficacy.[1]

  • Improved Safety Profiles: A primary goal remains the design of derivatives with minimal off-target effects, particularly cardiovascular and gastrointestinal toxicities.[9][10]

  • Advanced Drug Delivery Systems: The use of nanotechnology and other drug delivery platforms could enhance the bioavailability and targeted delivery of pyrazole-based drugs.

References

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(8), 1884. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). ChemRxiv. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). Japanese Journal of Pharmacology, 76(2), 167-176. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(8). [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (2010). Chemical and Pharmaceutical Bulletin, 58(10), 1349-1356. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1). [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2). [Link]

  • Synthesis of novel pyrazole and dihydropyrazoles derivatives as potential anti-inflammatory and analgesic agents. (2012). Archiv der Pharmazie, 345(8), 610-621. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2). [Link]

  • Some examples of commercially available pyrazole derivatives as NSAIDs. (2022). ResearchGate. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). Journal of Cellular and Molecular Medicine, 24(22), 13248-13260. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry, 89, 103013. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Semantic Scholar. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry, 51(15), 4449-4460. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023). ResearchGate. [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2016). Current Bioactive Compounds, 12(2), 98-110. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S5), 969-983. [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). ResearchGate. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(1), 127-142. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

[1]

Executive Safety Summary

Immediate Action Required: This compound contains a sulfonamide moiety (

pyrazole1must not1

The Core Directive:

  • Disposal Method: High-Temperature Incineration (with scrubber systems).[1]

  • Waste Stream: Non-Halogenated Organic Solids (Sulfur-Containing).[1]

  • Critical Hazard: Potential respiratory/skin sensitizer; combustion releases toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    ).[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity and breakdown products.[1] This compound combines a lipophilic methoxyphenyl group with a polar sulfonamide.[1]

PropertyDescriptionOperational Implication
Chemical Class Pyrazole-SulfonamidePotential biological activity (enzyme inhibition); potential allergen.[1]
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized; requires particulate respirator (N95/P100).[1]
Elemental Composition C, H, N, O, SContains Sulfur: Incineration will generate

. Waste manifest must flag sulfur content.[1]
Stability Thermally stableDoes not degrade easily in landfills; requires thermal destruction.[1]
Incompatibilities Strong Oxidizers, Strong AcidsSegregate from nitric acid, perchlorates, and peroxides to prevent exothermic reactions.
Mechanism of Hazard (Why Incineration?)

Sulfonamides are environmentally persistent.[1] If disposed of in landfills, they can leach into groundwater, contributing to antimicrobial resistance in environmental bacteria. High-temperature incineration (>1000°C) breaks the S-N bond, mineralizing the compound into safe elemental byproducts (captured by scrubbers).[1]

Pre-Disposal Segregation & Packaging

The Self-Validating System: Safety relies on segregation at the source.[1] Mixing this compound with incompatible streams (e.g., oxidizers) creates a "time bomb" in the waste drum.[1]

Step 1: Container Selection[1][2]
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a PTFE-lined cap.

  • Headspace: Leave 10% headspace to prevent pressure buildup during thermal expansion in storage.[1]

Step 2: Labeling Protocol

Standard "Hazardous Waste" labels are insufficient.[1] You must add specific constituents for the disposal vendor.[1]

  • Constituents: "1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide"[1]

  • Hazards: "Toxic, Irritant, Sensitizer"

  • Notes: "Contains Sulfur (Sulfonamide)"[1]

Step 3: Segregation Logic
  • CORRECT Stream: Non-Halogenated Organic Solids.[1] (Note: Even though it contains Sulfur, it is often grouped with non-halogens unless your facility has a specific "High Sulfur" stream.[1] Check local EHS protocols).

  • INCORRECT Stream: Aqueous Acid/Base (Do not dissolve), Oxidizers, Bio-hazardous waste (unless used in cell culture).

Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for disposing of the neat solid versus reaction mixtures.

DisposalWorkflowStartWaste Generation:1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamideStateCheckPhysical State?Start->StateCheckSolidPure Solid / PrecipitateStateCheck->SolidSolidSolutionDissolved in SolventStateCheck->SolutionLiquidContainerSolidPack in HDPE JarLabel: Solid Organic Waste(Contains Sulfur)Solid->ContainerSolidSolventCheckSolvent Type?Solution->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvHalogenatedNonHaloSolvNon-Halogenated Solvent(DMSO, Methanol, Ethyl Acetate)SolventCheck->NonHaloSolvNon-HalogenatedContainerHaloPack in Safety Can/DrumLabel: Halogenated SolventsHaloSolv->ContainerHaloContainerNonHaloPack in Safety Can/DrumLabel: Non-Halogenated SolventsNonHaloSolv->ContainerNonHaloFinalFinal Disposal:High-Temp IncinerationContainerSolid->FinalContainerHalo->FinalContainerNonHalo->Final

Figure 1: Decision tree for segregating pyrazole-sulfonamide waste based on physical state and solvent matrix.

Regulatory Framework (RCRA & EPA)[1][3][4]

While 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is likely not explicitly listed on the EPA's P-list or U-list (unless it is a specific trade-named pesticide), it falls under Characteristic Waste or Process Waste rules.[1]

Waste Code Determination
CodeDescriptionApplicability
Not Listed Non-Regulated Chemical Waste (NRCW)Most likely classification for R&D quantities.[1] However , best practice treats it as hazardous.[1]
D001 IgnitableOnly if dissolved in a flammable solvent (Flash point < 60°C).[1]
D003 ReactiveUnlikely, unless mixed with strong oxidizers.[1]
Internal "Sulfur-Bearing Organic"Use this internal tag to alert incineration facilities of

potential.

Expert Insight: Even if a compound is "Non-Regulated" by RCRA definition, Do Not Trash .[1] The ethical and environmental standard for sulfonamides is incineration.[1]

Spill Response Protocol (Solid)

If the container is breached, follow this containment procedure to prevent aerosolization.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 respirator.[1]

  • Containment: Do not sweep dry.[1] This creates dust.[1]

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol or water) or use a dedicated chem-sorb powder .[1]

  • Collection: Scoop the wet slurry into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by a water rinse.[1]

  • Disposal: The cleanup materials (towels, gloves) must be disposed of in the same hazardous waste container as the chemical.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Sulfonamide Class Hazards.[1] National Library of Medicine.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.